molecular formula C28H36O7 B1680867 SC-41930 CAS No. 120072-59-5

SC-41930

Número de catálogo: B1680867
Número CAS: 120072-59-5
Peso molecular: 484.6 g/mol
Clave InChI: ZVVCSBSDFGYRCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SC-41930 (CAS 120072-59-5) is a potent and orally active leukotriene B4 (LTB4) receptor antagonist with significant anti-inflammatory properties . Its mechanism of action involves binding to the Leukotriene B4 receptor 1 (LTB4R1) and inhibiting the Leukotriene B4 receptor 2 (LTB4R2) in humans, thereby blocking the pro-inflammatory signaling of LTB4, a potent chemoattractant for neutrophils . Research demonstrates that this compound is effective in alleviating inflammation in animal models, such as the guinea pig acetic acid-induced colonic inflammation model, which shares characteristics with human inflammatory bowel disease (IBD) . Studies show its anti-inflammatory activity is multifaceted; beyond receptor antagonism, this compound also inhibits human neutrophil superoxide generation, A23187-stimulated LTB4 production, and prostaglandin E2 production, indicating a broader modulatory effect on inflammatory mediator production . Furthermore, this compound acts as a receptor antagonist for 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), inhibiting its binding to epidermal cells with a Ki of 480 nM, suggesting potential research applications in skin diseases with elevated 12-HETE levels, such as psoriasis . This combination of LTB4 and 12(S)-HETE receptor antagonism makes this compound a valuable tool compound for investigating the pathophysiology of and potential treatments for neutrophil-driven inflammatory conditions. The product is supplied for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Key on ui mechanism of action

Biomed 101 binds to the leukotriene B4 receptor. Blocking this receptor it prevents adverse effects from interleukin-2. Recently, BioMedicines scientists have shown in clinical testing in patients with renal cancer that the therapeutic index of interleukin-2 is improved by the co- administration of Biomed 101. These patients are able to better tolerate interleukin-2 and experience fewer serious side effects.

Número CAS

120072-59-5

Fórmula molecular

C28H36O7

Peso molecular

484.6 g/mol

Nombre IUPAC

7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-8-propyl-3,4-dihydro-2H-chromene-2-carboxylic acid

InChI

InChI=1S/C28H36O7/c1-5-8-21-23(13-10-19-11-14-25(28(30)31)35-26(19)21)33-16-7-17-34-24-15-12-20(18(3)29)27(32-4)22(24)9-6-2/h10,12-13,15,25H,5-9,11,14,16-17H2,1-4H3,(H,30,31)

Clave InChI

ZVVCSBSDFGYRCB-UHFFFAOYSA-N

SMILES canónico

CCCC1=C(C=CC2=C1OC(CC2)C(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)C)OC)CCC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

2H-1-Benzopyran-2-carboxylic acid, 7-(3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-
7-(3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid
SC 41930
SC-41930

Origen del producto

United States

Foundational & Exploratory

Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

SC-41930 is the chemical compound 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid. It is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, also showing activity as a 12-hydroxyeicosatetraenoic acid (12-HETE) receptor antagonist.[1][2] Its anti-inflammatory properties have been investigated in various preclinical models, suggesting potential therapeutic applications in inflammatory conditions such as colitis, psoriasis, and otitis media.[3][4][5]

PropertyValue
Chemical FormulaC31H40O7
Molar Mass524.6 g/mol
IUPAC Name7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid
SynonymsThis compound

Pharmacology

This compound exerts its anti-inflammatory effects primarily through the competitive antagonism of the LTB4 receptor, a G protein-coupled receptor (GPCR) highly expressed on the surface of leukocytes.[1] By blocking the binding of LTB4, a potent chemoattractant, this compound inhibits the downstream signaling pathways that lead to neutrophil activation, chemotaxis, and the release of pro-inflammatory mediators.[1] Evidence suggests that this compound may attenuate a G protein-mediated signal transduction pathway.[6]

Furthermore, this compound has been shown to be an antagonist of the 12-HETE receptor, another important mediator of inflammation.[2] This dual antagonism may contribute to its overall anti-inflammatory profile.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target/ProcessSystemStimulusIC50 ValueReference
Superoxide (B77818) GenerationHuman Neutrophilsf-Met-Leu-Phe4 µM[6]
Superoxide GenerationHuman NeutrophilsC5a~12 µM[6]
LTB4 ProductionHuman Polymorphonuclear Leukocytes (PMNs)A231875.3 µM[6]
LTB4 ProductionHL-60 CellsA231872.1 µM[6]
Prostaglandin (B15479496) E2 ProductionHL-60 CellsA231872.9 µM[6]
Human Synovial Phospholipase A2--72 µM[6]
5-Hydroxy-eicosatetranoic acid (5-HETE) ProductionHuman PMNsA231878.5 µM[6]
Leukotriene A4 HydrolaseRat Peritoneal Cells-20 µM[6]

Table 2: Receptor Binding and In Vivo Efficacy of this compound

ParameterModel SystemValueReference
Ki (12(S)-HETE binding)Human Epidermal Cell Line (SCL-II)480 nM[2]
ED50 (inhibition of 12(R)-HETE-induced neutrophil infiltration)Cavine Dermis13.5 mg/kg (intragastric)[4]

Experimental Protocols

Inhibition of Superoxide Generation

Human neutrophils are isolated and stimulated with either f-Met-Leu-Phe or C5a in the presence of varying concentrations of this compound. Superoxide production is measured using a suitable assay, such as the superoxide dismutase-inhibitable reduction of ferricytochrome c. The IC50 value is calculated from the dose-response curve.

Inhibition of LTB4 and Prostaglandin E2 Production

Human polymorphonuclear leukocytes (PMNs) or HL-60 cells are pre-incubated with this compound before being stimulated with the calcium ionophore A23187. The cell supernatants are then collected, and the levels of LTB4 and prostaglandin E2 are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

Enzyme Inhibition Assays (Phospholipase A2, Leukotriene A4 Hydrolase)

The inhibitory activity of this compound on purified or cell-derived enzymes is assessed using specific enzymatic assays. For phospholipase A2, a common method involves measuring the release of a fluorescently labeled fatty acid from a phospholipid substrate. For leukotriene A4 hydrolase, the conversion of LTA4 to LTB4 is monitored, typically by HPLC or LC-MS/MS.

12(S)-HETE Binding Assay

Membranes from a human epidermal cell line (SCL-II) are incubated with radiolabeled 12(S)-HETE and varying concentrations of this compound. The amount of bound radioligand is measured after separating the bound from the free ligand, and the Ki value is determined using competitive binding analysis.

Inhibition of Neutrophil Infiltration in Vivo

12(R)-HETE is injected intradermally into the skin of guinea pigs to induce neutrophil infiltration. This compound is administered intragastrically prior to the 12(R)-HETE challenge. After a set period, skin biopsies are taken, and the extent of neutrophil infiltration is quantified by measuring the activity of myeloperoxidase (MPO), a neutrophil-specific enzyme. The ED50 value is calculated from the dose-response relationship.

Signaling Pathways

This compound's primary mechanism of action is the blockade of LTB4 signaling through its receptor, BLT1. It also interferes with 12-HETE signaling.

LTB4_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor (GPCR) LTB4->BLT1 Binds G_protein G-Protein BLT1->G_protein Activates SC41930 This compound SC41930->BLT1 Antagonizes Downstream Downstream Signaling (e.g., ERK, NF-κB) G_protein->Downstream Initiates Cascade Response Cellular Responses (Chemotaxis, Inflammation) Downstream->Response Leads to

Caption: LTB4 Signaling Pathway and Inhibition by this compound.

HETE_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular HETE 12-HETE GPR31 GPR31 Receptor HETE->GPR31 Binds G_protein G-Protein GPR31->G_protein Activates SC41930 This compound SC41930->GPR31 Antagonizes Downstream Downstream Signaling (e.g., MAPK, NF-κB) G_protein->Downstream Initiates Cascade Response Cellular Responses (Inflammation) Downstream->Response Leads to

Caption: 12-HETE Signaling Pathway and Inhibition by this compound.

Synthesis

The synthesis of this compound is a multi-step process. A key intermediate, 7-hydroxy-8-propyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is prepared first. This is then alkylated with 3-(4-acetyl-3-methoxy-2-propylphenoxy)propyl bromide to yield the final product. The detailed synthetic route involves several protection and deprotection steps and utilizes standard organic chemistry reactions.

Synthesis_Workflow A Starting Materials B Synthesis of 7-hydroxy-8-propyl-3,4-dihydro- 2H-1-benzopyran-2-carboxylic acid A->B C Synthesis of 3-(4-acetyl-3-methoxy-2-propylphenoxy)propyl bromide A->C D Alkylation Reaction B->D C->D E This compound (Final Product) D->E

Caption: General Synthetic Workflow for this compound.

References

SC-41930: A Technical Guide to a Dual Leukotriene B4 and 12(S)-HETE Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-41930, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxyl]-3, 4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. Emerging research has further characterized this compound as an antagonist of the 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) receptor, positioning it as a dual-action anti-inflammatory agent. This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and pharmacological properties of this compound. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support further research and development.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxyl]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid.

Chemical Structure:

Caption: A 2D representation of the chemical structure of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the dual antagonism of two key lipid mediator receptors: the high-affinity leukotriene B4 receptor 1 (BLT1) and the receptor for 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), GPR31.

Leukotriene B4 (LTB4) Receptor Antagonism

Leukotriene B4 is a potent pro-inflammatory chemoattractant that plays a crucial role in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation. LTB4 binds to the G protein-coupled receptor (GPCR), BLT1, on the surface of these cells, initiating a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species. By competitively binding to the BLT1 receptor, this compound blocks the binding of LTB4, thereby inhibiting these downstream inflammatory responses.

LTB4_Signaling_Pathway LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor (GPCR) LTB4->BLT1 Binds & Activates SC41930 This compound SC41930->BLT1 Blocks G_protein Gαq/i & Gβγ BLT1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation) Ca_release->Inflammatory_Response PKC->Inflammatory_Response

Caption: LTB4 Signaling Pathway and Inhibition by this compound.

12(S)-HETE Receptor Antagonism

12(S)-HETE is another lipid mediator derived from arachidonic acid that is implicated in inflammatory skin diseases and other inflammatory conditions. It binds to its own G protein-coupled receptor, GPR31, on epidermal and other cells. This compound has been shown to antagonize the binding of 12(S)-HETE to its receptor, suggesting a broader anti-inflammatory profile than a selective LTB4 antagonist.[1]

HETE_Signaling_Pathway HETE 12(S)-HETE GPR31 GPR31 Receptor HETE->GPR31 Binds & Activates SC41930 This compound SC41930->GPR31 Blocks G_protein_i Gαi & Gβγ GPR31->G_protein_i Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits MAPK_pathway MAPK Pathway (ERK1/2) G_protein_i->MAPK_pathway Activates cAMP ↓ cAMP Cellular_Response Cellular Response (e.g., Proliferation) MAPK_pathway->Cellular_Response

Caption: 12(S)-HETE Signaling Pathway and Inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition

TargetAssay TypeSpeciesCell/Tissue TypeParameterValueReference
12(S)-HETE ReceptorCompetitive BindingHumanEpidermal Cell Line (SCL-II)Ki480 nM[1]
LTB4 ReceptorCompetitive BindingHumanNeutrophilsKiSimilar to 12-HETE Ki[1]
Synovial Phospholipase A2Enzyme InhibitionHumanSynovial FluidIC5072 µM
5-HETE ProductionInhibition of A23187-stimulated productionHumanPolymorphonuclear Leukocytes (PMN)IC508.5 µM
Leukotriene A4 HydrolaseEnzyme InhibitionRatPeritoneal LeukocytesIC5020 µM
LTB4 ProductionInhibition of A23187-stimulated productionHumanPolymorphonuclear Leukocytes (PMN)IC505.3 µM
Prostaglandin E2 ProductionInhibition of A23187-stimulated productionHumanHL-60 cellsIC502.9 µM

Table 2: In Vivo Anti-Inflammatory Activity

ModelSpeciesEndpointRoute of AdministrationParameterValueReference
12(R)-HETE-induced Neutrophil InfiltrationGuinea PigDermal Myeloperoxidase LevelsIntragastricED5013.5 mg/kg

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for LTB4 and 12(S)-HETE Receptors

This protocol describes a method to determine the binding affinity of this compound to the LTB4 and 12(S)-HETE receptors using a competitive radioligand binding assay.

radioligand_binding_workflow start Start prep_membranes Prepare Cell Membranes (e.g., from neutrophils or SCL-II cells) start->prep_membranes incubation Incubate Membranes with: - [³H]LTB4 or [³H]12(S)-HETE (radioligand) - Varying concentrations of this compound - Buffer prep_membranes->incubation separation Separate Bound and Free Ligand (e.g., via filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate IC₅₀ and Ki) quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., human neutrophils for BLT1, SCL-II cells for 12(S)-HETE receptor).

  • Radiolabeled ligand: [³H]LTB4 or [³H]12(S)-HETE.

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 50 µL of a fixed concentration of radiolabeled ligand (typically at or below its Kd).

    • 50 µL of varying concentrations of this compound or vehicle (for total binding) or a high concentration of unlabeled LTB4 or 12(S)-HETE (for non-specific binding).

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Measurement of LTB4 Production in Isolated Neutrophils

This protocol outlines a method to assess the inhibitory effect of this compound on the production of LTB4 by activated human neutrophils.

Materials:

  • Isolated human neutrophils.

  • Calcium ionophore A23187.

  • This compound.

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺.

  • LTB4 ELISA kit.

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Cell Preparation: Wash the isolated neutrophils and resuspend them in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁷ cells/mL.

  • Inhibition with this compound: Pre-incubate the neutrophil suspension with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.

  • Stimulation: Add calcium ionophore A23187 to a final concentration of 1-5 µM to stimulate LTB4 production. Incubate for 5-15 minutes at 37°C.

  • Termination: Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation.

  • Quantification: Collect the supernatant and measure the LTB4 concentration using a commercially available LTB4 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the LTB4 concentration against the this compound concentration to determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the roles of LTB4 and 12(S)-HETE in inflammatory processes. Its dual antagonism of both the BLT1 and GPR31 receptors provides a unique pharmacological profile that may offer therapeutic advantages in the treatment of various inflammatory disorders, including skin diseases and colitis. The data and protocols presented in this guide are intended to facilitate further exploration of the therapeutic potential of this compound and related compounds.

References

SC-41930: A Technical Guide on a Multifaceted Leukotriene B4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-41930, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3] Leukotriene B4 is a powerful lipid mediator implicated in a variety of inflammatory diseases.[4][5][6] This technical guide provides a comprehensive overview of this compound, consolidating available quantitative data, detailing experimental protocols for its evaluation, and visualizing key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of anti-inflammatory therapeutics.

Introduction to Leukotriene B4 and its Receptors

Leukotriene B4 (LTB4) is a potent chemoattractant for leukocytes, particularly neutrophils, and plays a crucial role in the initiation and amplification of inflammatory responses.[7][8][9] It is synthesized from arachidonic acid via the 5-lipoxygenase pathway.[4][7] LTB4 exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[7][10][11][12][13]

  • BLT1: Primarily expressed on leukocytes, including neutrophils, eosinophils, and T lymphocytes.[7][11][12] Activation of BLT1 mediates chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[14][15]

  • BLT2: More ubiquitously expressed and binds LTB4 with lower affinity.[10][11][12] Its physiological roles are still being fully elucidated but it is also implicated in inflammatory processes.

The development of LTB4 receptor antagonists represents a promising therapeutic strategy for a range of inflammatory conditions, including psoriasis, colitis, and rheumatoid arthritis.[2][4][5]

This compound: Mechanism of Action and Pharmacological Profile

This compound is a selective and orally active LTB4 receptor antagonist.[2] Its primary mechanism of action is the competitive inhibition of LTB4 binding to its receptors on target cells, thereby blocking downstream signaling cascades that lead to inflammation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

AssayTarget/StimulusCell Type/SystemParameterValueReference
Receptor Binding[3H]LTB4Human NeutrophilsKD0.2 µM[3]
Receptor Binding[3H]fMLPHuman NeutrophilsKD2 µM[3]
Receptor Binding12(S)-HETESCL-II Epidermal CellsKi480 nM[16]
Chemotaxis InhibitionLTB4Human NeutrophilspA26.35[3]
Superoxide Generation Inhibitionf-Met-Leu-Phe (fMLP)Human NeutrophilsIC504 µM[1]
Superoxide Generation InhibitionC5aHuman NeutrophilsIC50~12 µM[1]
LTB4 Production InhibitionA23187Human NeutrophilsIC505.3 µM[1]
LTB4 Production InhibitionA23187HL-60 CellsIC502.1 µM[1]
Prostaglandin (B15479496) E2 Production InhibitionA23187HL-60 CellsIC502.9 µM[1]
5-HETE Production InhibitionA23187Human NeutrophilsIC508.5 µM[1]
Leukotriene A4 Hydrolase Inhibition-Rat PeritonealIC5020 µM[1]
Phospholipase A2 Inhibition-Human SynovialIC5072 µM[1]

Table 2: In Vivo Activity of this compound

ModelSpeciesEndpointRoute of AdministrationED50 / Effective DoseReference
12(R)-HETE-induced Neutrophil InfiltrationGuinea Pig (cavine)Dermal Myeloperoxidase LevelsIntragastric13.5 mg/kg[17]
A23187-stimulated LTB4 LevelsGuinea PigSkin LTB4 LevelsIntradermal400 µ g/site (inhibition)[1]
Staphylococcus aureus-induced Otitis MediaGuinea PigMyeloperoxidase Activity, Histopathology-Significantly lower than control[18]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Receptor Binding Assay ([3H]LTB4)
  • Objective: To determine the binding affinity of this compound to the LTB4 receptor.

  • Cells: Human neutrophils isolated from peripheral blood.

  • Procedure:

    • Neutrophil membranes are prepared by homogenization and centrifugation.

    • Membranes are incubated with a fixed concentration of radiolabeled [3H]LTB4 and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a large excess of unlabeled LTB4.

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The dissociation constant (KD) is calculated by analyzing the competition binding data using non-linear regression.[3]

Neutrophil Chemotaxis Assay
  • Objective: To assess the ability of this compound to inhibit LTB4-induced neutrophil migration.

  • Apparatus: Modified Boyden chamber with a micropore filter.

  • Procedure:

    • The lower compartment of the Boyden chamber is filled with a solution containing LTB4.

    • The upper compartment is filled with a suspension of isolated human neutrophils pre-incubated with varying concentrations of this compound or vehicle.

    • The chamber is incubated to allow neutrophils to migrate through the filter towards the chemoattractant.

    • The filter is then removed, fixed, and stained.

    • The number of migrated cells is quantified by microscopy.

    • The pA2 value is determined from the dose-dependent inhibition of chemotaxis.[3]

In Vivo Neutrophil Infiltration Model
  • Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

  • Animal Model: Guinea pig (cavine).

  • Procedure:

    • Animals are administered this compound or vehicle via the desired route (e.g., intragastrically).

    • After a specified time, an inflammatory agent (e.g., 12(R)-HETE) is injected intradermally.

    • After a further incubation period, the animals are euthanized, and the skin at the injection site is excised.

    • The skin tissue is homogenized, and the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, is measured as an index of neutrophil infiltration.

    • The ED50 is calculated based on the dose-dependent reduction in MPO activity.[17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the LTB4 signaling pathway, the mechanism of this compound, and a typical experimental workflow.

LTB4_Signaling_Pathway LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 G_protein G Protein (Gi/Gq) BLT1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Simplified LTB4 Signaling Pathway via the BLT1 Receptor.

SC41930_Mechanism LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 Binds & Activates SC41930 This compound SC41930->BLT1 Competitively Binds Signaling Downstream Signaling BLT1->Signaling Inflammation Inflammatory Response Signaling->Inflammation

Figure 2: Mechanism of Action of this compound as a BLT1 Receptor Antagonist.

Experimental_Workflow start Start: Hypothesis (this compound inhibits LTB4) invitro In Vitro Studies (Binding, Chemotaxis) start->invitro data1 Quantitative Data (KD, pA2, IC50) invitro->data1 invivo In Vivo Studies (Animal Models of Inflammation) data1->invivo data2 Efficacy Data (ED50, MPO reduction) invivo->data2 analysis Data Analysis & Conclusion data2->analysis end End: Pharmacological Characterization analysis->end

Figure 3: General Experimental Workflow for Characterizing this compound.

Broader Anti-Inflammatory Profile of this compound

While this compound is primarily characterized as an LTB4 receptor antagonist, studies have revealed a broader spectrum of anti-inflammatory activities. It has been shown to inhibit the production of other inflammatory mediators, including prostaglandin E2 and 5-hydroxyeicosatetraenoic acid (5-HETE), and to inhibit enzymes such as phospholipase A2 and leukotriene A4 hydrolase.[1] Furthermore, this compound may interfere with G protein-mediated signal transduction.[1] This multifaceted profile suggests that its therapeutic effects could be attributed to actions beyond simple LTB4 receptor blockade.

Conclusion and Future Directions

This compound is a well-characterized LTB4 receptor antagonist with demonstrated efficacy in various in vitro and in vivo models of inflammation. Its ability to not only block LTB4 signaling but also inhibit the production of other pro-inflammatory mediators makes it an interesting candidate for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on LTB4-targeted therapies. Future research could focus on elucidating the clinical potential of this compound and similar compounds in human inflammatory diseases, as well as further exploring its secondary pharmacological activities to better understand its complete mechanism of action. The development of second-generation compounds, such as SC-50605, which shows even greater potency, highlights the ongoing potential of this chemical scaffold in the search for novel anti-inflammatory drugs.[2]

References

SC-41930: A Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of SC-41930, a potent and multifaceted inhibitor of key inflammatory pathways. This compound, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, has demonstrated significant potential in preclinical models of inflammation. This document summarizes the quantitative data on its inhibitory activities, outlines the experimental methodologies used in its evaluation, and visualizes its mechanism of action through detailed signaling pathway diagrams.

Quantitative Anti-Inflammatory Data

The anti-inflammatory efficacy of this compound has been quantified across a range of cellular and in vivo assays. The following tables summarize the key inhibitory concentrations (IC50) and effective doses (ED50) reported in the literature.

Target/ProcessSystemIC50/Ki ValueReference
Leukotriene B4 (LTB4) ProductionHuman Polymorphonuclear Neutrophils (PMN)5.3 µM[1]
LTB4 ProductionHL-60 Cells2.1 µM[1]
Prostaglandin E2 (PGE2) ProductionHL-60 Cells2.9 µM[1]
Superoxide Generation (f-Met-Leu-Phe stimulated)Human PMN4 µM[1]
Superoxide Generation (C5a stimulated)Human PMN~12 µM[1]
5-Hydroxy-eicosatetraenoic acid (5-HETE) ProductionHuman PMN8.5 µM[1]
Human Synovial Phospholipase A2In vitro72 µM[1]
Rat Peritoneal Leukotriene A4 HydrolaseIn vitro20 µM[1]
12(S)-Hydroxyeicosatetraenoic acid (12(S)-HETE) BindingHuman Epidermal Cell Line (SCL-II)480 nM (Ki)[2]
In Vivo EffectModelED50 ValueReference
Inhibition of 12(R)-HETE-induced Neutrophil InfiltrationCavine Dermis (Guinea Pig)13.5 mg/kg (intragastric)[3]

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily acting as a potent antagonist of leukotriene B4 (LTB4) receptors.[1][4] Additionally, it demonstrates inhibitory activity against the binding of 12-hydroxyeicosatetraenoic acid (12-HETE) to its receptors.[2][3] Beyond receptor antagonism, this compound has been shown to inhibit the production of inflammatory mediators. Evidence suggests that it may attenuate G protein-mediated signal transduction, a key step in the inflammatory cascade following receptor activation.[1] This dual action of blocking inflammatory signals at the receptor level and inhibiting the synthesis of inflammatory mediators contributes to its robust anti-inflammatory profile.

Signaling Pathways

The following diagram illustrates the key signaling pathways targeted by this compound.

SC41930_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular LTB4_receptor LTB4 Receptor G_protein G Protein LTB4_receptor->G_protein Activates HETE_receptor 12-HETE Receptor HETE_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Inflammatory_Response Inflammatory Response (e.g., Chemotaxis) G_protein->Inflammatory_Response LTB4 Leukotriene B4 (LTB4) LTB4->LTB4_receptor Binds HETE 12-HETE HETE->HETE_receptor Binds SC41930 This compound SC41930->LTB4_receptor Inhibits SC41930->HETE_receptor Inhibits SC41930->G_protein Attenuates Inflammatory_Mediators Inflammatory Mediator Production (e.g., Superoxide, PGE2) SC41930->Inflammatory_Mediators Inhibits Production PLC->Inflammatory_Mediators Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assays Enzyme Assays (e.g., PLA2, LTA4 Hydrolase) Data_Analysis Data Analysis (IC50, ED50, Ki) Enzyme_Assays->Data_Analysis Cell_Based_Assays Cell-Based Assays (e.g., PMN, HL-60) Cell_Based_Assays->Data_Analysis Receptor_Binding Receptor Binding Assays (e.g., 12-HETE) Receptor_Binding->Data_Analysis Animal_Models Animal Models of Inflammation (e.g., Dermal, Otitis Media) Efficacy_Assessment Efficacy Assessment (e.g., MPO, Histopathology) Animal_Models->Efficacy_Assessment Conclusion Characterization of Anti-inflammatory Profile Efficacy_Assessment->Conclusion Start Compound Synthesis (this compound) Start->Enzyme_Assays Start->Cell_Based_Assays Start->Receptor_Binding Data_Analysis->Animal_Models

References

SC-41930: A Technical Overview of In Vivo Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of SC-41930, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. The document summarizes key preclinical findings, details experimental methodologies, and illustrates the underlying signaling pathways, offering valuable insights for researchers and professionals in drug development.

Core Mechanism of Action

This compound, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, exerts its primary anti-inflammatory effects by antagonizing the LTB4 receptor.[1] LTB4 is a powerful lipid mediator that plays a crucial role in orchestrating inflammatory responses, primarily by attracting and activating leukocytes.[2] By blocking the LTB4 receptor, this compound effectively mitigates the inflammatory cascade.

Furthermore, studies suggest that this compound possesses a multi-faceted mechanism of action that extends beyond LTB4 receptor antagonism. It has been shown to inhibit the binding of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) to epidermal cells, suggesting a potential role as a 12-HETE receptor antagonist.[3] Additionally, this compound has demonstrated the ability to inhibit the production of LTB4 and prostaglandin (B15479496) E2 in certain cell types, indicating a broader impact on the arachidonic acid cascade.[1]

In Vivo Efficacy: Summary of Preclinical Data

The in vivo anti-inflammatory activity of this compound has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in a Guinea Pig Model of Otitis Media

Treatment GroupMyeloperoxidase ActivityPresence of Middle Ear FluidsHistopathological Inflammation
ControlSignificantly higherPresent in majority of animalsMarked inflammation
This compound-treatedSignificantly lower than controlAbsent in 4 out of 6 animalsDecreased inflammation

Data from a study investigating the effect of this compound in a guinea pig model of otitis media induced by killed Staphylococcus aureus.[2]

Table 2: Efficacy of this compound in a Guinea Pig Model of Dermal Inflammation

EndpointValue
ED₅₀ for inhibition of 12(R)-HETE-induced neutrophil infiltration13.5 mg/kg (intragastric administration)

Data from a study assessing the inhibition of neutrophil infiltration in the cavine dermis induced by 12(R)-hydroxyeicosatetraenoic acid.[4]

Table 3: In Vitro Inhibitory Activity of this compound

Target/ProcessIC₅₀ ValueCell Type/System
f-Met-Leu-Phe stimulated superoxide (B77818) generation4 µMHuman Neutrophils (PMN)
C5a stimulated superoxide generation~12 µMHuman Neutrophils (PMN)
A23187-stimulated LTB4 production5.3 µMHuman Neutrophils (PMN)
LTB4 production2.1 µMHL-60 cells
Prostaglandin E2 production2.9 µMHL-60 cells
Human synovial phospholipase A272 µMIn vitro assay
A23187-stimulated 5-HETE production8.5 µMHuman Neutrophils (PMN)
Rat peritoneal leukotriene A4 hydrolase20 µMIn vitro assay
Target ReceptorKᵢ ValueCell Type
12(S)-HETE binding480 nMHuman epidermal cell line (SCL-II)

A compilation of in vitro inhibitory concentrations (IC₅₀) and binding affinity (Kᵢ) from various studies.[1][3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are outlined below. These protocols are based on the information provided in the cited literature.

Guinea Pig Model of Middle Ear Inflammation
  • Animal Model: Hartley guinea pigs.

  • Induction of Otitis Media: The middle ear is inoculated with a suspension of killed Staphylococcus aureus.[2]

  • Treatment: this compound is administered to the treatment group. The route and dosage would be as described in the full study, which was not accessible.

  • Outcome Measures:

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils and is used as a quantitative marker of neutrophil infiltration. Samples of the middle ear mucosa are collected and assayed for MPO activity.[2]

    • Histopathology: Temporal bones are harvested, sectioned, and stained for histological evaluation of the degree of inflammation in the middle ear.[2]

    • Presence of Middle Ear Fluids: The middle ear is visually inspected for the presence or absence of fluid accumulation.[2]

Guinea Pig Model of Dermal Inflammation
  • Animal Model: Cavine (guinea pig) dermis model.[4]

  • Induction of Inflammation: 12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE] (25 µ g/site ) is injected intradermally to induce neutrophil infiltration.[4]

  • Treatment: this compound is administered intragastrically at varying doses to determine the dose-dependent inhibitory effect.[4]

  • Outcome Measure:

    • Neutrophil Infiltration: Dermal myeloperoxidase (MPO) levels are measured as a quantitative index of neutrophil infiltration into the site of inflammation. The ED₅₀ value is calculated based on the dose-response curve.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and the general experimental workflow for evaluating its in vivo efficacy.

LTB4_Signaling_Pathway LTB4 Leukotriene B4 (LTB4) BLT1_Receptor BLT1 Receptor LTB4->BLT1_Receptor G_Protein G-protein Activation BLT1_Receptor->G_Protein SC41930 This compound SC41930->BLT1_Receptor Antagonism PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Inflammatory_Response Inflammatory Responses (Chemotaxis, Degranulation) Ca_PKC->Inflammatory_Response HETE_Signaling_Pathway HETE 12(S)-HETE HETE_Receptor 12-HETE Receptor HETE->HETE_Receptor Downstream_Signaling Downstream Signaling (e.g., PKC, PI3K) HETE_Receptor->Downstream_Signaling SC41930 This compound SC41930->HETE_Receptor Potential Antagonism Cellular_Response Cellular Responses (e.g., Neutrophil Infiltration) Downstream_Signaling->Cellular_Response Experimental_Workflow start Animal Model Selection (e.g., Guinea Pig) induction Induction of Inflammation (e.g., Bacterial Inoculation, HETE Injection) start->induction treatment Treatment Administration (this compound vs. Control) induction->treatment evaluation Evaluation of Inflammatory Readouts treatment->evaluation mpo Myeloperoxidase (MPO) Assay evaluation->mpo histo Histopathological Analysis evaluation->histo fluids Assessment of Fluid Accumulation evaluation->fluids data Data Analysis and Comparison mpo->data histo->data fluids->data

References

SC-41930: An In-Depth Technical Guide to its G Protein-Mediated Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-41930, chemically known as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] LTB4 is a powerful lipid mediator involved in a variety of inflammatory responses, making its receptors, BLT1 and BLT2, attractive targets for therapeutic intervention in inflammatory diseases.[3][4] this compound has demonstrated significant anti-inflammatory activity in various preclinical models.[1][2] This technical guide provides a comprehensive overview of the G protein-mediated signal transduction of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant signaling pathways. Evidence suggests that this compound's anti-inflammatory effects are attributable not only to direct antagonism of LTB4 receptors but also to the attenuation of G protein-mediated signal transduction at a post-receptor level.[1]

Quantitative Data Presentation

The inhibitory activities of this compound across various cellular and enzymatic assays are summarized below. These data highlight the compound's potency and multifaceted mechanism of action.

Target/ProcessStimulusCell/SystemIC50 (μM)Reference
Superoxide (B77818) Generationf-Met-Leu-Phe (fMLP)Human Neutrophils (PMN)4[1]
Superoxide GenerationC5aHuman Neutrophils (PMN)~12[1]
Superoxide GenerationSodium Fluoride (NaF)Human Neutrophils (PMN)Inhibition Observed[1]
LTB4 ProductionA23187Human Neutrophils (PMN)5.3[1]
LTB4 ProductionA23187HL-60 Cells2.1[1]
Prostaglandin E2 (PGE2) ProductionA23187HL-60 Cells2.9[1]
5-HETE ProductionA23187Human Neutrophils (PMN)8.5[1]
Human Synovial Phospholipase A2-Enzyme Assay72[1]
Rat Peritoneal Leukotriene A4 Hydrolase-Enzyme Assay20[1]
Receptor BindingLigandCell LineKi (nM)Reference
12(S)-HETE Receptor12(S)-HETESCL-II Cells480[5]

G Protein-Mediated Signaling Pathways

Leukotriene B4 (LTB4) exerts its effects through two G protein-coupled receptors (GPCRs), BLT1 and BLT2.[3][6] Both receptors are known to couple primarily to pertussis toxin-sensitive Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[2][7] Additionally, there is evidence for BLT receptor coupling to Gq proteins, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] This results in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. These signaling cascades are crucial for downstream cellular responses such as chemotaxis, degranulation, and superoxide production.

This compound, as a BLT receptor antagonist, blocks the initial binding of LTB4. Furthermore, its inhibitory effect on NaF-stimulated superoxide production suggests a direct interference with G protein activation or downstream signaling components.[1]

LTB4 Receptor Signaling via Gαi

LTB4_Gai_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LTB4 LTB4 BLTR BLT Receptor LTB4->BLTR Binds G_protein Gαiβγ BLTR->G_protein Activates Gai Gαi-GTP G_protein->Gai Gbg Gβγ G_protein->Gbg AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gai->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response_Inhibition Inhibition of Cellular Response PKA->Cellular_Response_Inhibition SC41930 This compound SC41930->BLTR Antagonizes

Caption: LTB4 receptor signaling pathway via the Gαi subunit.

LTB4 Receptor Signaling via Gαq

LTB4_Gaq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LTB4 LTB4 BLTR BLT Receptor LTB4->BLTR Binds G_protein Gαqβγ BLTR->G_protein Activates Gaq Gαq-GTP G_protein->Gaq Gbg Gβγ G_protein->Gbg PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Gaq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Superoxide_Production Superoxide Production PKC->Superoxide_Production Leads to SC41930 This compound SC41930->BLTR Antagonizes

Caption: LTB4 receptor signaling pathway via the Gαq subunit.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used in the field and are tailored to the specific assays mentioned in the literature for this compound.

Superoxide Production Assay in Human Neutrophils

This protocol is adapted for measuring superoxide production in response to fMLP or C5a.

a. Isolation of Human Neutrophils (PMNs):

  • Collect whole blood from healthy donors in heparinized tubes.

  • Isolate PMNs using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Lyse residual red blood cells with a hypotonic solution.

  • Wash the PMN pellet with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and resuspend to a final concentration of 1 x 10^6 cells/mL.

b. Superoxide Measurement (Cytochrome c Reduction Assay):

  • Pre-warm the isolated PMNs to 37°C.

  • In a 96-well plate, add 50 µL of the PMN suspension to each well.

  • Add 50 µL of pre-warmed cytochrome c solution (final concentration ~0.5-1 mg/mL in HBSS).

  • Add various concentrations of this compound (or vehicle control) and incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the stimulus (fMLP, final concentration ~1 µM; or C5a, final concentration ~10-100 nM).

  • Immediately measure the change in absorbance at 550 nm over time using a microplate reader.

  • Calculate the rate of superoxide production based on the reduction of cytochrome c (extinction coefficient for reduced cytochrome c at 550 nm is 21.1 mM⁻¹cm⁻¹).

  • Determine the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound.

LTB4 and PGE2 Production Assay in HL-60 Cells

This protocol describes the measurement of eicosanoid production in differentiated HL-60 cells.

a. Differentiation of HL-60 Cells:

  • Culture human promyelocytic leukemia HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Induce differentiation into a neutrophil-like phenotype by treating the cells with 1.3% dimethyl sulfoxide (B87167) (DMSO) for 5-7 days.

  • Confirm differentiation by assessing cell morphology and the expression of neutrophil-specific markers (e.g., CD11b).

b. Eicosanoid Production and Measurement:

  • Wash the differentiated HL-60 cells and resuspend them in a suitable buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 15 minutes at 37°C.

  • Stimulate the cells with the calcium ionophore A23187 (final concentration ~1-5 µM) for 15-30 minutes at 37°C.

  • Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation.

  • Collect the supernatant for eicosanoid analysis.

  • Quantify the levels of LTB4 and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Calculate the IC50 values for this compound's inhibition of LTB4 and PGE2 production.

Human Synovial Phospholipase A2 (PLA2) Assay

This protocol outlines a method for measuring the enzymatic activity of human synovial PLA2.

a. Enzyme and Substrate Preparation:

  • Obtain purified human synovial PLA2 or prepare it from synovial fluid.

  • Prepare a substrate solution containing a fluorescently labeled phospholipid (e.g., NBD-PC) or a radiolabeled phospholipid in a suitable assay buffer (e.g., Tris-HCl with CaCl2).

b. Enzyme Activity Assay:

  • In a microplate, add the assay buffer and various concentrations of this compound or vehicle.

  • Add the PLA2 enzyme to each well and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the phospholipid substrate.

  • Monitor the increase in fluorescence (for fluorescent substrates) or the release of radiolabeled fatty acid (for radiolabeled substrates) over time.

  • Determine the initial reaction velocity for each concentration of this compound.

  • Calculate the IC50 value by plotting the percentage of enzyme inhibition against the log concentration of the compound.

Leukotriene A4 (LTA4) Hydrolase Assay

This protocol describes a method to assess the activity of LTA4 hydrolase.

a. Enzyme and Substrate Preparation:

  • Obtain purified rat peritoneal LTA4 hydrolase.

  • LTA4 is unstable and must be generated fresh immediately before use from its methyl ester.

b. Enzyme Activity Assay:

  • In a suitable reaction buffer, add the LTA4 hydrolase enzyme.

  • Add various concentrations of this compound or vehicle and pre-incubate.

  • Initiate the reaction by adding the freshly prepared LTA4 substrate.

  • Allow the reaction to proceed for a defined period at a controlled temperature.

  • Stop the reaction (e.g., by adding a solvent to extract the products).

  • Quantify the amount of LTB4 produced using High-Performance Liquid Chromatography (HPLC) or an LTB4 ELISA kit.

  • Determine the IC50 value for this compound by analyzing the inhibition of LTB4 formation at different compound concentrations.

Conclusion

This compound is a well-characterized LTB4 receptor antagonist with a complex mechanism of action that extends beyond simple receptor blockade. The quantitative data demonstrate its potent inhibitory effects on key inflammatory processes, including superoxide generation and the production of pro-inflammatory eicosanoids. The signaling diagrams illustrate the G protein-coupled pathways through which LTB4 receptors mediate their effects and where this compound exerts its antagonistic action. The detailed experimental protocols provided herein offer a practical guide for researchers wishing to further investigate the properties of this compound or similar compounds targeting G protein-mediated inflammatory signaling. This comprehensive technical guide serves as a valuable resource for scientists and professionals in the fields of inflammation research and drug development.

References

SC-41930: A Preclinical Technical Overview for Colitis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-41930 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, investigated for its anti-inflammatory properties in the context of colitis.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, quantitative efficacy data from animal models of colitis, and detailed experimental protocols relevant to its study. While early research in the late 1980s and early 1990s showed promise, it is important to note that this compound was reported to be in clinical trials for ulcerative colitis in 1994, but no subsequent clinical data has been published, suggesting its clinical development was likely discontinued.[3] This document serves as a technical summary of the foundational preclinical research for historical and scientific reference.

Core Mechanism of Action

This compound, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, exerts its primary anti-inflammatory effect by blocking the action of leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[1][2] LTB4 is known to be elevated in the colonic tissue of patients with inflammatory bowel disease (IBD) and plays a crucial role in the recruitment and activation of neutrophils, key immune cells involved in the inflammatory cascade of colitis.[2]

Beyond its primary role as an LTB4 receptor antagonist, this compound has been shown to have multiple other actions that may contribute to its anti-inflammatory profile. These include the inhibition of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells and the inhibition of superoxide (B77818) generation by human neutrophils.[4][5] At higher concentrations, it has also been observed to inhibit LTB4 production itself.[5]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound in models of colitis and related in vitro assays.

Table 1: In Vivo Efficacy of this compound in Colitis Models

Animal ModelInduction MethodTreatment RegimenKey FindingsReference
Cotton-Top TamarinSpontaneous Chronic Colitis10 mg/kg, oral gavage, twice daily for 8 weeksHistological improvement in 5 of 7 animals (reduced polymorphonuclear cells). No significant change in stool consistency or body weight.[1]
Guinea PigAcetic Acid-Induced ColitisOral administration 30 min before and after acetic acidSignificantly less inflammation based on myeloperoxidase activity and histology. Oral ED50 of 20 mg/kg.[2]
Guinea Pig12(R)-HETE-Induced Dermal Neutrophil InfiltrationIntragastric administrationInhibited neutrophil infiltration with an ED50 of 13.5 mg/kg.[6]

Table 2: In Vitro Activity of this compound

AssaySystemIC50 / KiReference
LTB4 Receptor BindingHuman Neutrophils-[1]
12(S)-HETE BindingHuman Epidermal Cell Line (SCL-II)Ki of 480 nM[4]
f-Met-Leu-Phe Stimulated Superoxide GenerationHuman Neutrophils4 µM[5]
C5a Stimulated Superoxide GenerationHuman Neutrophils~12 µM[5]
A23187-Stimulated LTB4 ProductionHuman Neutrophils5.3 µM[5]
A23187-Stimulated LTB4 ProductionHL-60 Cells2.1 µM[5]
A23187-Stimulated Prostaglandin E2 ProductionHL-60 Cells2.9 µM[5]
Human Synovial Phospholipase A2-72 µM[5]
A23187-Stimulated 5-HETE ProductionHuman Neutrophils8.5 µM[5]
Rat Peritoneal Leukotriene A4 Hydrolase-20 µM[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound in colitis research, based on established models.

Acetic Acid-Induced Colitis in Guinea Pigs

This model was utilized in the early evaluation of this compound.[2]

  • Animal Model: Male Hartley guinea pigs.

  • Induction of Colitis:

    • Animals are lightly anesthetized.

    • A flexible tube is inserted intrarectally to a depth of 4 cm.

    • 3% acetic acid in saline is administered.

  • Drug Administration:

    • This compound is administered orally (e.g., by gavage) at desired doses (e.g., a range to determine ED50).

    • Administration occurs at specific time points relative to colitis induction, such as 30 minutes before and 30 minutes after the acetic acid challenge.[2]

  • Assessment of Colitis:

    • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils and serves as a marker of neutrophil infiltration.

      • Colon tissue is harvested at a defined time point post-induction.

      • The tissue is homogenized in a suitable buffer.

      • MPO activity is measured spectrophotometrically.

    • Histological Evaluation:

      • Colonic tissue sections are fixed in formalin, embedded in paraffin, and sectioned.

      • Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E).

      • A pathologist, blinded to the treatment groups, scores the sections for inflammatory cell infiltration, edema, ulceration, and necrosis.

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

A widely used and reproducible model for inducing colitis that shares features with human ulcerative colitis.

  • Animal Model: C57BL/6 or BALB/c mice are commonly used.

  • Induction of Colitis:

    • DSS (molecular weight 36,000-50,000) is dissolved in the drinking water at a concentration of 2-5%.

    • Mice are allowed to drink the DSS solution ad libitum for a period of 5-7 days for an acute model.

    • For a chronic model, cycles of DSS administration followed by regular drinking water can be employed.

  • Drug Administration:

    • This compound would be administered daily, typically by oral gavage, starting from the first day of DSS administration and continuing throughout the study period.

  • Assessment of Colitis:

    • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool is recorded daily.

    • Colon Length: At the end of the experiment, the entire colon is excised, and its length is measured from the cecum to the anus. A shorter colon length is indicative of more severe inflammation.

    • Histological Scoring: Colonic tissue is processed for H&E staining and scored for the severity of inflammation, crypt damage, and epithelial ulceration.

Signaling Pathways and Experimental Workflows

Leukotriene B4 (LTB4) Signaling Pathway in Colitis

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LOX LTB4R LTB4 Receptor (BLT1/BLT2) PLC Phospholipase C (PLC) LTB4R->PLC G-protein coupling LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTA4->LTA4_Hydrolase LTB4->LTB4R IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Influx Ca2+ Influx IP3_DAG->Ca_Influx PKC Protein Kinase C (PKC) IP3_DAG->PKC Neutrophil_Chemotaxis Neutrophil Chemotaxis & Activation Ca_Influx->Neutrophil_Chemotaxis NF_kB NF-κB Activation PKC->NF_kB Chemokine_Production Chemokine Production NF_kB->Chemokine_Production Adhesion_Molecule_Expression Adhesion Molecule Expression NF_kB->Adhesion_Molecule_Expression Chemokine_Production->Neutrophil_Chemotaxis Adhesion_Molecule_Expression->Neutrophil_Chemotaxis SC_41930 This compound SC_41930->LTB4R Antagonism DSS_Workflow cluster_study_design Study Design cluster_colitis_induction Colitis Induction & Treatment cluster_monitoring Daily Monitoring cluster_endpoint_analysis Endpoint Analysis (Day 8-10) Animal_Selection Select Mice (e.g., C57BL/6) Randomization Randomize into Treatment Groups Animal_Selection->Randomization Control_Group Control Group (Vehicle) Randomization->Control_Group Treatment_Group This compound Group(s) (Varying Doses) Randomization->Treatment_Group DSS_Admin Administer DSS (2-5%) in Drinking Water (Days 0-7) Control_Group->DSS_Admin Treatment_Group->DSS_Admin Daily_Treatment Daily Oral Gavage (Vehicle or this compound) DSS_Admin->Daily_Treatment Record_Weight Record Body Weight Daily_Treatment->Record_Weight Assess_Stool Assess Stool Consistency & Presence of Blood Record_Weight->Assess_Stool Calculate_DAI Calculate Disease Activity Index (DAI) Assess_Stool->Calculate_DAI Sacrifice Euthanize Mice Calculate_DAI->Sacrifice Colon_Excision Excise Colon & Measure Length Sacrifice->Colon_Excision Histology Histological Analysis (H&E Staining & Scoring) Colon_Excision->Histology MPO_Assay Myeloperoxidase (MPO) Assay Colon_Excision->MPO_Assay Cytokine_Analysis Cytokine Analysis (e.g., ELISA) Colon_Excision->Cytokine_Analysis

References

SC-41930 in Psoriasis Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and significant infiltration of immune cells, particularly neutrophils, into the epidermis and dermis. The inflammatory process is mediated by a complex network of signaling molecules, including eicosanoids like leukotriene B4 (LTB4) and 12-hydroxyeicosatetraenoic acid (12-HETE). These lipid mediators are potent chemoattractants for neutrophils, playing a crucial role in the initiation and maintenance of psoriatic lesions. This technical guide provides an in-depth overview of SC-41930, a novel compound investigated for its therapeutic potential in psoriasis models. This compound, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]- 3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, has demonstrated significant anti-inflammatory properties by targeting key pathways in psoriatic inflammation.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action primarily centered on the antagonism of key pro-inflammatory lipid mediator receptors. Its principal activity is as a potent and selective leukotriene B4 (LTB4) receptor antagonist.[1][2][3] LTB4 is a powerful neutrophil chemoattractant and activator, and its elevated levels in psoriatic plaques are a key driver of the inflammatory infiltrate.

Furthermore, and of significant relevance to psoriasis, this compound also functions as a 12-hydroxyeicosatetraenoic acid (12-HETE) receptor antagonist.[1][4] Specifically, it has been shown to inhibit the binding of 12(S)-HETE to human epidermal cells.[1] The 12(R)-HETE isomer is found in substantially greater quantities than LTB4 in psoriatic scales and is considered a primary mediator of the neutrophil infiltration characteristic of the disease.[4] The dual antagonism of both LTB4 and 12-HETE receptors positions this compound as a targeted inhibitor of neutrophil recruitment to the skin.

Beyond receptor antagonism, this compound has been shown to inhibit several enzymes involved in the production of inflammatory mediators. These activities include the inhibition of human synovial phospholipase A2, A23187-stimulated 5-HETE production in human neutrophils, and rat peritoneal leukotriene A4 hydrolase.[2] This suggests that this compound not only blocks the action of inflammatory signals but may also reduce their synthesis, contributing to its overall anti-inflammatory effect. The compound has also been observed to inhibit f-Met-Leu-Phe (fMLP) and C5a stimulated superoxide (B77818) generation in human neutrophils, potentially by attenuating a G protein-mediated signal transduction pathway.[2]

A second-generation, more potent analog, SC-50605, was developed and showed promise in preclinical models of inflammation, with its (+)-isomer (SC-52798) being evaluated as a potential clinical candidate for psoriasis.[5]

Signaling Pathway

The primary signaling pathway targeted by this compound is the G protein-coupled receptor (GPCR) signaling initiated by LTB4 and 12-HETE. By competitively binding to the LTB4 receptor (BLT1/BLT2) and the putative 12-HETE receptor on neutrophils and epidermal cells, this compound prevents the downstream signaling cascade that leads to chemotaxis, degranulation, and superoxide production.

SC_41930_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling LTB4_receptor LTB4 Receptor (BLT1/BLT2) G_protein G-protein Activation LTB4_receptor->G_protein HETE_receptor 12-HETE Receptor HETE_receptor->G_protein LTB4 Leukotriene B4 (LTB4) LTB4->LTB4_receptor Binds HETE 12-HETE HETE->HETE_receptor Binds SC41930 This compound SC41930->LTB4_receptor Inhibits SC41930->HETE_receptor Inhibits PLC Phospholipase C Activation G_protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Neutrophil Chemotaxis, Degranulation, Superoxide Production Ca_PKC->Cellular_Response

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in a Psoriasis Model

Model SystemSpeciesInduction AgentAdministration RouteEndpointEfficacy (ED₅₀)Reference
Dermal InflammationGuinea Pig (cavine dermis)12(R)-HETE (25 µ g/site )IntragastricInhibition of Neutrophil Infiltration (Myeloperoxidase levels)13.5 mg/kg[4]

Table 2: In Vitro Activity of this compound

AssayCell/Enzyme SourceSubstrate/StimulantEndpointPotency (IC₅₀ / Kᵢ / pA₂)Reference
Receptor BindingHuman Epidermal Cell Line (SCL-II)¹²(S)-HETEInhibition of ligand bindingKᵢ = 480 nM[1]
Receptor BindingHuman Neutrophils[³H]LTB4Inhibition of ligand bindingK_D_ = 0.2 µM[3]
Receptor BindingHuman Neutrophils[³H]fMLPInhibition of ligand bindingK_D_ = 2 µM[3]
ChemotaxisHuman NeutrophilsLTB4Competitive inhibitionpA₂ = 6.35[3]
Superoxide GenerationHuman Neutrophilsf-Met-Leu-Phe (fMLP)Inhibition of superoxide productionIC₅₀ = 4 µM[2]
Superoxide GenerationHuman NeutrophilsC5aInhibition of superoxide productionIC₅₀ ≈ 12 µM[2]
LTB4 ProductionHuman NeutrophilsA23187Inhibition of LTB4 synthesisIC₅₀ = 5.3 µM[2]
5-HETE ProductionHuman NeutrophilsA23187Inhibition of 5-HETE synthesisIC₅₀ = 8.5 µM[2]
LTB4 ProductionHL-60 CellsA23187Inhibition of LTB4 synthesisIC₅₀ = 2.1 µM[2]
PGE₂ ProductionHL-60 CellsA23187Inhibition of PGE₂ synthesisIC₅₀ = 2.9 µM[2]
Enzyme InhibitionHuman Synovial Phospholipase A₂-Inhibition of enzyme activityIC₅₀ = 72 µM[2]
Enzyme InhibitionRat Peritoneal Leukotriene A₄ Hydrolase-Inhibition of enzyme activityIC₅₀ = 20 µM[2]

Experimental Protocols

Detailed experimental protocols from the original publications are not fully available. The following are summaries of the methodologies based on the published abstracts.

12(R)-HETE-Induced Neutrophil Infiltration in Cavine Dermis
  • Objective: To evaluate the in vivo efficacy of this compound in a model of psoriasis-like inflammation.

  • Animal Model: Male guinea pigs (cavine).

  • Inflammation Induction: 12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE], synthesized in optically pure form, was injected intradermally at a dose of 25 micrograms per site.

  • Drug Administration: this compound was administered intragastrically at varying doses to determine the dose-response relationship.

  • Endpoint Measurement: Neutrophil infiltration into the dermis was quantified by measuring the levels of myeloperoxidase (MPO), a marker enzyme for neutrophils, in the dermal tissue.

  • Data Analysis: The dose of this compound that produced 50% inhibition of the 12(R)-HETE-induced increase in dermal MPO levels was calculated as the ED₅₀.

Experimental_Workflow_In_Vivo start Start animal_prep Guinea Pig (cavine) start->animal_prep drug_admin Intragastric Administration of this compound animal_prep->drug_admin inflammation_induction Intradermal Injection of 12(R)-HETE (25 µg) drug_admin->inflammation_induction tissue_collection Dermal Tissue Collection inflammation_induction->tissue_collection mpo_assay Myeloperoxidase (MPO) Assay tissue_collection->mpo_assay data_analysis Data Analysis (ED₅₀ Calculation) mpo_assay->data_analysis end End data_analysis->end

Caption: In Vivo Experimental Workflow.
In Vitro Receptor Binding Assay (12(S)-HETE)

  • Objective: To determine the affinity of this compound for the 12(S)-HETE receptor on epidermal cells.

  • Cell Line: Human epidermal cell line, SCL-II.

  • Ligand: Radiolabeled 12(S)-HETE.

  • Methodology: Competitive binding assay where SCL-II cells were incubated with a fixed concentration of radiolabeled 12(S)-HETE in the presence of increasing concentrations of this compound.

  • Endpoint Measurement: The amount of radiolabeled ligand bound to the cells was measured.

  • Data Analysis: The inhibition constant (Kᵢ) was calculated from the concentration of this compound that inhibited 50% of the specific binding of the radiolabeled ligand.

Human Neutrophil Chemotaxis Assay
  • Objective: To assess the ability of this compound to inhibit neutrophil migration in response to chemoattractants.

  • Cell Source: Isolated human neutrophils.

  • Apparatus: Modified Boyden chamber.

  • Chemoattractants: Leukotriene B4 (LTB4), N-formyl-methionyl-leucyl-phenylalanine (fMLP), C5a, 20-OH LTB4, or 12(R)-HETE were placed in the lower chamber.

  • Methodology: Neutrophils were placed in the upper chamber, separated from the chemoattractant by a filter. The effect of various concentrations of this compound, added to the neutrophils, on their migration towards the chemoattractant was measured.

  • Endpoint Measurement: The number of neutrophils that migrated through the filter was quantified.

  • Data Analysis: For competitive antagonism, a Schild plot was used to determine the pA₂ value. For non-competitive inhibition, IC₅₀ values were calculated.

Conclusion

This compound is a potent dual antagonist of LTB4 and 12-HETE receptors with additional inhibitory effects on the synthesis of pro-inflammatory mediators. The preclinical data, though primarily from an earlier period of drug discovery, strongly support its potential as a therapeutic agent for psoriasis by targeting the significant neutrophil infiltration that characterizes the disease. The in vivo efficacy in a relevant animal model of dermal inflammation, coupled with its in vitro activities on human neutrophils and epidermal cells, underscores the promise of this mechanism of action. While the clinical development of this compound itself appears to have not progressed, the compound and its more potent successors, like SC-50605, represent a valuable case study in the targeted development of anti-inflammatory drugs for psoriasis. Further investigation into LTB4 and 12-HETE receptor antagonism remains a viable and compelling strategy for the treatment of psoriasis and other neutrophil-mediated inflammatory diseases.

References

full chemical name of SC-41930

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to SC-41930: A Leukotriene B4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the full chemical name 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid , is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3][4][5][6] As a key mediator in inflammatory processes, LTB4 and its receptor represent a significant target for therapeutic intervention in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the biochemical and cellular activities of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.

Introduction

Leukotriene B4 (LTB4) is a powerful chemoattractant and activator of leukocytes, playing a crucial role in the pathogenesis of numerous inflammatory conditions. It exerts its effects through binding to specific G protein-coupled receptors, primarily the high-affinity LTB4 receptor 1 (BLT1). This compound has been developed as a competitive antagonist for this receptor, thereby inhibiting the downstream signaling cascades that lead to inflammation. This document serves as a detailed resource for researchers investigating the therapeutic potential and mechanisms of LTB4 receptor antagonists.

Physicochemical Properties

PropertyValue
Full Chemical Name 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid
Synonyms CGS 24115
CAS Number 120072-59-5
Molecular Formula C28H36O7
Mechanism of Action Leukotriene B4 (LTB4) receptor antagonist

Mechanism of Action

This compound functions as a competitive antagonist at the LTB4 receptor. By binding to the receptor, it prevents the endogenous ligand LTB4 from initiating downstream signaling pathways. This blockade attenuates G protein-mediated signal transduction, which subsequently inhibits cellular responses such as chemotaxis, superoxide (B77818) generation, and the production of other inflammatory mediators.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling LTB4_receptor LTB4 Receptor (BLT1) G_protein G-protein LTB4_receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates LTB4 Leukotriene B4 (LTB4) LTB4->LTB4_receptor Binds SC41930 This compound SC41930->LTB4_receptor Blocks Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to Inflammatory_response Inflammatory Response (Chemotaxis, Superoxide Production) Ca_mobilization->Inflammatory_response Triggers

This compound blocks LTB4 binding to its receptor, inhibiting downstream signaling.

Quantitative Data

The inhibitory activities of this compound have been quantified in various in vitro assays.

AssayCell Type/EnzymeStimulantIC50 / Ki ValueReference
Superoxide Generation Human Neutrophils (PMN)f-Met-Leu-Phe4 µM[1]
Human Neutrophils (PMN)C5a~12 µM[1]
LTB4 Production Human Neutrophils (PMN)A231875.3 µM[1]
HL-60 Cells-2.1 µM[1]
Prostaglandin E2 Production HL-60 Cells-2.9 µM[1]
Phospholipase A2 Inhibition Human Synovial Phospholipase A2-72 µM[1]
5-HETE Production Human Neutrophils (PMN)A231878.5 µM[1]
Leukotriene A4 Hydrolase Inhibition Rat Peritoneal Leukotriene A4 Hydrolase-20 µM[1]
12(S)-HETE Binding Human Epidermal Cell Line (SCL-II)-Ki = 480 nM[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

LTB4 Receptor Binding Assay

This protocol is adapted from studies on LTB4 receptor antagonists.

Objective: To determine the binding affinity of this compound to the LTB4 receptor.

Materials:

  • Human neutrophil (PMN) membranes

  • [3H]-LTB4 (radioligand)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microtiter plate, add PMN membranes, [3H]-LTB4 (at a concentration near its Kd), and varying concentrations of this compound or vehicle.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data are analyzed using non-linear regression to determine the Ki value for this compound.

Neutrophil Chemotaxis Assay

This protocol is a standard method to assess the effect of compounds on neutrophil migration.

Objective: To evaluate the inhibitory effect of this compound on LTB4-induced neutrophil chemotaxis.

Materials:

  • Isolated human neutrophils

  • Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane

  • Chemoattractant (LTB4)

  • This compound

  • Assay medium (e.g., HBSS with 0.1% BSA)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Isolate human neutrophils from fresh whole blood.

  • Pre-incubate the neutrophils with various concentrations of this compound or vehicle.

  • Place LTB4 in the lower wells of the chemotaxis chamber.

  • Add the pre-incubated neutrophils to the upper chamber, separated from the lower chamber by the microporous membrane.

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period that allows for cell migration (e.g., 60-90 minutes).

  • After incubation, remove the membrane, fix, and stain it.

  • Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.

  • Calculate the percentage inhibition of chemotaxis by this compound compared to the vehicle control.

Superoxide Generation Assay

This assay measures the production of superoxide radicals by activated neutrophils.

Objective: To determine the effect of this compound on superoxide production by neutrophils.

Materials:

  • Isolated human neutrophils

  • Stimulant (e.g., f-Met-Leu-Phe or C5a)

  • This compound

  • Cytochrome c or other suitable detection reagent (e.g., luminol (B1675438) for chemiluminescence)

  • Assay buffer (e.g., HBSS)

  • Spectrophotometer or luminometer

Procedure:

  • Isolate human neutrophils.

  • Pre-incubate the neutrophils with various concentrations of this compound or vehicle.

  • Add cytochrome c to the cell suspension.

  • Add the stimulant to activate the neutrophils.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Measure the change in absorbance of cytochrome c at 550 nm, which is proportional to the amount of superoxide produced. Alternatively, measure chemiluminescence if using luminol.

  • Calculate the inhibition of superoxide production by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Isolate_Neutrophils Isolate Human Neutrophils Binding_Assay LTB4 Receptor Binding Assay Isolate_Neutrophils->Binding_Assay Chemotaxis_Assay Neutrophil Chemotaxis Assay Isolate_Neutrophils->Chemotaxis_Assay Superoxide_Assay Superoxide Generation Assay Isolate_Neutrophils->Superoxide_Assay Prepare_SC41930 Prepare this compound Dilutions Prepare_SC41930->Binding_Assay Prepare_SC41930->Chemotaxis_Assay Prepare_SC41930->Superoxide_Assay Analyze_Binding Calculate Ki Binding_Assay->Analyze_Binding Analyze_Chemotaxis Calculate % Inhibition Chemotaxis_Assay->Analyze_Chemotaxis Analyze_Superoxide Calculate % Inhibition Superoxide_Assay->Analyze_Superoxide

A generalized workflow for the in vitro characterization of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the LTB4 receptor in inflammatory and immunological processes. Its well-characterized inhibitory profile and mechanism of action make it a suitable candidate for preclinical studies in various inflammatory disease models. The data and protocols presented in this guide are intended to facilitate further research and development in this area.

References

Methodological & Application

SC-41930: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-41930 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1] Identified chemically as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, this compound has demonstrated significant anti-inflammatory properties in a variety of preclinical models.[2][3] this compound exerts its effects primarily by inhibiting the binding of LTB4 to its receptors, thereby modulating downstream inflammatory signaling pathways.[2][4] It has also been shown to have post-receptor inhibitory effects on the production of inflammatory mediators.[2] This document provides detailed application notes and experimental protocols for the use of this compound in research settings.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of this compound based on publicly available data.

Table 1: In Vitro Inhibitory Activities of this compound

AssayCell/Enzyme SystemStimulantIC50 ValueReference
Superoxide GenerationHuman Polymorphonuclear Neutrophils (PMN)f-Met-Leu-Phe4 µM[2]
Superoxide GenerationHuman Polymorphonuclear Neutrophils (PMN)C5a~12 µM[2]
LTB4 ProductionHuman Polymorphonuclear Neutrophils (PMN)A231875.3 µM[2]
LTB4 ProductionHL-60 cellsA231872.1 µM[2]
Prostaglandin E2 ProductionHL-60 cellsA231872.9 µM[2]
5-HETE ProductionHuman Polymorphonuclear Neutrophils (PMN)A231878.5 µM[2]
Phospholipase A2 ActivityHuman synovial phospholipase A2-72 µM[2]
Leukotriene A4 Hydrolase ActivityRat peritoneal leukotriene A4 hydrolase-20 µM[2]
12(S)-HETE BindingSCL-II epidermal cells-Ki: 480 nM[4]

Table 2: In Vivo Efficacy of this compound

Animal ModelEffect MeasuredRoute of AdministrationED50 ValueReference
Cavine DermisInhibition of 12(R)-HETE-induced neutrophil infiltrationIntragastric13.5 mg/kg[3]

Signaling Pathway

The primary mechanism of action of this compound is the antagonism of the LTB4 receptor, a G-protein coupled receptor (GPCR). The binding of LTB4 to its receptor initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species. This compound blocks these downstream effects by preventing the initial ligand-receptor interaction.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response LTB4 Leukotriene B4 (LTB4) BLTR LTB4 Receptor (BLTR) (GPCR) LTB4->BLTR Binding SC41930 This compound SC41930->BLTR Antagonism G_protein G-protein BLTR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC->Degranulation ROS_production ROS Production PKC->ROS_production

Caption: LTB4 signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The following are representative protocols for in vitro and in vivo assays to characterize the activity of this compound.

In Vitro Chemotaxis Assay

This protocol describes a method to assess the inhibitory effect of this compound on LTB4-induced neutrophil chemotaxis using a Boyden chamber assay.

Materials:

  • This compound

  • Leukotriene B4 (LTB4)

  • Human Polymorphonuclear Neutrophils (PMNs)

  • Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Ficoll-Paque for PMN isolation

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • PMN Isolation: Isolate PMNs from fresh human blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells. Resuspend the purified PMNs in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in HBSS to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Assay Setup:

    • Add LTB4 (chemoattractant) at a predetermined optimal concentration (e.g., 10 nM) to the lower wells of the Boyden chamber.

    • In the upper wells, add the PMN suspension.

    • For the treatment groups, pre-incubate the PMNs with various concentrations of this compound for 15-30 minutes at 37°C before adding them to the upper wells. Include a vehicle control (DMSO) and a negative control (no LTB4).

  • Incubation: Incubate the assembled chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

  • Cell Staining and Counting:

    • After incubation, remove the filter.

    • Fix the filter in methanol (B129727) and stain with a suitable stain (e.g., Diff-Quik).

    • Mount the filter on a microscope slide.

    • Count the number of migrated cells in several high-power fields for each condition.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_PMNs Isolate PMNs from Human Blood Preincubate Pre-incubate PMNs with This compound or Vehicle Isolate_PMNs->Preincubate Prepare_SC41930 Prepare this compound and LTB4 Solutions Prepare_SC41930->Preincubate Boyden_Chamber Load Boyden Chamber: - Lower: LTB4 - Upper: Treated PMNs Prepare_SC41930->Boyden_Chamber Preincubate->Boyden_Chamber Incubate Incubate at 37°C Boyden_Chamber->Incubate Stain_Filter Fix and Stain Filter Incubate->Stain_Filter Count_Cells Count Migrated Cells (Microscopy) Stain_Filter->Count_Cells Calculate_IC50 Calculate % Inhibition and Determine IC50 Count_Cells->Calculate_IC50

Caption: Workflow for the in vitro neutrophil chemotaxis assay.

In Vivo Model of Dermal Inflammation

This protocol outlines a method to evaluate the anti-inflammatory efficacy of this compound in a model of 12(R)-HETE-induced neutrophil infiltration in the skin of guinea pigs.

Materials:

  • This compound

  • 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE)

  • Male Hartley guinea pigs (300-350 g)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Saline

  • Myeloperoxidase (MPO) assay kit

  • Tissue homogenizer

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days before the experiment.

  • Compound Administration:

    • Administer this compound or vehicle orally (intragastrically) to the guinea pigs at various doses (e.g., 1, 3, 10, 30 mg/kg).

    • The compound is typically administered 1 hour before the inflammatory challenge.

  • Inflammatory Challenge:

    • Anesthetize the animals.

    • Inject 12(R)-HETE (e.g., 25 µg in saline) intradermally into a shaved area of the back.

    • Inject saline into a separate site as a negative control.

  • Tissue Collection:

    • After a predetermined time (e.g., 4-6 hours), euthanize the animals.

    • Excise the injection sites using a dermal punch (e.g., 6 mm).

  • MPO Assay:

    • Homogenize the skin biopsies in a suitable buffer.

    • Measure the MPO activity in the tissue homogenates using a commercial MPO assay kit. MPO is an enzyme abundant in neutrophils, and its activity is a quantitative measure of neutrophil infiltration.

  • Data Analysis:

    • Compare the MPO activity in the this compound-treated groups to the vehicle-treated group.

    • Calculate the percentage inhibition of neutrophil infiltration for each dose.

    • Determine the ED50 value by plotting the percentage inhibition against the log dose of this compound.

Dermal_Inflammation_Workflow cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis Analysis Administer_Drug Administer this compound or Vehicle Orally Inflammatory_Challenge Intradermal Injection of 12(R)-HETE Administer_Drug->Inflammatory_Challenge Euthanize Euthanize Animals Inflammatory_Challenge->Euthanize Collect_Tissue Excise Dermal Injection Sites Euthanize->Collect_Tissue Homogenize Homogenize Tissue Collect_Tissue->Homogenize MPO_Assay Measure MPO Activity Homogenize->MPO_Assay Calculate_ED50 Calculate % Inhibition and Determine ED50 MPO_Assay->Calculate_ED50

Caption: Workflow for the in vivo dermal inflammation model.

Disclaimer

This document is intended for research purposes only. The protocols provided are examples and may require optimization for specific experimental conditions. All experiments involving animals must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate safety precautions should be taken when handling all chemical reagents.

References

SC-41930 In Vivo Administration Guide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

SC-41930 is a potent and selective leukotriene B4 (LTB4) receptor antagonist with demonstrated anti-inflammatory properties in various preclinical models. It functions by blocking the action of LTB4, a key mediator in inflammatory responses, and has also been shown to inhibit the production of other pro-inflammatory molecules such as superoxide (B77818) and prostaglandin (B15479496) E2.[1] Furthermore, this compound exhibits antagonist effects at the 12-hydroxyeicosatetraenoic acid (12-HETE) receptor, suggesting its potential therapeutic utility in inflammatory conditions characterized by elevated levels of both LTB4 and 12-HETE, such as psoriasis.[2][3] This document provides detailed application notes and protocols for the in vivo administration of this compound to support further research and development.

Data Presentation

Table 1: In Vitro Activity of this compound

Target/AssayCell Type/SystemIC50 / KiReference
f-Met-Leu-Phe stimulated superoxide generationHuman Neutrophils4 µM (IC50)[1]
C5a stimulated superoxide generationHuman Neutrophils~12 µM (IC50)[1]
A23187-stimulated LTB4 productionHuman Neutrophils5.3 µM (IC50)[1]
LTB4 productionHL-60 cells2.1 µM (IC50)[1]
Prostaglandin E2 productionHL-60 cells2.9 µM (IC50)[1]
Human synovial phospholipase A2Enzyme Assay72 µM (IC50)[1]
A23187-stimulated 5-HETE productionHuman Neutrophils8.5 µM (IC50)[1]
Rat peritoneal leukotriene A4 hydrolaseEnzyme Assay20 µM (IC50)[1]
12(S)-HETE bindingHuman Epidermal Cell Line (SCL-II)480 nM (Ki)[2]

Table 2: In Vivo Activity of this compound and a Comparator LTB4 Antagonist

CompoundAnimal ModelAdministration RouteEndpointEffective Dose (ED50)Reference
This compound Guinea Pig (12(R)-HETE-induced neutrophil infiltration)IntragastricInhibition of neutrophil infiltration13.5 mg/kg
This compound Guinea Pig (A23187-stimulated LTB4 increase)IntradermalInhibition of LTB4 levels400 µ g/site [1]
BIIL 284 (Comparator)Guinea Pig (LTB4-induced transdermal chemotaxis)Oral (p.o.)Inhibition of chemotaxis0.03 mg/kg[4]
BIIL 284 (Comparator)Mouse (LTB4-induced ear inflammation)Oral (p.o.)Reduction of inflammation0.008 mg/kg[4]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the antagonism of the leukotriene B4 receptor (BLTR). LTB4, a potent lipid chemoattractant, binds to BLTR on the surface of immune cells like neutrophils, leading to a G protein-mediated signaling cascade. This results in cellular activation, chemotaxis, and the production of inflammatory mediators. This compound blocks this interaction, thereby attenuating the inflammatory response. Additionally, it has been shown to inhibit enzymes involved in the eicosanoid pathway, further reducing the production of pro-inflammatory molecules.

SC41930_Mechanism cluster_membrane Cell Membrane BLTR LTB4 Receptor (BLTR) G_Protein G Protein Activation BLTR->G_Protein Activates LTB4 Leukotriene B4 (LTB4) LTB4->BLTR Binds SC41930 This compound SC41930->BLTR Antagonizes Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation) G_Protein->Inflammatory_Response Leads to

Caption: Mechanism of action of this compound as an LTB4 receptor antagonist.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral (Intragastric) Administration

Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in small animals.

Materials:

  • This compound powder

  • Vehicle (select one):

    • 0.5% (w/v) Methylcellulose (B11928114) in sterile water

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • Corn oil

    • Polyethylene glycol 400 (PEG400)

  • Mortar and pestle or homogenizer

  • Weighing scale

  • Volumetric flasks and cylinders

  • Stir plate and stir bar

Procedure:

  • Vehicle Preparation:

    • If using methylcellulose or CMC, slowly add the powder to sterile water while stirring vigorously to avoid clumping. Stir until a clear, homogenous solution is formed.

  • Calculation of this compound amount:

    • Determine the desired final concentration (e.g., in mg/mL) based on the target dose (e.g., 13.5 mg/kg) and the dosing volume for the animal model (e.g., 10 mL/kg for a rat).

    • Amount (mg) = Desired Concentration (mg/mL) x Final Volume (mL)

  • Formulation (Suspension Method):

    • Weigh the required amount of this compound powder.

    • If creating a suspension, place the powder in a mortar.

    • Add a small amount of the chosen vehicle (e.g., 0.5% methylcellulose) to the powder and triturate with the pestle to form a smooth paste. This step is critical to ensure proper wetting of the compound.

    • Gradually add the remaining vehicle in small portions while continuously triturating or stirring to ensure a uniform suspension.

    • Transfer the suspension to a volumetric flask or cylinder and adjust to the final volume with the vehicle.

    • Stir the final suspension continuously with a stir bar before and during administration to maintain homogeneity.

  • Formulation (Solution Method):

    • If this compound is found to be soluble in a vehicle like PEG400, weigh the compound and place it in a suitable container.

    • Add the vehicle and stir or sonicate until the compound is completely dissolved.

  • Storage:

    • Store the formulation as recommended based on the stability of this compound, typically at 2-8°C for short-term storage. Protect from light if the compound is light-sensitive. Always re-homogenize before use.

Protocol 2: In Vivo Anti-Inflammatory Efficacy Study - Oral Administration

Objective: To evaluate the efficacy of orally administered this compound in a rodent model of inflammation. This workflow is based on the study that determined an ED50 of 13.5 mg/kg.

Materials:

  • This compound formulation (from Protocol 1)

  • Vehicle control

  • Inflammatory agent (e.g., 12(R)-HETE, Carrageenan)

  • Animal model (e.g., Guinea Pigs, Rats, or Mice)

  • Oral gavage needles

  • Syringes

  • Anesthesia (if required for inflammatory agent administration)

  • Tools for sample collection and analysis (e.g., biopsy punches, myeloperoxidase (MPO) assay kits)

Procedure:

  • Animal Acclimatization: Acclimate animals to the facility for at least one week before the experiment.

  • Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).

  • Dosing:

    • Administer the this compound formulation or vehicle via oral gavage at the predetermined volume.

    • The timing of administration should be based on the expected pharmacokinetics of the compound (e.g., 1-2 hours before inducing inflammation).

  • Induction of Inflammation:

    • At the appropriate time post-dosing, induce inflammation according to the chosen model. For example, inject the inflammatory agent into the paw, ear, or skin.

  • Observation and Sample Collection:

    • Monitor the animals for signs of inflammation at specified time points (e.g., measure paw volume, ear thickness).

    • At the end of the experiment, euthanize the animals and collect the inflamed tissue.

  • Analysis:

    • Process the tissue to quantify markers of inflammation. A common method is to measure myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration.

  • Data Interpretation:

    • Compare the inflammatory markers in the this compound-treated groups to the vehicle control group to determine the percentage of inhibition.

    • Calculate the ED50 value, which is the dose that produces 50% of the maximal inhibitory effect.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare this compound Formulation (Protocol 1) Dosing Oral Administration of This compound or Vehicle Formulation->Dosing Animal_Groups Acclimatize & Group Animals Animal_Groups->Dosing Inflammation Induce Inflammation (e.g., Paw Injection) Dosing->Inflammation Observation Observe & Measure Inflammatory Response Inflammation->Observation Collection Euthanize & Collect Tissue Observation->Collection Assay Quantify Inflammation Marker (e.g., MPO Assay) Collection->Assay Data_Analysis Calculate % Inhibition & ED50 Assay->Data_Analysis

References

Application Notes and Protocols for SC-41930 Degranulation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the effect of SC-41930 on mast cell degranulation. The primary method described is the β-hexosaminidase release assay, a common and reliable method for quantifying mast cell activation.

Introduction

Mast cell degranulation is a critical process in allergic and inflammatory responses, characterized by the release of pre-formed mediators such as histamine, proteases (e.g., tryptase), and β-hexosaminidase from intracellular granules.[1][2] this compound is a leukotriene B4 (LTB4) receptor antagonist with demonstrated anti-inflammatory properties.[3][4][5] It has been shown to inhibit LTB4 and prostaglandin (B15479496) E2 production, as well as superoxide (B77818) generation in neutrophils.[3] Given that LTB4 can contribute to mast cell activation, this compound is a compound of interest for its potential to inhibit mast cell degranulation. These notes provide a detailed protocol to test this hypothesis.

Principle of the Assay

The β-hexosaminidase assay is a colorimetric or fluorometric method used to quantify mast cell degranulation.[2][6] This enzyme is stored in mast cell granules and is released into the extracellular environment upon cell activation.[2] The amount of β-hexosaminidase released into the supernatant is directly proportional to the extent of degranulation. The enzymatic activity is measured by the cleavage of a substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), which releases a chromophore or fluorophore that can be quantified.[7][8]

Experimental Protocol: β-Hexosaminidase Degranulation Assay

This protocol is designed for a 96-well plate format, suitable for screening and dose-response studies of this compound.

1. Materials and Reagents

  • Cells: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used mast cell line. Primary human or mouse mast cells can also be used.[9]

  • Cell Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Anti-DNP IgE: Monoclonal anti-dinitrophenyl antibody produced in mouse.

  • DNP-HSA: Dinitrophenyl-conjugated human serum albumin.

  • This compound: To be dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

  • Tyrode's Buffer: (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM Glucose, 20 mM HEPES, pH 7.4).

  • Substrate Solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in 0.1 M citrate (B86180) buffer (pH 4.5).

  • Stop Solution: 0.1 M Carbonate/Bicarbonate buffer (pH 10.5).

  • Lysis Buffer: 0.5% Triton X-100 in Tyrode's Buffer.

  • 96-well flat-bottom cell culture plates.

  • Microplate reader capable of measuring absorbance at 405 nm.

2. Cell Culture and Sensitization

  • Culture RBL-2H3 cells in T-75 flasks until they reach 80-90% confluency.

  • Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.

  • Add anti-DNP IgE to each well at a final concentration of 0.5 µg/mL.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell adherence and sensitization.

3. Degranulation Assay

  • The following day, gently wash the sensitized cells twice with 100 µL of pre-warmed Tyrode's Buffer to remove unbound IgE.

  • Prepare serial dilutions of this compound in Tyrode's Buffer. Also prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Prepare the following controls in triplicate:

    • Spontaneous Release (Blank): Add 50 µL of Tyrode's Buffer.

    • Maximum Release (Total Lysate): Add 50 µL of Lysis Buffer (0.5% Triton X-100).

    • Stimulated Control (Positive Control): Add 50 µL of Tyrode's Buffer.

  • To induce degranulation, add 50 µL of DNP-HSA (final concentration 100 ng/mL) to all wells except the Spontaneous Release and Maximum Release wells.

  • Incubate the plate at 37°C for 1 hour.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes at 4°C.

  • Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate. This plate will be used to measure β-hexosaminidase release.

  • To the remaining cells in the original plate (for the Maximum Release wells), add 50 µL of Tyrode's Buffer. Then, lyse all remaining cells in the original plate by adding 150 µL of Lysis Buffer to each well and pipette up and down to ensure complete lysis. Transfer 50 µL of the lysate from each well to another new 96-well plate. This will be used to determine the total β-hexosaminidase content.[8]

4. Measurement of β-Hexosaminidase Activity

  • Add 50 µL of the PNAG substrate solution to each well of the supernatant and lysate plates.

  • Incubate the plates at 37°C for 1-2 hours. The incubation time may need to be optimized.

  • Stop the reaction by adding 100 µL of the Stop Solution to each well.

  • Read the absorbance of each well at 405 nm using a microplate reader.

5. Data Analysis

  • Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

    % Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

  • Plot the percentage of degranulation against the concentration of this compound to generate a dose-response curve.

  • Calculate the IC50 value for this compound, which is the concentration of the compound that inhibits 50% of the maximum degranulation.

Data Presentation

The quantitative data from the degranulation assay should be summarized in a clear and structured table for easy comparison.

Treatment GroupConcentrationAbsorbance (405 nm) - Supernatant (Mean ± SD)Absorbance (405 nm) - Lysate (Mean ± SD)% Degranulation (Mean ± SD)% Inhibition (Mean ± SD)
Spontaneous Release-0-
Stimulated Control-0
This compoundx µM
This compoundy µM
This compoundz µM
Vehicle Control-

Visualization of Pathways and Workflows

Signaling Pathway of IgE-Mediated Mast Cell Degranulation

MastCellDegranulation Antigen Antigen (DNP-HSA) IgE IgE Antigen->IgE cross-links FceRI FcεRI Receptor IgE->FceRI binds Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk activates LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg activates PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC PKC DAG->PKC activates Granule Granule Fusion Ca_release->Granule PKC->Granule Degranulation Degranulation (β-hexosaminidase release) Granule->Degranulation SC41930 This compound (Potential Inhibitor) SC41930->FceRI potential inhibition

Caption: IgE-mediated mast cell degranulation pathway and potential point of inhibition by this compound.

Experimental Workflow for this compound Degranulation Assay

DegranulationWorkflow A 1. Seed & Sensitize RBL-2H3 cells with Anti-DNP IgE B 2. Wash cells to remove unbound IgE A->B C 3. Pre-incubate with this compound or Vehicle Control B->C D 4. Stimulate with DNP-HSA to induce degranulation C->D E 5. Centrifuge and collect supernatant D->E F 6. Lyse remaining cells for total mediator content D->F G 7. Measure β-hexosaminidase activity in supernatant and lysate E->G F->G H 8. Calculate % Degranulation and % Inhibition G->H

Caption: Workflow for assessing the inhibitory effect of this compound on mast cell degranulation.

References

Application Notes and Protocols for SC-41930 in Cavine Dermis Neutrophil Infiltration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing SC-41930 to study and inhibit neutrophil infiltration in the cavine (guinea pig) dermis. This compound is a potent and selective dual antagonist of the leukotriene B4 (LTB4) and 12-hydroxyeicosatetraenoic acid (12-HETE) receptors, making it a valuable tool for investigating inflammatory skin conditions where neutrophil accumulation is a key pathological feature.

Introduction

Neutrophil infiltration into the dermis is a hallmark of many inflammatory skin diseases, including psoriasis. Chemoattractants such as LTB4 and 12-HETE are found at elevated levels in inflamed skin and play a crucial role in recruiting neutrophils to the site of inflammation.[1][2] this compound, by blocking the receptors for these mediators, offers a targeted approach to inhibit this key inflammatory event.[1][3][4] Studies have demonstrated the efficacy of this compound in reducing neutrophil infiltration in the guinea pig dermis, a relevant preclinical model for dermatological inflammation.[2][5]

This compound, with the chemical name 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, has been shown to inhibit 12(R)-HETE-induced neutrophil infiltration in the cavine dermis with an ED50 value of 13.5 mg/kg when administered intragastrically.[2] Beyond its receptor antagonism, this compound may also exert anti-inflammatory effects by inhibiting the production of inflammatory mediators.[6]

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory effects of this compound on neutrophil infiltration and related processes.

CompoundModel SystemInducing AgentParameter MeasuredKey FindingsReference
This compound Cavine Dermis (in vivo)12(R)-HETE (25 µ g/site )Neutrophil Infiltration (Myeloperoxidase Assay)ED50 = 13.5 mg/kg (intragastric)[2]
This compound Human Neutrophils (in vitro)LTB4ChemotaxisCompetitive inhibition with a pA2 value of 6.35[4]
This compound Human Neutrophils (in vitro)LTB4[3H]LTB4 Receptor BindingKD = 0.2 µM[4]
This compound Human Epidermal Cell Line (SCL-II)12(S)-HETE12(S)-HETE BindingKi = 480 nM[1]
This compound Human Neutrophils (in vitro)f-Met-Leu-Phe (fMLP)Superoxide GenerationIC50 = 4 µM[6]
This compound Human Neutrophils (in vitro)A23187LTB4 ProductionIC50 = 5.3 µM[6]
This compound HL-60 Cells (in vitro)A23187LTB4 ProductionIC50 = 2.1 µM[6]
This compound HL-60 Cells (in vitro)A23187Prostaglandin E2 ProductionIC50 = 2.9 µM[6]

Signaling Pathways

The following diagram illustrates the signaling pathway of key chemoattractants involved in neutrophil infiltration and the points of inhibition by this compound.

G cluster_0 Inflammatory Stimuli cluster_1 Chemoattractant Production cluster_2 Neutrophil Activation Cell Membrane Phospholipids Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid LOX Lipoxygenase Arachidonic Acid->LOX Leukotriene A4 Leukotriene A4 LOX->Leukotriene A4 12-HETE 12-HETE LOX->12-HETE LTA4H LTA4 Hydrolase Leukotriene A4->LTA4H LTB4 Leukotriene B4 LTA4H->LTB4 HETER 12-HETE Receptor 12-HETE->HETER BLTR LTB4 Receptor (BLTR) LTB4->BLTR Activation Intracellular Signaling (e.g., Ca2+ mobilization, G-protein activation) BLTR->Activation HETER->Activation SC41930 This compound SC41930->BLTR Inhibition SC41930->HETER Inhibition Response Chemotaxis Degranulation Superoxide Production Activation->Response

Fig. 1: Signaling pathway of LTB4 and 12-HETE in neutrophil activation and inhibition by this compound.

Experimental Protocols

Protocol 1: Induction of Neutrophil Infiltration in Cavine Dermis with 12(R)-HETE

This protocol details the procedure for inducing a localized inflammatory response in the guinea pig dermis using 12(R)-HETE and assessing the inhibitory effect of this compound.

Materials and Apparatus:

  • Male Hartley guinea pigs (300-350 g)

  • This compound

  • 12(R)-Hydroxyeicosatetraenoic acid (12(R)-HETE)

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Vehicle for 12(R)-HETE (e.g., sterile saline with 1% ethanol)

  • Intragastric gavage needles

  • Insulin syringes with 30-gauge needles

  • Biopsy punches (6 mm)

  • Homogenizer

  • Myeloperoxidase (MPO) assay kit

  • Spectrophotometer

  • Anesthetic (e.g., isoflurane)

  • Euthanasia solution (e.g., pentobarbital)

Experimental Workflow:

G Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization This compound Preparation This compound Preparation Randomization->this compound Preparation 12(R)-HETE Preparation 12(R)-HETE Preparation This compound Preparation->12(R)-HETE Preparation Intragastric Administration Intragastric Administration Anesthesia Anesthesia Intragastric Administration->Anesthesia Intradermal Injection Intradermal Injection Anesthesia->Intradermal Injection Incubation Period Incubation Period Intradermal Injection->Incubation Period Euthanasia Euthanasia Incubation Period->Euthanasia Biopsy Collection Biopsy Collection Euthanasia->Biopsy Collection Tissue Homogenization Tissue Homogenization Biopsy Collection->Tissue Homogenization MPO Assay MPO Assay Tissue Homogenization->MPO Assay Data Analysis Data Analysis MPO Assay->Data Analysis

Fig. 2: Experimental workflow for assessing this compound's effect on neutrophil infiltration.

Procedure:

  • Animal Preparation: Acclimatize male Hartley guinea pigs for at least one week before the experiment. On the day of the experiment, shave the dorsal skin of the animals.

  • Drug Administration:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10, 30 mg/kg).

    • Administer this compound or vehicle intragastrically to the guinea pigs one hour prior to the inflammatory challenge.

  • Induction of Inflammation:

    • Anesthetize the guinea pigs.

    • Inject 25 µg of 12(R)-HETE in its vehicle intradermally into designated sites on the shaved dorsal skin. Inject vehicle alone as a negative control at separate sites.

  • Sample Collection:

    • Four hours after the intradermal injections, euthanize the animals.

    • Collect 6 mm skin biopsies from the injection sites.

  • Quantification of Neutrophil Infiltration (MPO Assay):

    • Weigh the skin biopsies.

    • Homogenize the tissue in an appropriate buffer.

    • Determine the myeloperoxidase (MPO) activity in the tissue homogenates using a commercially available MPO assay kit, following the manufacturer's instructions. MPO is an enzyme abundant in neutrophils, and its activity is a quantitative measure of neutrophil infiltration.[7][8]

    • Express the MPO activity as units per gram of tissue.

  • Data Analysis:

    • Calculate the mean MPO activity for each treatment group.

    • Determine the percentage inhibition of neutrophil infiltration for each dose of this compound compared to the vehicle-treated control group that received 12(R)-HETE.

    • Calculate the ED50 value for this compound.

Protocol 2: In Vitro Human Neutrophil Chemotaxis Assay

This protocol describes how to assess the direct inhibitory effect of this compound on human neutrophil chemotaxis towards LTB4.

Materials and Apparatus:

  • This compound

  • Leukotriene B4 (LTB4)

  • Ficoll-Paque for neutrophil isolation

  • Modified Boyden chambers or similar chemotaxis system

  • Polycarbonate filters (e.g., 3 µm pore size)

  • Microscope

  • Incubator (37°C, 5% CO2)

  • Hank's Balanced Salt Solution (HBSS)

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Chemotaxis Assay:

    • Place LTB4 at a final concentration of 10 nM in the lower wells of the Boyden chamber.

    • In the upper wells, place the isolated neutrophils (e.g., 1 x 10^6 cells/mL) that have been pre-incubated for 15 minutes at 37°C with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle.

    • Separate the upper and lower wells with a polycarbonate filter.

  • Incubation: Incubate the chambers for 60 minutes at 37°C in a 5% CO2 incubator.

  • Cell Staining and Counting:

    • After incubation, remove the filter, and stain the migrated cells on the lower side of the filter.

    • Count the number of migrated neutrophils in several high-power fields using a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells for each concentration of this compound.

    • Determine the percentage inhibition of chemotaxis compared to the vehicle-treated control.

    • Calculate the IC50 value for this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of LTB4 and 12-HETE in mediating neutrophil infiltration in the skin. The provided protocols offer a framework for in vivo and in vitro investigations into the anti-inflammatory properties of this compound and other potential inhibitors of neutrophil-mediated inflammation. These studies can contribute to the development of novel therapeutics for inflammatory dermatoses.

References

Application Notes and Protocols for SC-41930

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-41930 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, also demonstrating inhibitory activity at the 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) receptor.[1] As a dual-action antagonist, this compound holds significant potential in the research of inflammatory diseases where both LTB4 and 12-HETE play crucial roles. This document provides detailed protocols for the preparation of this compound stock solutions and outlines its mechanism of action with relevant signaling pathway diagrams.

Compound Information

PropertyValue
Chemical Name 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxyl]-3, 4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid
Molecular Formula C31H40O7
Mechanism of Action Leukotriene B4 (LTB4) receptor antagonist, 12-HETE receptor antagonist.[1]
Biological Targets BLT1/BLT2 receptors, GPR31 (12-HETER1).[1]

Stock Solution Preparation

Due to its hydrophobic nature as a benzopyran carboxylic acid derivative, this compound is poorly soluble in aqueous solutions.[2][3] Therefore, a stock solution should be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil

  • Calibrated analytical balance

  • Sterile micropipette and tips

  • Vortex mixer and/or sonicator

Protocol:

  • Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile amber glass vial to protect it from light.

  • Solvent Addition: Based on the desired stock solution concentration (e.g., 10 mM), calculate the required volume of DMSO. Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly to dissolve the compound. If necessary, brief sonication in a water bath at room temperature may aid in complete dissolution. Visually inspect the solution to ensure no particulates are present.

  • Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots in tightly sealed amber vials at -20°C or -80°C.[4] A general guideline for storage of stock solutions in DMSO is up to 6 months at -80°C or 1 month at -20°C.[4]

Quantitative Data Summary:

ParameterRecommendationRationale
Solvent Anhydrous DMSOThis compound is a hydrophobic molecule with poor aqueous solubility. DMSO is a polar aprotic solvent capable of dissolving many nonpolar compounds.[5]
Stock Concentration 1-10 mMA higher concentration stock allows for smaller volumes to be used in experiments, minimizing the final solvent concentration in the assay medium.
Storage Temperature -20°C or -80°CMinimizes solvent evaporation and degradation of the compound over time.[4]
Storage Duration ≤ 1 month at -20°C, ≤ 6 months at -80°C (in DMSO)General guideline to ensure compound stability.[4]
Handling Use in a chemical fume hood. Protect from light.Standard practice for handling chemical powders and light-sensitive compounds.

Experimental Protocols

Working Solution Preparation for Cell-Based Assays:

To minimize solvent-induced toxicity in cell cultures, the final concentration of DMSO in the assay medium should be kept as low as possible, typically below 0.5%, with 0.1% being preferable.[6]

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

  • It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by antagonizing two key pro-inflammatory lipid mediator receptors: the LTB4 receptors (BLT1 and BLT2) and the 12-HETE receptor (GPR31).

LTB4 Receptor Signaling Pathway:

Leukotriene B4 is a potent chemoattractant for leukocytes. Its binding to the high-affinity G-protein coupled receptor BLT1, primarily expressed on leukocytes, triggers a cascade of intracellular signaling events.[7][8] This activation involves G-proteins of the Gi/o and Gq families, leading to downstream activation of pathways such as MAPK and NF-κB, ultimately promoting inflammation, chemotaxis, and cell activation.[1][7] this compound competitively binds to BLT1, blocking these downstream effects.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 Activates SC41930 This compound SC41930->BLT1 Antagonizes G_protein Gαi/o, Gαq BLT1->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway NFkB_pathway NF-κB Pathway MAPK_pathway->NFkB_pathway Gene_expression Inflammatory Gene Expression NFkB_pathway->Gene_expression

Figure 1. LTB4 Receptor Signaling Pathway Antagonism by this compound.

12-HETE Receptor Signaling Pathway:

12(S)-HETE is another lipid mediator implicated in inflammation and cell proliferation. It signals through the G-protein coupled receptor GPR31.[2][9] Activation of GPR31 can lead to the stimulation of various signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell migration, survival, and proliferation.[4][10] By antagonizing GPR31, this compound can inhibit these cellular processes.

HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HETE 12(S)-HETE GPR31 GPR31 Receptor HETE->GPR31 Activates SC41930 This compound SC41930->GPR31 Antagonizes G_protein Gαi/o GPR31->G_protein PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Cell_processes Cell Migration, Survival, Proliferation PI3K_pathway->Cell_processes MAPK_pathway->Cell_processes

Figure 2. 12-HETE Receptor Signaling Pathway Antagonism by this compound.

Experimental Workflow for In Vitro Studies:

The following diagram outlines a general workflow for studying the effects of this compound in an in vitro cell-based assay.

Experimental_Workflow prep Prepare this compound Stock Solution (DMSO) treatment Prepare Working Solutions & Treat Cells with this compound (and Vehicle Control) prep->treatment cell_culture Culture Target Cells (e.g., Neutrophils, Macrophages) cell_culture->treatment stimulation Stimulate with LTB4 or 12-HETE treatment->stimulation assay Perform Functional Assay (e.g., Chemotaxis, Calcium Flux, Cytokine Release) stimulation->assay analysis Data Analysis and Interpretation assay->analysis

Figure 3. General Experimental Workflow for In Vitro Analysis of this compound.

References

Application Notes and Protocols for Studying the LTB4 Signaling Pathway with SC-41930

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses. It is a powerful chemoattractant for leukocytes, particularly neutrophils, and is involved in various inflammatory diseases. The biological effects of LTB4 are mediated through its interaction with two G protein-coupled receptors, the high-affinity BLT1 and the low-affinity BLT2.[1][2] Understanding the LTB4 signaling pathway is therefore of significant interest for the development of novel anti-inflammatory therapies.

SC-41930, with the chemical name 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, is a potent and selective antagonist of the LTB4 receptor.[3][4] It has been demonstrated to inhibit various LTB4-mediated cellular responses, making it a valuable pharmacological tool for studying the LTB4 signaling pathway and for investigating the potential of LTB4 receptor antagonism in inflammatory conditions.[3][5][6] Beyond its receptor antagonism, this compound has also been shown to inhibit the production of LTB4 and other inflammatory mediators, suggesting a multi-faceted anti-inflammatory profile.[3]

These application notes provide a comprehensive overview of the utility of this compound in LTB4 signaling research, including its mechanism of action, quantitative data on its inhibitory activities, and detailed protocols for key in vitro and in vivo experiments.

Data Presentation

The inhibitory activities of this compound on various components and outcomes of the LTB4 signaling pathway are summarized in the table below. This data has been compiled from multiple studies to provide a clear and comparative overview for researchers.

Target/ProcessCell Type/SystemAssayIC50 / Ki / ED50Reference
LTB4 Receptor BindingHuman NeutrophilsRadioligand Binding AssayKi = 480 nM (for 12(S)-HETE binding)[7]
f-Met-Leu-Phe-stimulated Superoxide (B77818) ProductionHuman NeutrophilsSuperoxide Generation AssayIC50 = 4 µM[3]
C5a-stimulated Superoxide ProductionHuman NeutrophilsSuperoxide Generation AssayIC50 ≈ 12 µM[3]
A23187-stimulated LTB4 ProductionHuman NeutrophilsLTB4 Production AssayIC50 = 5.3 µM[3]
A23187-stimulated LTB4 ProductionHL-60 CellsLTB4 Production AssayIC50 = 2.1 µM[3]
A23187-stimulated Prostaglandin E2 ProductionHL-60 CellsPGE2 Production AssayIC50 = 2.9 µM[3]
Human Synovial Phospholipase A2Enzyme AssayPhospholipase A2 Activity AssayIC50 = 72 µM[3]
A23187-stimulated 5-HETE ProductionHuman Neutrophils5-HETE Production AssayIC50 = 8.5 µM[3]
Rat Peritoneal Leukotriene A4 HydrolaseEnzyme AssayLTA4 Hydrolase Activity AssayIC50 = 20 µM[3]
12(R)-HETE-induced Neutrophil InfiltrationCavine Dermis (in vivo)Myeloperoxidase AssayED50 = 13.5 mg/kg (intragastric)[8]

Signaling Pathway

The LTB4 signaling pathway plays a pivotal role in inflammation, primarily through the activation of leukocytes. The following diagram illustrates the key components of this pathway and indicates the points of inhibition by this compound.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by this compound LTB4 Leukotriene B4 (LTB4) BLT1_2 BLT1/BLT2 Receptors LTB4->BLT1_2 Binds G_protein G-protein BLT1_2->G_protein Activates PLC Phospholipase C (PLC) Ca_flux Ca²⁺ Influx PLC->Ca_flux G_protein->PLC Activates MAPK MAPK Activation (p38, JNK, ERK) G_protein->MAPK NFkB NF-κB Activation G_protein->NFkB NFATC1 NFATC1 Activation Ca_flux->NFATC1 Cellular_Response Cellular Responses: - Chemotaxis - Degranulation - Superoxide Production NFATC1->Cellular_Response MAPK->Cellular_Response NFkB->Cellular_Response SC41930 This compound SC41930->BLT1_2 Antagonizes SC41930->G_protein Attenuates G-protein mediated signal

Caption: LTB4 signaling pathway and points of inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on LTB4-mediated cellular responses.

Experimental Workflow

The diagram below outlines a typical experimental workflow for investigating the inhibitory effect of this compound on LTB4-induced neutrophil responses.

Experimental_Workflow start Start isolate_neutrophils Isolate Human Neutrophils from whole blood start->isolate_neutrophils pre_incubate Pre-incubate Neutrophils with This compound or Vehicle Control isolate_neutrophils->pre_incubate stimulate Stimulate with LTB4 pre_incubate->stimulate assay Perform Functional Assay: - Chemotaxis - Superoxide Production - Adhesion stimulate->assay data_analysis Data Analysis and Comparison of Groups assay->data_analysis end End data_analysis->end

Caption: Typical experimental workflow using this compound.

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This protocol describes how to assess the inhibitory effect of this compound on LTB4-induced neutrophil migration.

Materials:

  • This compound (stock solution in DMSO)

  • Leukotriene B4 (LTB4)

  • Isolated human neutrophils

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Boyden chamber or 96-well Transwell plate (5 µm pore size)

  • Detection reagent (e.g., Calcein-AM or CellTiter-Glo®)

  • Plate reader (fluorescence or luminescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Chemoattractant Preparation: Prepare a solution of LTB4 in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10-100 nM).

  • Assay Setup:

    • Add the LTB4 solution to the lower wells of the Boyden chamber or Transwell plate.

    • Add assay buffer alone to the lower wells for the negative control.

  • Cell Preparation and Treatment:

    • Resuspend isolated human neutrophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL.

    • In separate tubes, pre-incubate the neutrophil suspension with the desired concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

  • Cell Seeding: Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for neutrophil migration.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Quantify the number of neutrophils that have migrated to the lower chamber using a suitable method:

      • Fluorescence-based: Add a fluorescent dye like Calcein-AM to the lower wells, incubate, and measure fluorescence.

      • Luminescence-based: Add a reagent like CellTiter-Glo® to lyse the cells and measure ATP levels via luminescence.

      • Direct Counting: Stain the membrane and count the migrated cells under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Superoxide Production Assay (Lucigenin- or Luminol-based Chemiluminescence)

This protocol details the measurement of superoxide production by neutrophils in response to LTB4 and its inhibition by this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Leukotriene B4 (LTB4)

  • Isolated human neutrophils

  • Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

  • Lucigenin (B191737) or Luminol (B1675438) solution

  • White, opaque 96-well plate

  • Luminometer

Procedure:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a working solution of LTB4 in assay buffer (e.g., 1 µM).

    • Prepare a working solution of lucigenin or luminol in assay buffer.

  • Cell Preparation: Resuspend isolated human neutrophils in assay buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Assay Setup:

    • In the wells of a white 96-well plate, add the neutrophil suspension.

    • Add the desired concentrations of this compound or vehicle (DMSO) to the respective wells and incubate for 15 minutes at 37°C.

    • Add the lucigenin or luminol solution to all wells.

  • Measurement:

    • Place the plate in a pre-warmed (37°C) luminometer.

    • Inject the LTB4 solution into the wells to initiate the reaction.

    • Immediately begin measuring the chemiluminescence signal kinetically over a period of 15-30 minutes.

  • Data Analysis: Determine the peak chemiluminescence or the area under the curve for each condition. Calculate the percentage of inhibition of superoxide production for each concentration of this compound compared to the vehicle control.

Neutrophil Adhesion Assay

This protocol outlines a method to assess the effect of this compound on LTB4-induced neutrophil adhesion to endothelial cells or protein-coated surfaces.

Materials:

  • This compound (stock solution in DMSO)

  • Leukotriene B4 (LTB4)

  • Isolated human neutrophils

  • Human umbilical vein endothelial cells (HUVECs) or protein-coated (e.g., fibrinogen) 96-well plates

  • Assay buffer (e.g., HBSS)

  • Fluorescent label for neutrophils (e.g., Calcein-AM)

  • Plate washer

  • Fluorescence plate reader

Procedure:

  • Preparation of Adhesion Surface:

    • Endothelial Cell Monolayer: Culture HUVECs to confluence in a 96-well plate.

    • Protein-Coated Plate: Coat the wells of a 96-well plate with a protein solution (e.g., 50 µg/mL fibrinogen) overnight at 4°C, then wash and block with BSA.

  • Neutrophil Labeling and Treatment:

    • Label isolated neutrophils with Calcein-AM according to the manufacturer's protocol.

    • Resuspend the labeled neutrophils in assay buffer.

    • Pre-incubate the labeled neutrophils with various concentrations of this compound or vehicle for 15 minutes at 37°C.

  • Adhesion Induction:

    • Add the pre-treated neutrophil suspension to the prepared 96-well plate (containing HUVECs or protein coating).

    • Add LTB4 to the wells to stimulate adhesion (e.g., 100 nM). Include a negative control without LTB4.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for adhesion.

  • Removal of Non-Adherent Cells: Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent neutrophils.

  • Quantification of Adherent Cells:

    • Add lysis buffer to the wells and measure the fluorescence of the lysate using a fluorescence plate reader.

    • Alternatively, read the fluorescence of the adherent cells directly in the plate.

  • Data Analysis: Calculate the percentage of inhibition of adhesion for each concentration of this compound relative to the LTB4-stimulated vehicle control.

Conclusion

This compound is a versatile and potent tool for the investigation of the LTB4 signaling pathway. Its well-characterized inhibitory effects on both LTB4 receptors and production pathways make it an invaluable reagent for dissecting the complex roles of LTB4 in inflammation. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of targeting the LTB4 pathway in various disease models. As with any experimental system, optimization of concentrations and incubation times may be necessary for specific cell types and assay conditions.

References

Appropriate Vehicle for In Vivo SC-41930 Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-41930 is a potent and selective leukotriene B4 (LTB4) receptor antagonist with demonstrated anti-inflammatory properties. As a benzopyran carboxylic acid derivative, its chemical name is 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxyl]-3, 4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid. Preclinical studies have shown its efficacy when administered intragastrically in guinea pigs, with an ED50 of 13.5 mg/kg for inhibiting 12(R)-HETE-induced neutrophil infiltration. Due to its complex organic structure, this compound is presumed to be poorly soluble in aqueous solutions, necessitating a suitable vehicle for effective in vivo oral delivery. This document provides detailed application notes and protocols for the formulation and administration of this compound for preclinical research.

Physicochemical Properties and In Vivo Precedent

A key precedent for the in vivo delivery of this compound is a study where it was administered intragastrically to guinea pigs, demonstrating its oral activity. Although the exact vehicle was not specified in the available literature, the successful oral delivery in this model provides a strong rationale for the development of oral formulations.

Recommended Vehicle Formulations

Based on common practices for the oral delivery of poorly soluble compounds in preclinical studies and vehicles used for other leukotriene receptor antagonists, two primary types of formulations are recommended: a suspension and a solution/co-solvent system. The choice of vehicle will depend on the required dose, the desired formulation characteristics (e.g., stability, ease of administration), and the specific animal model.

Table 1: Recommended Vehicle Compositions for this compound

Formulation TypeVehicle ComponentsRationale
Aqueous Suspension 0.5% - 1% Methylcellulose (B11928114) (or Carboxymethylcellulose) in Purified WaterMethylcellulose is a widely used suspending agent that increases the viscosity of the vehicle, preventing the rapid sedimentation of the drug particles and ensuring a more uniform dose administration. This is a common and generally well-tolerated vehicle for oral gavage in rodents. The LTB4 receptor antagonist BIIL 284 has been successfully administered orally in a Tylose (methylcellulose) vehicle.[1]
Aqueous Suspension with Surfactant 0.5% Methylcellulose and 0.05% - 0.1% Tween 80 in Purified WaterThe addition of a non-ionic surfactant like Tween 80 can improve the wettability of the hydrophobic this compound powder, leading to a more stable and uniform suspension. The LTB4 antagonist CP-105696 was formulated in 0.05% Tween 80 for oral gavage in mice.
Co-solvent/Oil Emulsion 1-10% DMSO in Corn Oil or Sesame OilFor compounds that are difficult to suspend, a co-solvent system can be employed. This compound is first dissolved in a small amount of a biocompatible solvent like DMSO, and this solution is then emulsified in an oil vehicle. This method can be effective for achieving higher dose concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound in an Aqueous Suspension (0.5% Methylcellulose)

This protocol describes the preparation of a 100 mL suspension of this compound at a concentration of 2 mg/mL. The concentration can be adjusted based on the target dose (e.g., 13.5 mg/kg for a guinea pig) and the dosing volume.

Materials:

  • This compound powder

  • Methylcellulose (viscosity of ~400 cP for a 2% solution)

  • Purified water (sterile, for injection or equivalent)

  • Magnetic stirrer and stir bar

  • Glass beaker (250 mL)

  • Graduated cylinder (100 mL)

  • Analytical balance

Procedure:

  • Prepare the 0.5% Methylcellulose Vehicle:

    • Heat approximately 50 mL of purified water to 60-70°C.

    • Weigh 0.5 g of methylcellulose.

    • Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer to ensure proper dispersion and prevent clumping.

    • Once the methylcellulose is dispersed, remove the beaker from the heat and add 50 mL of cold purified water while continuing to stir.

    • Continue stirring the solution at room temperature or in an ice bath until it becomes clear and viscous. This may take 30-60 minutes.

  • Prepare the this compound Suspension:

    • Weigh 200 mg of this compound powder.

    • In a separate small container, create a paste by adding a small volume (e.g., 1-2 mL) of the prepared methylcellulose vehicle to the this compound powder and triturating with a spatula until a smooth consistency is achieved. This step helps to wet the powder and prevent clumping.

    • Gradually add the this compound paste to the bulk of the methylcellulose vehicle in the 250 mL beaker while stirring continuously.

    • Use additional methylcellulose vehicle to rinse the small container to ensure the complete transfer of the compound.

    • Continue to stir the suspension for at least 30 minutes to ensure homogeneity.

    • The final suspension should be stored in a well-sealed container, protected from light, and refrigerated (2-8°C).

    • Crucially, the suspension must be stirred continuously using a magnetic stirrer immediately before and during dose administration to ensure a uniform concentration.

Protocol 2: Intragastric Administration to a Guinea Pig

This protocol outlines the procedure for oral gavage in a guinea pig.

Materials:

  • Prepared this compound suspension

  • Appropriately sized syringe (e.g., 1 mL or 3 mL)

  • Flexible or rigid gavage needle with a ball tip (e.g., 16-18 gauge, 3-4 inches long for an adult guinea pig)

  • Animal scale

Procedure:

  • Dose Calculation:

    • Weigh the guinea pig to determine the exact dose volume.

    • Example: For a 500 g guinea pig and a target dose of 13.5 mg/kg, the total dose is 6.75 mg.

    • Using a 2 mg/mL suspension, the volume to administer would be 3.375 mL.

  • Animal Restraint:

    • Proper restraint is crucial for safe and accurate administration. An assistant should gently but firmly hold the guinea pig upright, supporting its back and preventing movement of its head.

  • Administration:

    • Ensure the this compound suspension is well-mixed by vortexing or continuous stirring.

    • Draw the calculated volume into the syringe.

    • Gently insert the gavage needle into the diastema (the gap behind the incisors) and pass it over the tongue towards the back of the pharynx.

    • Allow the animal to swallow the needle as it is gently advanced down the esophagus into the stomach. Do not force the needle.

    • Once the needle is in the correct position (a pre-measured length can be marked on the needle), slowly administer the suspension.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress after administration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vivo delivery.

LTB4_Signaling_Pathway LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 Binds G_protein G-protein Activation BLT1->G_protein Activates SC41930 This compound SC41930->BLT1 Antagonizes Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_protein->Downstream Inflammation Inflammatory Response (Chemotaxis, Degranulation) Downstream->Inflammation

Caption: LTB4 Signaling Pathway and this compound Inhibition.

InVivo_Delivery_Workflow cluster_prep Formulation Preparation cluster_admin Administration cluster_post Post-Administration weigh_sc Weigh this compound mix Mix this compound and Vehicle (Create Homogeneous Suspension) weigh_sc->mix prep_vehicle Prepare Vehicle (e.g., 0.5% Methylcellulose) prep_vehicle->mix weigh_animal Weigh Animal mix->weigh_animal calc_dose Calculate Dose Volume weigh_animal->calc_dose administer Administer via Oral Gavage calc_dose->administer monitor Monitor Animal administer->monitor evaluate Evaluate Efficacy and/or Pharmacokinetics monitor->evaluate

Caption: Experimental Workflow for In Vivo Delivery of this compound.

Conclusion

The successful in vivo delivery of the poorly soluble LTB4 receptor antagonist this compound via the oral route is achievable with appropriate formulation. The recommended protocols, utilizing common and well-characterized excipients, provide a solid foundation for preclinical studies. Researchers should perform small-scale formulation tests to ensure the physical stability and homogeneity of the chosen vehicle with their specific batch of this compound before commencing large-scale animal experiments. Careful adherence to proper oral gavage techniques is essential for animal welfare and data reliability.

References

Troubleshooting & Optimization

SC-41930 Technical Support Center: DMSO Solubility Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of SC-41930 in Dimethyl Sulfoxide (DMSO). While specific quantitative solubility data for this compound in DMSO is not publicly available, this guide offers best practices, troubleshooting advice, and standardized protocols to handle this and other compounds with unknown solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting procedure for dissolving this compound in DMSO?

A1: For a compound with unknown solubility, it is best to start with a small amount of the substance. A recommended approach is to attempt to prepare a relatively high concentration stock solution, for example, 10 mM. This allows for subsequent dilutions to lower concentrations if solubility issues arise.

Q2: I am having difficulty dissolving this compound in DMSO. What are the initial troubleshooting steps?

A2: If you encounter solubility issues, first ensure that you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can reduce its solvating capacity.[1] Gentle warming of the solution to around 37°C and vortexing or sonication can also significantly aid in dissolution.[1][2]

Q3: My compound dissolves in DMSO initially but precipitates upon storage or after freeze-thaw cycles. How can I prevent this?

A3: Precipitation after storage or freeze-thaw cycles can be due to the compound's low solubility at colder temperatures or the absorption of moisture by DMSO.[3] To mitigate this, it is advisable to prepare fresh solutions when possible, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, and store them at -20°C or -80°C in a desiccated environment.[3]

Q4: What should I do if this compound precipitates when I dilute the DMSO stock solution into an aqueous buffer or cell culture medium?

A4: This is a common issue for compounds with low aqueous solubility. To address this, you can try a stepwise dilution. First, make serial dilutions of your DMSO stock in DMSO to get closer to your final concentration, and then add this diluted DMSO solution to your aqueous medium. This gradual change in solvent polarity can help keep the compound in solution. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[3][4]

Troubleshooting Guide for Solubility Issues

Researchers may encounter several challenges when dissolving compounds like this compound in DMSO. The following table outlines common problems and their potential solutions.

Problem Potential Cause Recommended Solution
Compound does not dissolve at room temperature. Insufficient kinetic energy to overcome the crystal lattice energy of the solid.Gently warm the solution in a water bath (e.g., 37°C) for 5-10 minutes with intermittent vortexing.[1][2]
Visible particles remain after vortexing. Incomplete dissolution.Use a bath sonicator for 10-15 minutes to provide additional energy for dissolution.[1][5]
The desired concentration exceeds the compound's solubility limit. The amount of solute is too high for the volume of solvent.Prepare a more dilute stock solution. For instance, if a 10 mM solution is problematic, attempt to prepare a 5 mM or 1 mM solution.[1]
Compound precipitates out of solution over time. The compound may be unstable in DMSO or the solution is supersaturated.Prepare fresh solutions before use and consider long-term storage at -80°C in single-use aliquots.
Variability in solubility between experiments. Inconsistent quality of DMSO.Use a fresh, unopened bottle of anhydrous, high-purity DMSO for each set of experiments to ensure consistency.

Data Presentation

As specific solubility data for this compound in DMSO is not available, the following table provides an example of how to present such data. Researchers are encouraged to determine the solubility of this compound experimentally.

Compound Solvent Maximum Solubility (Example) Method
This compoundDMSO> 10 mM (Hypothetical)Visual Inspection
This compoundEthanol< 5 mM (Hypothetical)Visual Inspection
This compoundPBS (pH 7.4)< 0.1 mM (Hypothetical)Visual Inspection

Experimental Protocols

Protocol for Determining the Solubility of a Compound in DMSO

This protocol outlines a general procedure to determine the approximate solubility of a compound like this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

Procedure:

  • Preparation: Allow the vial of this compound and the bottle of DMSO to come to room temperature.

  • Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

  • Solvent Addition: Add a calculated volume of DMSO to the tube to achieve a high starting concentration (e.g., 50 mM or 100 mM).

  • Initial Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Check for any undissolved particles against a light source.

  • Assisted Dissolution: If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. If necessary, gently warm the solution to 37°C for 5-10 minutes and vortex again.[1][2]

  • Observation: If the solution is clear, the compound is soluble at that concentration. If particles remain, add a known volume of DMSO to dilute the concentration and repeat steps 4-6 until the compound fully dissolves. The highest concentration at which a clear solution is obtained is the approximate solubility.

Visualizations

Troubleshooting Workflow for Compound Solubility

start Start: Compound Undissolved in DMSO vortex Vortex vigorously for 2 minutes start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate for 15 minutes check1->sonicate No success Success: Compound Dissolved check1->success Yes check2 Is the solution clear? sonicate->check2 warm Warm to 37°C for 10 minutes check2->warm No check2->success Yes check3 Is the solution clear? warm->check3 dilute Prepare a more dilute solution check3->dilute No check3->success Yes fail Insoluble at this concentration dilute->fail

Caption: Troubleshooting workflow for dissolving compounds in DMSO.

General Workflow for Stock Solution Preparation

start Start weigh Weigh compound start->weigh add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve check Visually inspect for clarity dissolve->check check->dissolve Particles Remain aliquot Aliquot into single-use vials check->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store end End store->end

Caption: General workflow for preparing a stock solution in DMSO.

References

Technical Support Center: SC-41930 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the stability and solubility of SC-41930 is not publicly available. The following guide is based on general laboratory best practices for handling similar benzopyran derivatives. Researchers should perform their own stability and solubility studies to determine optimal conditions for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective leukotriene B4 (LTB4) receptor antagonist. Its chemical name is 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid. It is used in research to study the biological roles of LTB4, particularly in inflammation and neutrophil chemotaxis.

Q2: What are the general recommendations for storing the solid form of this compound?

While specific instructions for this compound are unavailable, similar compounds are typically stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep the compound at -20°C.

Q3: In what solvents is this compound likely to be soluble?

Based on its chemical structure, this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). Its solubility in aqueous solutions is expected to be low. It is crucial to perform small-scale solubility tests to determine the optimal solvent and concentration for your experiments.

Q4: How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve the solid compound in an appropriate organic solvent, such as DMSO, at a high concentration. This stock solution can then be diluted with aqueous buffers or cell culture media for your experiments. Note that the final concentration of the organic solvent in your assay should be kept low (typically <0.5%) to avoid affecting biological systems.

Q5: How stable are solutions of this compound?

The stability of this compound in solution has not been publicly documented. It is highly recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles. The stability of the compound in your specific experimental buffer and at your working temperature should be validated.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound precipitates out of solution. The concentration of the compound exceeds its solubility in the chosen solvent or buffer.- Increase the proportion of the organic solvent in your final solution (ensure it remains compatible with your experimental system). - Decrease the working concentration of this compound. - Gently warm the solution to aid dissolution (be cautious as this may accelerate degradation).
Inconsistent or unexpected experimental results. The compound may have degraded in solution.- Prepare fresh stock solutions for each experiment. - If using a stored stock solution, perform a quality control check (e.g., by HPLC) to assess its integrity. - Avoid repeated freeze-thaw cycles of stock solutions.
Difficulty dissolving the solid compound. Inappropriate solvent or insufficient mixing.- Try a different organic solvent (e.g., ethanol if DMSO was unsuccessful). - Use sonication or vortexing to aid dissolution.

Experimental Protocols

Note: The following are generalized protocols and should be adapted and validated for your specific research needs.

Protocol 1: Determination of this compound Solubility

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a known volume of the test solvent (e.g., DMSO, ethanol, phosphate-buffered saline).

    • Incubate the mixture at a constant temperature (e.g., 25°C) with continuous agitation for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with an appropriate solvent.

    • Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Assessment of this compound Stability in Solution

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

    • Dilute the stock solution to the final experimental concentration in the buffer or medium of interest.

  • Incubation:

    • Aliquot the solution into multiple vials and store them under the desired conditions (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from the incubated solution.

    • Analyze the sample immediately by a stability-indicating method (e.g., HPLC) to measure the remaining concentration of intact this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_solubility Solubility Testing prep_solid Solid this compound prep_solvent Select Solvent (e.g., DMSO) prep_dissolve Dissolve to Create Stock Solution stability_aliquot Aliquot Stock Solution prep_dissolve->stability_aliquot solubility_saturate Create Saturated Solution prep_dissolve->solubility_saturate stability_store Store at Various Conditions stability_timepoints Analyze at Time Points (e.g., HPLC) stability_store->stability_timepoints solubility_separate Separate Supernatant solubility_quantify Quantify Concentration solubility_separate->solubility_quantify

Caption: Workflow for assessing the stability and solubility of this compound.

troubleshooting_flowchart start Start: Inconsistent Experimental Results check_solution Was the this compound solution freshly prepared? start->check_solution prepare_fresh Action: Prepare a fresh stock solution and repeat the experiment. check_solution->prepare_fresh No check_storage How was the stock solution stored? check_solution->check_storage Yes improper_storage Issue: Potential degradation due to improper storage or freeze-thaw cycles. check_storage->improper_storage Room temp / 4°C / Multiple freeze-thaws proper_storage Storage: Aliquoted at -80°C check_storage->proper_storage Properly aliquot_store Action: Aliquot new stock solution and store at -80°C. Validate integrity before use. improper_storage->aliquot_store other_factors Consider other experimental factors (e.g., reagent quality, cell viability). proper_storage->other_factors

Caption: Troubleshooting flowchart for inconsistent results with this compound.

potential off-target effects of SC-41930

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SC-41930. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily characterized as a leukotriene B4 (LTB4) receptor antagonist.[1][2][3][4][5] It exerts its anti-inflammatory effects by blocking the binding of LTB4 to its receptors on immune cells, thereby inhibiting downstream signaling pathways that lead to inflammation.

Q2: My results suggest modulation of pathways other than LTB4 signaling. What are the known off-target effects of this compound?

Beyond its primary activity as an LTB4 receptor antagonist, this compound has been observed to interact with several other cellular targets and pathways. These off-target effects are crucial to consider when interpreting experimental data. Known off-target activities include:

  • Inhibition of Eicosanoid Production: this compound can inhibit the production of various eicosanoids. It has been shown to inhibit human synovial phospholipase A2, A23187-stimulated 5-hydroxy-eicosatetranoic acid (5-HETE) production in human polymorphonuclear leukocytes (PMNs), and rat peritoneal leukotriene A4 (LTA4) hydrolase.[1] Furthermore, it inhibits the production of LTB4 and prostaglandin (B15479496) E2 (PGE2) in HL-60 cells.[1]

  • Interference with G Protein Signaling: The compound may attenuate G protein-mediated signal transduction. This is supported by findings that this compound inhibits superoxide (B77818) production stimulated by the G protein activator NaF, but not by phorbol (B1677699) myristate acetate (B1210297) (PMA), which acts downstream of G proteins.[1]

  • Antagonism of HETE Receptors: this compound can act as an antagonist at hydroxyeicosatetraenoic acid (HETE) receptors. It has been demonstrated to inhibit the binding of 12(S)-HETE to epidermal cells and to inhibit 12(R)-HETE-induced neutrophil infiltration.[2][6]

Q3: I am observing lower than expected potency in my LTB4 receptor antagonism assay. What could be the issue?

Several factors could contribute to this observation:

  • Experimental System: The potency of this compound can vary depending on the cell type and the specific assay conditions. Ensure that your experimental setup is optimized and validated.

  • Compound Stability: Verify the integrity and concentration of your this compound stock solution. Improper storage or handling can lead to degradation.

  • Off-Target Effects: The observed biological response might be a net effect of both on-target LTB4 receptor antagonism and off-target activities. Consider the potential contribution of the off-target effects mentioned in Q2 to your overall results.

Q4: Are there any structural analogs of this compound with improved selectivity?

Yes, second-generation LTB4 receptor antagonists have been developed based on the structure of this compound.[3][4] For instance, compounds like SC-50605, where the methyl ketone pharmacophore of this compound is replaced with a thiazole (B1198619) ring, have shown significantly greater potency in LTB4 receptor binding and functional assays.[3] If selectivity is a primary concern for your experiments, considering these analogs may be beneficial.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected anti-inflammatory effects not mediated by LTB4 receptor blockade. Inhibition of upstream enzymes in the eicosanoid pathway (e.g., phospholipase A2, LTA4 hydrolase).- Measure the levels of various eicosanoids (e.g., LTB4, PGE2, 5-HETE) in your experimental system. - Use more specific inhibitors for the suspected off-target enzymes to confirm their involvement.
Inhibition of cellular activation by G protein-coupled receptor (GPCR) agonists other than LTB4. Attenuation of G protein-mediated signaling.- Test the effect of this compound on signaling induced by different GPCR agonists that couple to various G protein subtypes. - Use downstream activators of signaling pathways (e.g., PMA for PKC) to bypass the GPCR and G protein.
Effects on skin inflammation models seem broader than expected for an LTB4 antagonist. Antagonism of 12-HETE receptors.- Evaluate the effect of this compound on 12-HETE-induced cellular responses in your model. - Compare the effects with a selective 12-HETE receptor antagonist if available.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) and binding affinities (Ki) of this compound for its on-target and various off-target activities.

Table 1: Inhibitory Activity of this compound

Target/ProcessCell/SystemIC50Reference
f-Met-Leu-Phe stimulated superoxide generationHuman Neutrophil (PMN)4 µM[1]
A23187-stimulated LTB4 productionHuman PMN5.3 µM[1]
A23187-stimulated 5-HETE productionHuman PMN8.5 µM[1]
C5a stimulated superoxide generationHuman Neutrophil (PMN)~12 µM[1]
LTB4 productionHL-60 cells2.1 µM[1]
Prostaglandin E2 productionHL-60 cells2.9 µM[1]
Leukotriene A4 hydrolaseRat Peritoneum20 µM[1]
Human synovial phospholipase A2-72 µM[1]

Table 2: Receptor Binding Affinity of this compound

TargetCell LineKiReference
12(S)-HETE bindingSCL-II (human epidermal cell line)480 nM[2]

Experimental Protocols

Methodology for Assessing 12(S)-HETE Binding Inhibition

The inhibitory effect of this compound on 12(S)-HETE binding was determined using the human epidermal cell line, SCL-II. The experimental protocol involved the following key steps[2]:

  • Cell Culture: SCL-II cells were cultured under standard conditions.

  • Binding Assay:

    • Cells were incubated with radiolabeled 12(S)-HETE.

    • Increasing concentrations of this compound were added to compete with the radiolabeled ligand for binding to the 12(S)-HETE receptors.

    • Non-specific binding was determined in the presence of a large excess of unlabeled 12(S)-HETE.

  • Quantification: After incubation, the cells were washed to remove unbound ligand, and the amount of bound radioactivity was measured.

  • Data Analysis: The Ki value was calculated from the IC50 value (concentration of this compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of LTB4 and Potential Off-Target Interactions of this compound

cluster_membrane Cell Membrane cluster_cytosol Cytosol LTB4_receptor LTB4 Receptor G_protein G Protein LTB4_receptor->G_protein Activates HETE_receptor 12-HETE Receptor Inflammation Inflammatory Response HETE_receptor->Inflammation GPCR Other GPCRs GPCR->G_protein PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Produces G_protein->Inflammation LTA4_hydrolase LTA4 Hydrolase LTB4_prod LTB4 LTA4_hydrolase->LTB4_prod Produces AA->LTA4_hydrolase Substrate for HETE_prod 12-HETE AA->HETE_prod -> 12-LOX PGE2_prod PGE2 AA->PGE2_prod -> COX LTB4 LTB4 (Ligand) LTB4->LTB4_receptor HETE 12-HETE (Ligand) HETE->HETE_receptor Other_agonist Other Agonist Other_agonist->GPCR SC41930 This compound SC41930->LTB4_receptor Inhibits SC41930->HETE_receptor Inhibits SC41930->PLA2 Inhibits SC41930->G_protein Inhibits SC41930->LTA4_hydrolase Inhibits

Caption: this compound signaling and off-target interactions.

Experimental Workflow for Investigating Off-Target Effects

cluster_validation Experimental Validation start Start: Observe Unexpected Cellular Response with this compound hypothesis Hypothesize Potential Off-Target Effects start->hypothesis eicosanoid_assay Measure Eicosanoid Profile (LTB4, HETE, PGE2) hypothesis->eicosanoid_assay gpcr_panel Screen Against a Panel of GPCRs hypothesis->gpcr_panel enzyme_assay Direct Enzyme Inhibition Assays (PLA2, LTA4 Hydrolase) hypothesis->enzyme_assay analysis Analyze Data and Compare with On-Target Potency eicosanoid_assay->analysis gpcr_panel->analysis enzyme_assay->analysis conclusion Conclusion: Identify and Characterize Off-Target Activities analysis->conclusion

Caption: Workflow for identifying this compound off-target effects.

References

Technical Support Center: SC-41930 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SC-41930 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor. LTB4 is a powerful lipid mediator involved in inflammatory responses. By blocking the LTB4 receptor, this compound inhibits the downstream signaling cascades that lead to inflammation, such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

Q2: Does this compound have any known off-target effects?

Yes, this compound has been shown to exhibit off-target activity as an antagonist of the 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) receptor, GPR31. 12(S)-HETE is another lipid mediator implicated in inflammation and cell proliferation. This dual antagonism should be considered when interpreting experimental results.

Q3: What are the recommended solvents for dissolving this compound?

For creating stock solutions, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF). For biological experiments, further dilutions should be made into aqueous buffers or isotonic saline. It is crucial to ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects at low concentrations. For example, a common practice is to keep the final DMSO concentration in cell culture media below 0.1%.

Q4: How should I store this compound solutions?

Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C to maintain stability. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment. It is generally not recommended to store aqueous solutions for more than one day.

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with this compound.

Inconsistent or No Effect of this compound in Cell-Based Assays

Q: I am not observing the expected inhibitory effect of this compound on LTB4-induced cell migration. What could be the problem?

A: Several factors could contribute to this issue. Please consider the following troubleshooting steps:

  • Compound Solubility and Stability:

    • Problem: this compound may have precipitated out of solution, especially in aqueous media.

    • Solution: Ensure that the final concentration of the organic solvent used to dissolve this compound is sufficient to maintain its solubility in the final assay buffer or cell culture medium. Visually inspect the solution for any precipitate. Prepare fresh dilutions from a properly stored stock solution for each experiment. The stability of this compound in your specific cell culture media at 37°C over the course of your experiment should be considered. For long-term experiments, replenishing the media with freshly diluted this compound at regular intervals may be necessary.

  • Cellular Uptake and Permeability:

    • Problem: this compound may not be effectively reaching its target receptor on the cells.

    • Solution: Optimize the incubation time. A time-course experiment can help determine the optimal pre-incubation time required for this compound to antagonize the LTB4 receptor before adding the agonist (LTB4).

  • Receptor Expression and Density:

    • Problem: The cell line you are using may have low or variable expression of the BLT1 receptor.

    • Solution: Verify the expression of the BLT1 receptor in your cell line using techniques like qPCR, western blotting, or flow cytometry. If expression is low, consider using a cell line known to express high levels of BLT1 or a transient/stable transfection system to overexpress the receptor.

  • Agonist Concentration:

    • Problem: The concentration of LTB4 used to stimulate the cells may be too high, overcoming the competitive antagonism of this compound.

    • Solution: Perform a dose-response curve with LTB4 to determine the EC50 (half-maximal effective concentration). For antagonist studies, it is often recommended to use an LTB4 concentration at or near its EC80 to ensure a robust but still inhibitable response.

Observed Cytotoxicity or Unexpected Cellular Effects

Q: I am observing a decrease in cell viability at concentrations where I expect to see specific antagonism. Is this compound cytotoxic?

A: While specific cytotoxicity data for this compound is not extensively published, high concentrations of any small molecule, or the solvent used to dissolve it, can induce cytotoxicity.

  • Solvent Toxicity:

    • Problem: The concentration of the organic solvent (e.g., DMSO) in your final assay volume may be toxic to your cells.

    • Solution: Ensure the final solvent concentration is below the tolerance level for your specific cell line (typically ≤ 0.1% for DMSO). Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to assess the effect of the solvent alone.

  • Compound Purity:

    • Problem: Impurities in the this compound preparation could be causing the cytotoxic effects.

    • Solution: Whenever possible, use a high-purity grade of this compound.

  • Off-Target Effects:

    • Problem: The observed effect may be due to the off-target activity of this compound on the 12(S)-HETE receptor (GPR31) or other unknown targets.

    • Solution: To investigate this, you can use a structurally unrelated BLT1 antagonist to see if you observe the same effect. Additionally, you can test if the effect is present in cells that do not express the BLT1 receptor.

Experimental Protocols & Data Presentation

General Protocol for a Cell Migration Assay (Boyden Chamber)

This protocol provides a general framework for assessing the inhibitory effect of this compound on LTB4-induced cell migration.

  • Cell Preparation:

    • Culture cells (e.g., neutrophils, monocytes, or a cell line expressing BLT1) to the appropriate density.

    • On the day of the experiment, harvest the cells and resuspend them in a serum-free or low-serum medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Place the Boyden chamber inserts (with a suitable pore size, e.g., 5 µm for neutrophils) into the wells of a 24-well plate.

    • In the lower chamber, add the chemoattractant solution (LTB4 at its EC80 concentration in serum-free medium). Include a negative control with medium only.

    • In a separate tube, pre-incubate the cell suspension with different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 1-3 hours). The optimal time should be determined empirically.

  • Quantification of Migration:

    • After incubation, remove the inserts.

    • Scrape off the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).

    • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by eluting the stain and measuring the absorbance, or by using a fluorescently-labeled cell and a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.

    • Plot the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the LTB4-induced migration).

Quantitative Data Summary
ParameterValueReference
This compound IC50 (LTB4-induced neutrophil chemotaxis) ~0.1 µMFictional Data for Illustration
This compound Ki (BLT1 Receptor Binding) ~10 nMFictional Data for Illustration
This compound Ki (GPR31 Receptor Binding) ~500 nMFictional Data for Illustration

Note: The quantitative data presented in this table is for illustrative purposes and may not represent actual experimental values. Researchers should determine these values based on their own experimental setup.

Signaling Pathways & Experimental Workflows

Diagrams of Signaling Pathways

To aid in understanding the mechanism of action of this compound, the following diagrams illustrate the LTB4/BLT1 and 12(S)-HETE/GPR31 signaling pathways.

LTB4_Signaling cluster_membrane Cell Membrane BLT1 BLT1 Receptor G_protein Gαi/Gαq BLT1->G_protein Activates LTB4 Leukotriene B4 (LTB4) LTB4->BLT1 SC41930 This compound SC41930->BLT1 Antagonist PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Inflammation Inflammatory Responses (Chemotaxis, Degranulation) Ca_PKC->Inflammation HETE_Signaling cluster_membrane Cell Membrane GPR31 GPR31 Receptor G_protein_i Gαi GPR31->G_protein_i Activates HETE 12(S)-HETE HETE->GPR31 SC41930 This compound (Off-target) SC41930->GPR31 Antagonist AC Adenylyl Cyclase G_protein_i->AC cAMP ↓ cAMP AC->cAMP Downstream Downstream Effects (Proliferation, Migration) cAMP->Downstream experimental_workflow prep 1. Preparation - Prepare this compound stock (e.g., 10 mM in DMSO) - Culture cells to desired confluency assay_setup 2. Assay Setup - Harvest and resuspend cells - Pre-incubate cells with this compound/vehicle prep->assay_setup stimulation 3. Stimulation - Add agonist (e.g., LTB4) - Incubate for defined period assay_setup->stimulation data_acq 4. Data Acquisition - Measure desired endpoint (e.g., migration, Ca²⁺ flux, cytokine release) stimulation->data_acq analysis 5. Data Analysis - Normalize to controls - Calculate IC50/EC50 data_acq->analysis

SC-41930 Technical Support Center: Anti-Inflammatory Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the anti-inflammatory properties of SC-41930. As current research has focused on its role as a leukotriene B4 (LTB4) receptor antagonist and its broader anti-inflammatory actions, this guide addresses common questions and experimental considerations in this context. Information regarding the direct cytotoxicity of this compound is not extensively available in the current body of scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is primarily characterized as a leukotriene B4 (LTB4) receptor antagonist.[1][2] It also exhibits inhibitory effects on 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding.[2] Additionally, it has been shown to inhibit the production of inflammatory mediators, such as superoxide (B77818), LTB4, and prostaglandin (B15479496) E2, suggesting a broader anti-inflammatory profile beyond simple receptor antagonism.[1]

Q2: In which cell lines or model systems has this compound been tested?

A2: this compound has been evaluated in human neutrophils (PMN), the human promyelocytic leukemia cell line HL-60, and the human epidermal cell line SCL-II.[1][2] In vivo studies have been conducted in guinea pig models to assess its anti-inflammatory effects in skin and middle ear inflammation.[3][4]

Q3: What are the known inhibitory concentrations (IC50) for this compound against various targets?

A3: The IC50 values for this compound vary depending on the target and the experimental system. For instance, it inhibits f-Met-Leu-Phe-stimulated superoxide generation in human neutrophils with an IC50 of 4 µM.[1] The inhibition of A23187-stimulated LTB4 production in human PMN occurs with an IC50 of 5.3 µM.[1] In HL-60 cells, the IC50 values for LTB4 and prostaglandin E2 production are 2.1 µM and 2.9 µM, respectively.[1]

Troubleshooting Guides

Problem: Inconsistent inhibition of neutrophil activation.

  • Possible Cause 1: Stimulant Choice. The inhibitory effect of this compound can vary with the agonist used. For example, it effectively inhibits superoxide production stimulated by f-Met-Leu-Phe and C5a, but not by phorbol (B1677699) myristate acetate (B1210297) (PMA), suggesting it acts upstream of protein kinase C activation.[1]

  • Troubleshooting Tip: Ensure the use of an appropriate stimulant, such as f-Met-Leu-Phe, to observe the inhibitory effects of this compound on G protein-mediated signaling pathways.

  • Possible Cause 2: Compound Stability. Like many small molecules, this compound may be sensitive to storage conditions and repeated freeze-thaw cycles.

  • Troubleshooting Tip: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C.

Problem: Difficulty replicating in vivo anti-inflammatory effects.

  • Possible Cause: Route of Administration and Dosage. The efficacy of this compound in vivo is dependent on the route of administration and the dose.

  • Troubleshooting Tip: For studies on dermal inflammation, intragastric administration has been shown to be effective.[3] An ED50 of 13.5 mg/kg was reported for the inhibition of 12(R)-HETE-induced neutrophil infiltration in the guinea pig dermis.[3] Ensure that the dosage and administration route are appropriate for the animal model and the inflammatory stimulus being investigated.

Quantitative Data Summary

Target/ProcessCell Line/SystemStimulantIC50 / Ki / ED50Reference
Superoxide GenerationHuman Neutrophils (PMN)f-Met-Leu-Phe4 µM[1]
Superoxide GenerationHuman Neutrophils (PMN)C5a~12 µM[1]
LTB4 ProductionHuman Neutrophils (PMN)A231875.3 µM[1]
LTB4 ProductionHL-60 CellsA231872.1 µM[1]
Prostaglandin E2 ProductionHL-60 CellsA231872.9 µM[1]
5-HETE ProductionHuman Neutrophils (PMN)A231878.5 µM[1]
Leukotriene A4 HydrolaseRat Peritoneum-20 µM[1]
Human Synovial Phospholipase A2--72 µM[1]
12(S)-HETE BindingSCL-II Cells-Ki = 480 nM[2]
Neutrophil InfiltrationGuinea Pig Dermis12(R)-HETEED50 = 13.5 mg/kg[3]

Experimental Protocols

Protocol: Superoxide Generation Assay in Human Neutrophils

  • Isolation of Neutrophils: Isolate human neutrophils from the peripheral blood of healthy donors using a standard density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubation with this compound: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

  • Initiation of Superoxide Production: Add a stimulant, such as f-Met-Leu-Phe (final concentration 1 µM), to initiate the respiratory burst.

  • Detection of Superoxide: Measure superoxide production using a suitable method, such as the superoxide dismutase-inhibitable reduction of ferricytochrome c, by monitoring the change in absorbance at 550 nm over time.

  • Data Analysis: Calculate the rate of superoxide production and determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Visualizations

SC41930_Mechanism_of_Action LTB4 Leukotriene B4 (LTB4) LTB4_Receptor LTB4 Receptor LTB4->LTB4_Receptor G_Protein G Protein LTB4_Receptor->G_Protein SC41930 This compound SC41930->LTB4_Receptor Inflammatory_Response Inflammatory Response (e.g., Superoxide Production, Chemotaxis) G_Protein->Inflammatory_Response

Caption: Antagonistic action of this compound on the LTB4 receptor signaling pathway.

Experimental_Workflow_Superoxide_Assay Start Isolate Human Neutrophils Prepare_Cells Resuspend Cells in Buffer Start->Prepare_Cells Pre_Incubate Pre-incubate with this compound Prepare_Cells->Pre_Incubate Stimulate Add Stimulant (e.g., fMLP) Pre_Incubate->Stimulate Measure Measure Superoxide Production Stimulate->Measure Analyze Calculate IC50 Measure->Analyze End Results Analyze->End

Caption: Workflow for assessing the effect of this compound on superoxide production.

References

Technical Support Center: Preventing SC-41930 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of SC-41930 in cell culture media.

Troubleshooting Guide

Precipitation of this compound during your experiments can lead to inaccurate results by altering the effective concentration of the compound. The following guide details potential causes and provides systematic solutions to resolve this issue.

Visual Guide to Troubleshooting this compound Precipitation

The following workflow provides a step-by-step process to diagnose and resolve this compound precipitation in your cell culture media.

G start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? Stored correctly? start->check_stock stock_issue Stock Solution Issue check_stock->stock_issue [ Issue Found ] check_dilution 2. Review Dilution Protocol Rapid dilution? High final DMSO%? check_stock->check_dilution [ Stock OK ] prep_fresh_stock Prepare fresh, anhydrous DMSO stock. Aliquot to minimize freeze-thaw cycles. stock_issue->prep_fresh_stock end_solution Solution Clear prep_fresh_stock->end_solution dilution_issue Dilution Method Issue check_dilution->dilution_issue [ Issue Found ] check_concentration 3. Evaluate Final Concentration Is it too high? check_dilution->check_concentration [ Protocol OK ] optimize_dilution Add stock to pre-warmed media dropwise with gentle vortexing. Perform serial dilutions. Keep final DMSO <0.5%. dilution_issue->optimize_dilution optimize_dilution->end_solution concentration_issue Concentration Too High check_concentration->concentration_issue [ Issue Found ] check_media 4. Assess Media Compatibility pH shift? Serum presence? check_concentration->check_media [ Concentration OK ] determine_solubility Determine max soluble concentration in your specific media (see protocol). concentration_issue->determine_solubility determine_solubility->end_solution media_issue Media Component Interaction check_media->media_issue [ Issue Found ] check_media->end_solution [ No Issues ] test_stability Test stability over time in your specific media. Consider serum-free vs. serum-containing media. media_issue->test_stability test_stability->end_solution

Caption: Troubleshooting workflow for this compound precipitation.

Summary of Potential Causes and Solutions

Potential CauseRecommended SolutionDetailed Explanation
Improper Stock Solution Preparation Prepare stock solutions in 100% fresh, anhydrous DMSO. Store stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]DMSO can absorb moisture, which can significantly reduce the solubility of hydrophobic compounds like this compound.[1] Repeated freeze-thaw cycles can also lead to compound degradation and precipitation.
High Final Concentration in Media Ensure the final concentration of this compound does not exceed its solubility limit in the aqueous environment of the media. Perform a serial dilution to determine the maximum soluble concentration.[1]While the stock solution in DMSO is highly concentrated, the final working concentration in the aqueous cell media will be much lower. Exceeding this limit is a common cause of precipitation.
Rapid Dilution of DMSO Stock Add the DMSO stock solution to pre-warmed (37°C) cell media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[2][3] Avoid adding the stock as a single large volume.This technique helps to prevent localized high concentrations of the compound that can occur upon initial contact with the aqueous media, which can cause it to crash out of solution.[1]
High Final DMSO Concentration Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2]While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution in an aqueous environment.[2]
Media Composition and Temperature Pre-warm the cell culture media to 37°C before adding the compound.[3][4] Be aware that interactions with media components (salts, proteins) or pH shifts in the incubator can affect solubility.[4]Temperature can significantly affect the solubility of compounds.[5] Components within the media can sometimes interact with the compound, and the pH of the media can change in a CO2 incubator, potentially affecting the solubility of pH-sensitive compounds.
Interaction with Serum Proteins Serum contains proteins like albumin that can help solubilize hydrophobic compounds. However, this effect has its limits.[2]At high concentrations, a compound can still precipitate even in the presence of serum.[2] The specific composition and amount of serum can influence its solubilizing capacity.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • This compound

  • 100% Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • 37°C water bath or incubator

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[3]

  • Prepare Serial Dilutions: a. Pre-warm your cell culture medium to 37°C.[3] b. In a series of sterile tubes or wells, add a fixed volume of your pre-warmed media (e.g., 990 µL). c. Create a range of final concentrations by adding varying amounts of the this compound stock. For example, to achieve 100 µM, add 2 µL of a 50 mM stock to 998 µL of media. Remember to add the stock dropwise while gently mixing.[1] d. Include a control tube with the highest volume of DMSO used to ensure the solvent itself is not causing issues.[1]

  • Incubation and Observation: a. Incubate the dilutions at 37°C in a 5% CO2 incubator. b. Visually inspect for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[2] c. A sample can also be examined under a microscope to distinguish between chemical precipitate and potential microbial contamination.[3]

  • Determine Maximum Solubility: The highest concentration that remains clear after 24 hours is the maximum working concentration you should use for your experiments in that specific medium.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my media. What went wrong? A1: This is likely due to "solvent shock" from rapid dilution. When a concentrated DMSO stock is added too quickly to an aqueous solution, the compound can rapidly precipitate. To avoid this, pre-warm your media to 37°C and add the DMSO stock slowly, drop-by-drop, while gently vortexing or swirling the media.[2][3] Also, ensure your final DMSO concentration is low (ideally <0.1%).[2]

Q2: My this compound solution was clear initially but became cloudy after a few hours in the incubator. Why? A2: This could be due to several factors. The compound's solubility might be time-dependent in your specific media.[4] Alternatively, a pH shift in the media due to the CO2 environment could be affecting solubility.[4] It's also possible that the concentration is at the very edge of its solubility limit and begins to precipitate over time. We recommend performing the solubility determination protocol above to ensure you are working below the precipitation threshold for the full duration of your experiment.

Q3: Will using serum in my media prevent this compound from precipitating? A3: Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution, but this capacity is not unlimited.[2] At higher concentrations, this compound may still precipitate even in the presence of serum. If you continue to face issues, you might need to test if a different serum concentration or a serum-free formulation (if compatible with your cells) makes a difference.[1]

Q4: Can I store this compound diluted in cell culture media? A4: It is not recommended to store this compound in cell culture media for extended periods.[1] The stability of the compound in a complex aqueous solution over time is often unknown. For best results and to avoid potential precipitation or degradation, always prepare fresh working dilutions from your DMSO stock for each experiment.[1]

Q5: How can I distinguish between this compound precipitation and bacterial contamination? A5: While both can cause the media to appear cloudy, you can usually distinguish between them under a microscope. Chemical precipitates often appear as amorphous crystals or fine, non-motile particles.[3] Bacterial contamination will typically show uniformly shaped, motile (or non-motile) individual organisms that will proliferate over time, leading to a rapid and dense cloudiness and often a pH change (indicated by a color shift in the media).[6]

Factors Influencing Small Molecule Solubility in Media

The diagram below illustrates key factors that can influence the solubility of a compound like this compound in an aqueous cell culture environment.

G cluster_compound Compound Properties cluster_solvent Solvent System cluster_media Media Environment Concentration Concentration Solubility This compound Solubility Concentration->Solubility Hydrophobicity Hydrophobicity Hydrophobicity->Solubility StockSolvent Stock Solvent (DMSO) StockSolvent->Solubility FinalSolvent Final Co-solvent % FinalSolvent->Solubility pH pH pH->Solubility Temperature Temperature Temperature->Solubility Serum Serum Proteins Serum->Solubility Salts Salts & Buffers Salts->Solubility

References

SC-41930 In Vivo Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SC-41930 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an anti-inflammatory compound that acts as a leukotriene B4 (LTB4) receptor antagonist.[1] Its primary mechanism of action is to block the effects of LTB4, a potent inflammatory mediator, by binding to its receptors on target cells like neutrophils.[1] This antagonism inhibits downstream signaling pathways involved in inflammation.

Q2: What are the known molecular targets of this compound?

The primary target of this compound is the LTB4 receptor.[1] However, research has shown that it also exhibits off-target activity as a 12-hydroxyeicosatetraenoic acid (12-HETE) receptor antagonist.[2][3] Additionally, this compound has been observed to inhibit the production of superoxide, LTB4, and prostaglandin (B15479496) E2.[1]

Q3: In which animal models has this compound been tested?

This compound has been evaluated in animal models of colitis, skin inflammation (psoriasis), and middle ear inflammation.[1][4][5]

Q4: What is a potential route of administration for this compound in animal studies?

Based on published literature, this compound has been successfully administered intragastrically to guinea pigs.[4] This suggests that oral gavage is a viable route of administration.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo experiments with this compound.

Issue 1: Suboptimal or Unexpected Efficacy

Potential Cause Troubleshooting Steps
Inadequate Dosing - Review the literature for effective dose ranges in similar animal models. An ED50 of 13.5 mg/kg has been reported for inhibiting neutrophil infiltration in guinea pig skin.[4] - Perform a dose-response study to determine the optimal dose for your specific model and endpoint.
Poor Bioavailability - If using oral administration, consider that absorption can be variable. While intragastric administration has been used, the oral bioavailability of this compound has not been extensively reported.[4] - Consider alternative routes of administration, such as intravenous injection, which has been used for other LTB4 receptor antagonists.
Compound Instability - Ensure proper storage of the compound as per the manufacturer's instructions. - Prepare fresh formulations for each experiment to avoid degradation.
Off-Target Effects - Be aware that this compound also antagonizes the 12-HETE receptor, which could lead to unexpected biological effects.[2][3] - Consider including control groups to assess the contribution of 12-HETE antagonism to your observed phenotype.
Animal Model Selection - The inflammatory response and the role of LTB4 can vary significantly between different animal models and disease states. Ensure the selected model is appropriate for studying the effects of LTB4 antagonism.

Issue 2: Formulation and Administration Difficulties

Potential Cause Troubleshooting Steps
Poor Solubility - Information on the solubility of this compound in common vehicles is limited. - For oral gavage, consider formulating this compound as a suspension in a vehicle like corn oil, which is commonly used for administering lipophilic compounds. - For intravenous administration, solubility in aqueous buffers may be a challenge. Consider using a co-solvent system, but be mindful of potential vehicle-induced toxicity.
Local Irritation at Injection Site - If administering via injection (e.g., subcutaneous), local irritation can occur. - Observe the injection site for signs of inflammation, such as redness, swelling, or necrosis. - If irritation is observed, consider reducing the concentration of the compound, changing the vehicle, or using an alternative route of administration.

Experimental Protocols

Protocol 1: Intragastric Administration in a Guinea Pig Model of Skin Inflammation

This protocol is based on a study investigating the effect of this compound on neutrophil infiltration in the skin.[4]

  • Animal Model: Male guinea pigs.

  • Formulation: Prepare a suspension of this compound in a suitable vehicle for oral administration (e.g., corn oil).

  • Administration: Administer the this compound suspension via intragastric gavage at the desired dose (an ED50 of 13.5 mg/kg has been reported).[4]

  • Induction of Inflammation: At a specified time after this compound administration, induce skin inflammation by intradermal injection of an inflammatory agent (e.g., 12(R)-HETE).[4]

  • Endpoint Measurement: After a set period, euthanize the animals and collect skin tissue from the injection site. Assess neutrophil infiltration by measuring myeloperoxidase (MPO) activity.[4]

Visualizations

Signaling Pathway of LTB4 and Point of Intervention for this compound

LTB4_Signaling_Pathway cluster_cell Target Cell (e.g., Neutrophil) LTB4 Leukotriene B4 (LTB4) LTB4R LTB4 Receptor LTB4->LTB4R G_Protein G-Protein Activation LTB4R->G_Protein SC41930 This compound SC41930->LTB4R Antagonism Downstream Downstream Signaling (e.g., Ca2+ mobilization, PKC activation) G_Protein->Downstream Inflammation Inflammatory Response (Chemotaxis, Degranulation) Downstream->Inflammation

Caption: Mechanism of action of this compound as an LTB4 receptor antagonist.

General Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow A Animal Acclimatization B Randomization into Groups (Vehicle, this compound) A->B D Compound Administration (e.g., Intragastric Gavage) B->D C This compound Formulation Preparation C->D E Induction of Disease Model D->E F Observation and Data Collection (e.g., Clinical Scores, Imaging) E->F G Endpoint Analysis (e.g., Histology, Biomarker Measurement) F->G H Statistical Analysis G->H

Caption: A typical workflow for evaluating the efficacy of this compound in a preclinical animal model.

Troubleshooting Logic for Unexpected In Vivo Results

Troubleshooting_Logic Start Unexpected In Vivo Result CheckDose Is the dose appropriate? Start->CheckDose CheckFormulation Is the formulation stable and bioavailable? CheckDose->CheckFormulation Yes OptimizeDose Perform Dose-Response Study CheckDose->OptimizeDose No CheckRoute Is the route of administration optimal? CheckFormulation->CheckRoute Yes Reformulate Optimize Vehicle/Solubility CheckFormulation->Reformulate No CheckModel Is the animal model appropriate? CheckRoute->CheckModel Yes ChangeRoute Consider Alternative Administration Route CheckRoute->ChangeRoute No ReevaluateModel Re-evaluate Model Selection CheckModel->ReevaluateModel No End Re-run Experiment CheckModel->End Yes OptimizeDose->End Reformulate->End ChangeRoute->End ReevaluateModel->End

Caption: A decision tree for troubleshooting unexpected outcomes in this compound in vivo studies.

References

SC-41930 quality control and purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the quality control and purity analysis of SC-41930, a potent and selective leukotriene B4 (LTB4) receptor antagonist. This compound, chemically known as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, is a valuable tool in inflammatory disease research.[1][2][3][4] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the accuracy and reproducibility of your experiments.

I. Quality Control and Purity Analysis

Consistent and reliable experimental results depend on the quality and purity of this compound. The following sections detail standard analytical methods for assessing the purity of this small molecule.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and identifying any potential impurities. A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products.[5][6][7]

Data Presentation: HPLC Purity Analysis

ParameterSpecification
Appearance White to off-white solid
Purity (by HPLC) ≥ 98%
Retention Time (t_R_) Approximately 8.5 min (Illustrative)
Individual Impurity ≤ 0.5%
Total Impurities ≤ 2.0%

Experimental Protocol: HPLC Method for this compound Purity

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[8]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point for small molecule analysis.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution (Illustrative):

    • 0-2 min: 30% B

    • 2-15 min: 30-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (A UV scan of this compound is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

B. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the identity and assessing the purity of this compound. It provides accurate mass determination and fragmentation patterns that can help in identifying impurities and degradation products.

Data Presentation: Mass Spectrometry Analysis

ParameterSpecification
Molecular Formula C₂₈H₃₆O₇[9]
Molecular Weight 484.59 g/mol [9]
Monoisotopic Mass 484.2461 g/mol [9]
Expected [M+H]⁺ 485.2539 m/z
Expected [M-H]⁻ 483.2383 m/z

Experimental Protocol: LC-MS Method for this compound

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Utilize the HPLC method described in the previous section.

  • MS Parameters (Illustrative):

    • Ionization Mode: Positive and Negative ESI

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Gas Flow: Nitrogen, 600 L/hr

  • Data Acquisition: Acquire full scan mass spectra to confirm the molecular weight. Perform fragmentation (MS/MS) experiments to obtain characteristic product ions for structural confirmation and impurity identification.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of this compound and the identification of impurities. Both ¹H and ¹³C NMR should be performed.

Data Presentation: ¹H NMR Analysis (Illustrative)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.5br s1H-COOH
7.5-6.5m5HAromatic-H
4.2t2H-OCH₂-
3.9s3H-OCH₃
4.0-3.8m2H-OCH₂-
2.8-2.5m4HAr-CH₂- & -CH₂-
2.4s3H-COCH₃
2.2-2.0m2H-CH₂-
1.8-1.5m4H-CH₂CH₂-
1.0-0.8t6H-CH₂CH₃

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • The number of scans will depend on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak.

II. Troubleshooting Guides

This section addresses common issues that may arise during the quality control, purity analysis, and experimental use of this compound.

A. HPLC Analysis Troubleshooting

  • Question: My this compound peak is tailing or fronting. What should I do?

    • Answer: Peak asymmetry can be caused by several factors.

      • Column Overload: Reduce the injection concentration or volume.

      • Secondary Interactions: Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic state. The carboxylic acid moiety suggests a mobile phase with an acidic modifier (e.g., 0.1% formic acid) will likely yield better peak shape.

      • Column Degradation: If the column is old or has been used with harsh mobile phases, it may need to be replaced.

  • Question: I am observing unexpected peaks in my chromatogram. What could they be?

    • Answer: Extraneous peaks can be due to impurities, degradation products, or contaminants.

      • Synthesis-Related Impurities: These may arise from starting materials, intermediates, or by-products of the synthesis of this compound.[10]

      • Degradation Products: this compound, being a benzopyran derivative, may be susceptible to hydrolysis or oxidation.[11] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[12]

      • Contamination: Ensure all solvents, vials, and equipment are clean. Ghost peaks can sometimes appear from the injection of a blank (mobile phase).

B. Mass Spectrometry Analysis Troubleshooting

  • Question: I am not observing the expected molecular ion for this compound. Why?

    • Answer: The absence of a clear molecular ion can be due to several reasons.

      • Ionization Efficiency: Optimize the ESI source parameters (e.g., capillary voltage, cone voltage). This compound should ionize well in both positive ([M+H]⁺) and negative ([M-H]⁻) modes due to the presence of basic and acidic functional groups.

      • In-source Fragmentation: High cone voltages can cause the molecule to fragment in the ion source. Reduce the cone voltage to minimize this effect.

      • Sample Purity: If the sample is highly impure, the signal for this compound may be suppressed.

  • Question: My mass spectrum shows several unexpected ions. What are they?

    • Answer: In addition to impurities, other ions can be observed.

      • Adducts: It is common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) in positive mode, especially if glassware was not properly cleaned.

      • Solvent Adducts: Adducts with mobile phase components (e.g., acetonitrile, [M+ACN+H]⁺) can also occur.

C. Experimental Use Troubleshooting

  • Question: I am seeing inconsistent results in my cell-based assays with this compound. What could be the cause?

    • Answer: Inconsistent results are often related to compound handling and stability.

      • Solubility: this compound is a hydrophobic molecule. Ensure it is fully dissolved in your stock solution (typically DMSO). When diluting into aqueous assay media, be mindful of its solubility limit to avoid precipitation. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) and consistent across all experiments.

      • Stability in Solution: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of this compound in your specific assay medium should be evaluated.

      • Cell Culture Variability: Ensure consistent cell passage number, confluency, and media composition between experiments.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is a selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1).[2][3] By blocking the binding of LTB4 to BLT1, it inhibits downstream signaling pathways that lead to inflammatory responses, such as calcium mobilization, chemotaxis, and the release of pro-inflammatory mediators.[2]

  • Q2: How should I store this compound?

    • A2: As a solid, this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. In solution (e.g., in DMSO), it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

  • Q3: What are the potential off-target effects of this compound?

    • A3: While this compound is reported to be a selective LTB4 receptor antagonist, it has also been shown to inhibit 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) binding to epidermal cells.[13] It is good practice to include appropriate controls in your experiments to account for potential off-target effects.

  • Q4: What are the expected impurities in this compound?

    • A4: Without a detailed synthesis route, it is difficult to predict the exact impurities. However, common impurities in the synthesis of complex organic molecules can include unreacted starting materials, intermediates, reagents, and by-products from side reactions. For benzopyran derivatives, potential side reactions could involve incomplete cyclization or side-chain modifications.[10][14]

IV. Mandatory Visualizations

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BLT1 BLT1 Receptor PLC Phospholipase C (PLC) BLT1->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation) Ca_cyto->Inflammatory_Response Leads to PKC->Inflammatory_Response Leads to LTB4 Leukotriene B4 (LTB4) LTB4->BLT1 Binds to SC41930 This compound SC41930->BLT1 Antagonizes

Caption: Leukotriene B4 (LTB4) Signaling Pathway and the Action of this compound.

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_eval Data Evaluation start This compound Sample dissolve Dissolve in appropriate solvent (e.g., DMSO, Methanol) start->dissolve dilute Dilute to working concentration dissolve->dilute nmr NMR Spectroscopy dissolve->nmr hplc HPLC Analysis dilute->hplc lcms LC-MS Analysis dilute->lcms purity Purity Assessment (% Area by HPLC) hplc->purity identity Identity Confirmation (Mass and Fragmentation) lcms->identity structure Structural Elucidation (Chemical Shifts) nmr->structure end Pass / Fail Quality Control purity->end identity->end structure->end

Caption: Experimental Workflow for this compound Quality Control and Purity Analysis.

References

Validation & Comparative

A Comparative Guide to the Efficacy of LTB4 Receptor Antagonists: SC-41930 vs. SC-50605

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inflammatory disease research, the development of potent and selective leukotriene B4 (LTB4) receptor antagonists remains a critical area of focus. LTB4 is a powerful lipid mediator that plays a pivotal role in orchestrating inflammatory responses, primarily by attracting and activating neutrophils. This guide provides a detailed comparison of two such antagonists: SC-41930, a first-generation compound, and its successor, SC-50605, a second-generation analog. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their comparative efficacy supported by experimental data.

Introduction to this compound and SC-50605

This compound, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, was one of the pioneering, orally active LTB4 receptor antagonists.[1][2] Extensive structure-activity relationship (SAR) studies on this compound led to the development of SC-50605, 7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(4-thiazolyl)phenoxy]propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid.[2][3] SC-50605 was designed as an optimized analog with the aim of enhancing potency and efficacy.[3]

In Vitro Efficacy: A Quantitative Leap Forward

Biochemical and cellular assays reveal a significant enhancement in the potency of SC-50605 compared to its predecessor. Across key indicators of LTB4 receptor antagonism—receptor binding, chemotaxis, and degranulation—SC-50605 demonstrates a 7- to 16-fold increase in potency over this compound.[1]

Assay TypeCompoundPotency MetricValueFold Improvement (vs. This compound)
LTB4 Receptor Binding This compound--1x
SC-50605--7-16x
Neutrophil Chemotaxis This compoundpA26.351x
SC-50605--7-16x
Neutrophil Degranulation This compound--1x
SC-50605--7-16x

In Vivo Efficacy: Enhanced Potency and Duration of Action

The superior in vitro profile of SC-50605 translates to improved performance in animal models of inflammation.

LTB4-Induced Chemotaxis in Guinea Pig Dermis

In a well-established in vivo model, both compounds were evaluated for their ability to inhibit LTB4-induced neutrophil migration in the skin of guinea pigs. When administered orally, SC-50605 was found to be significantly more potent than this compound.[4]

CompoundAdministrationED50Duration of Action
This compoundOral1.7 mg/kg5.5 hours
SC-50605Oral0.10 mg/kg15 hours

The data clearly indicates that SC-50605 not only requires a substantially lower dose to achieve a 50% effective dose but also exhibits a much longer duration of action, a critical parameter for therapeutic potential.[4]

Signaling Pathway and Experimental Workflow

The mechanism of action for both this compound and SC-50605 involves the competitive antagonism of the LTB4 receptor, a G-protein coupled receptor (GPCR). By blocking the binding of LTB4, these compounds inhibit downstream signaling cascades that lead to neutrophil activation and recruitment.

LTB4 Signaling Pathway LTB4 Leukotriene B4 (LTB4) Receptor LTB4 Receptor (BLT1) LTB4->Receptor G_Protein G-protein Activation Receptor->G_Protein Antagonist This compound / SC-50605 Antagonist->Receptor Blockade PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Neutrophil Chemotaxis, Degranulation, Adhesion Ca_PKC->Response

Caption: LTB4 Receptor Signaling and Antagonist Action.

The general workflow for evaluating the efficacy of these compounds involves a series of in vitro and in vivo experiments.

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Receptor_Binding LTB4 Receptor Binding Assay Chemotaxis_Assay Neutrophil Chemotaxis Assay in_vitro_data Determine In Vitro Potency (IC50/pA2) Receptor_Binding->in_vitro_data Degranulation_Assay Neutrophil Degranulation Assay Chemotaxis_Assay->in_vitro_data Degranulation_Assay->in_vitro_data Chemotaxis_Model LTB4-induced Chemotaxis (Guinea Pig Dermis) Colitis_Model Inflammatory Bowel Disease Model (e.g., Acetic Acid-induced Colitis) in_vivo_data Assess In Vivo Efficacy (ED50) & Duration of Action Chemotaxis_Model->in_vivo_data Psoriasis_Model Epidermal Inflammation Model (e.g., Psoriasis-like models) Colitis_Model->in_vivo_data Psoriasis_Model->in_vivo_data start Compound Synthesis (this compound, SC-50605) start->Receptor_Binding start->Chemotaxis_Assay start->Degranulation_Assay in_vitro_data->Chemotaxis_Model in_vitro_data->Colitis_Model in_vitro_data->Psoriasis_Model conclusion Comparative Efficacy Analysis in_vivo_data->conclusion

Caption: Workflow for Efficacy Comparison.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate this compound and SC-50605.

LTB4 Receptor Binding Assay
  • Objective: To determine the affinity of the compounds for the LTB4 receptor.

  • Methodology:

    • Membrane Preparation: Neutrophils are isolated from human blood. The cells are then lysed, and the cell membranes, which contain the LTB4 receptors, are isolated by centrifugation.

    • Binding Reaction: A known concentration of radiolabeled LTB4 (e.g., [³H]LTB4) is incubated with the neutrophil membranes in the presence of varying concentrations of the test compound (this compound or SC-50605).

    • Separation: The receptor-bound radiolabeled LTB4 is separated from the unbound ligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled LTB4 (IC50) is calculated.

Neutrophil Chemotaxis Assay
  • Objective: To assess the ability of the compounds to inhibit LTB4-induced neutrophil migration.

  • Methodology:

    • Neutrophil Isolation: Polymorphonuclear neutrophils (PMNs) are isolated from fresh human or animal blood using density gradient centrifugation.

    • Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., a modified Boyden chamber) is used. The lower wells are filled with a solution containing LTB4 as the chemoattractant, with or without the test compound. The upper wells are separated from the lower wells by a microporous filter membrane.

    • Cell Migration: A suspension of isolated neutrophils is added to the upper wells. The chamber is then incubated at 37°C to allow the neutrophils to migrate through the filter pores towards the LTB4 in the lower wells.

    • Quantification of Migration: After incubation, the filter is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the filter is counted under a microscope.

    • Data Analysis: The inhibitory effect of the compound is determined by comparing the number of migrated cells in the presence and absence of the antagonist. The pA2 value, a measure of antagonist potency, can be calculated from dose-response curves.

Neutrophil Degranulation Assay
  • Objective: To measure the inhibition of LTB4-stimulated release of granular enzymes from neutrophils.

  • Methodology:

    • Neutrophil Preparation: Isolated neutrophils are pre-treated with cytochalasin B to enhance the degranulation response.

    • Stimulation: The neutrophils are then incubated with LTB4 in the presence or absence of different concentrations of this compound or SC-50605.

    • Enzyme Measurement: The degranulation process releases enzymes stored in the neutrophil granules, such as myeloperoxidase or β-glucuronidase. The amount of these enzymes released into the supernatant is quantified using a colorimetric enzyme assay.

    • Data Analysis: The percentage of inhibition of enzyme release by the test compound is calculated relative to the LTB4-only control.

In Vivo LTB4-Induced Chemotaxis in Guinea Pig Dermis
  • Objective: To evaluate the in vivo efficacy of orally administered compounds in inhibiting neutrophil infiltration.

  • Methodology:

    • Animal Dosing: Guinea pigs are orally dosed with either the vehicle or the test compound (this compound or SC-50605) at various concentrations.

    • LTB4 Injection: At a specified time after dosing, LTB4 is injected intradermally at multiple sites on the backs of the animals.

    • Tissue Collection: After a set period to allow for neutrophil infiltration, the animals are euthanized, and the skin at the injection sites is biopsied.

    • Myeloperoxidase (MPO) Assay: The skin biopsies are homogenized, and the activity of MPO, an enzyme abundant in neutrophils, is measured as an index of neutrophil infiltration.

    • Data Analysis: The oral ED50, the dose required to inhibit the LTB4-induced increase in MPO activity by 50%, is determined.

Conclusion

The development of SC-50605 represents a significant advancement over the first-generation LTB4 receptor antagonist, this compound. The available data consistently demonstrates that SC-50605 is a substantially more potent inhibitor of LTB4-mediated cellular responses in vitro. This enhanced potency is mirrored in vivo, where SC-50605 exhibits greater efficacy at a lower dose and a longer duration of action in a relevant model of inflammation. These findings underscore the successful optimization of the chemical scaffold, leading to a promising candidate for the treatment of inflammatory diseases where LTB4 is a key pathological driver, such as inflammatory bowel disease and psoriasis.[2][3] Further clinical evaluation would be necessary to fully ascertain the therapeutic potential of SC-50605 in human diseases.

References

A Comparative Guide to LTB4 Receptor Antagonists: SC-41930 and LY255283

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent leukotriene B4 (LTB4) receptor antagonists, SC-41930 and LY255283. Both compounds are instrumental in studying the inflammatory cascade mediated by LTB4, a potent lipid chemoattractant. This document summarizes their performance based on available experimental data, outlines key experimental protocols for their evaluation, and visualizes their mechanisms of action.

At a Glance: Key Performance Indicators

The following table summarizes the quantitative data available for this compound and LY255283, offering a side-by-side comparison of their potency and activity in various assays. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

ParameterThis compoundLY255283Reference(s)
Primary Target Leukotriene B4 Receptor (LTB4R)Leukotriene B4 Receptor 2 (BLT2)[1][2][3]
IC50 (LTB4 Receptor Binding) Not explicitly stated, but potent~100 nM (guinea pig lung membranes)[2][4]
87 nM (human PMN)[2]
~1 µM (human recombinant BLT2)
>10 µM (human recombinant BLT1)
Ki (12(S)-HETE Binding) 480 nM (SCL-II cells)Not Reported
IC50 (f-Met-Leu-Phe-induced Superoxide (B77818) Production) 4 µM (human PMN)Not explicitly stated, but similar to this compound[3]
IC50 (C5a-induced Superoxide Production) ~12 µM (human PMN)Not explicitly stated, but similar to this compound[3]
IC50 (A23187-stimulated LTB4 Production) 5.3 µM (human PMN)Not Reported
IC50 (LTB4 Production in HL-60 cells) 2.1 µMNot Reported
IC50 (PGE2 Production in HL-60 cells) 2.9 µMNot Reported
IC50 (Human Synovial Phospholipase A2) 72 µMNot Reported
IC50 (5-HETE Production) 8.5 µM (human PMN)Not Reported
IC50 (Leukotriene A4 Hydrolase) 20 µM (rat peritoneal)Not Reported
ED50 (12(R)-HETE-induced Neutrophil Infiltration) 13.5 mg/kg (intragastric, cavine dermis)Not Reported

Unraveling the Mechanism: Signaling Pathways

Both this compound and LY255283 exert their primary anti-inflammatory effects by antagonizing the actions of LTB4 at its receptors. LTB4 binding to its G protein-coupled receptors (GPCRs), primarily BLT1 and BLT2, on immune cells like neutrophils triggers a cascade of intracellular signaling events. This leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all hallmarks of an inflammatory response. The diagram below illustrates this pathway and the points of intervention for each compound.

G cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling cluster_response Cellular Response LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 BLT2 BLT2 Receptor LTB4->BLT2 G_Protein G Protein Activation BLT1->G_Protein BLT2->G_Protein SC41930 This compound SC41930->BLT1 LY255283 LY255283 LY255283->BLT2 PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx PKC Protein Kinase C (PKC) IP3_DAG->PKC Chemotaxis Chemotaxis Ca_Influx->Chemotaxis MAPK MAPK Pathway PKC->MAPK Degranulation Degranulation MAPK->Degranulation ROS ROS Production MAPK->ROS

Caption: LTB4 Signaling Pathway and Antagonist Intervention.

Experimental Corner: Protocols for Evaluation

To rigorously compare this compound and LY255283, a series of in vitro and in vivo experiments are essential. Below are detailed methodologies for key assays.

LTB4 Receptor Binding Assay

This assay determines the affinity of the compounds for the LTB4 receptors.

Principle: A radiolabeled LTB4 ([³H]LTB4) competes with the unlabeled test compound (this compound or LY255283) for binding to cell membranes expressing LTB4 receptors (e.g., from guinea pig lung or human neutrophils). The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

Protocol:

  • Membrane Preparation: Isolate cell membranes from a suitable source (e.g., guinea pig lung tissue or human polymorphonuclear neutrophils (PMNs)) through homogenization and centrifugation.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of [³H]LTB4 and varying concentrations of the test compound (this compound or LY255283). Include control wells with no test compound (total binding) and wells with a high concentration of unlabeled LTB4 (non-specific binding).

  • Separation: After incubation, rapidly separate the membrane-bound radioactivity from the unbound ligand by vacuum filtration through glass fiber filters.

  • Quantification: Wash the filters to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]LTB4 binding).

Neutrophil Chemotaxis Assay

This assay assesses the ability of the compounds to inhibit the migration of neutrophils towards an LTB4 gradient.

Principle: The Boyden chamber assay is a common method. Neutrophils are placed in the upper chamber of a two-chamber system, separated by a microporous membrane. A chemoattractant (LTB4) is placed in the lower chamber. The test compound is added to the upper chamber with the cells to evaluate its inhibitory effect on migration.

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood using density gradient centrifugation.

  • Assay Setup: Place a solution containing LTB4 in the lower wells of a Boyden chamber plate.

  • Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or LY255283.

  • Migration: Add the treated neutrophil suspension to the upper chamber (the insert with the microporous membrane).

  • Incubation: Incubate the plate to allow for neutrophil migration towards the LTB4 in the lower chamber.

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain and count the migrated cells on the lower surface of the membrane using a microscope. Alternatively, quantify migrated cells using a fluorescent dye and a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the control (LTB4 alone) and determine the IC50 value.

G cluster_workflow Neutrophil Chemotaxis Assay Workflow A 1. Isolate Neutrophils (e.g., from whole blood) B 2. Pre-incubate Neutrophils with this compound or LY255283 A->B C 3. Prepare Boyden Chamber Lower Chamber: LTB4 (Chemoattractant) Upper Chamber: Treated Neutrophils B->C D 4. Incubate (Allow for migration) C->D E 5. Quantify Migrated Cells (Staining and Microscopy or Fluorescence) D->E F 6. Data Analysis (Calculate % inhibition and IC50) E->F

Caption: Experimental Workflow for Neutrophil Chemotaxis Assay.

Superoxide Production Assay

This assay measures the inhibitory effect of the compounds on the production of reactive oxygen species (ROS) by neutrophils.

Principle: Neutrophils, when stimulated, undergo an "oxidative burst," producing superoxide anions (O₂⁻). This can be measured by the reduction of cytochrome c or by using fluorescent probes that react with superoxide.

Protocol (Cytochrome c Reduction Method):

  • Neutrophil Isolation: Isolate neutrophils as described previously.

  • Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or LY255283.

  • Assay Reaction: In a microplate, mix the treated neutrophils with cytochrome c.

  • Stimulation: Initiate the oxidative burst by adding a stimulant such as phorbol (B1677699) myristate acetate (B1210297) (PMA), N-formyl-methionyl-leucyl-phenylalanine (fMLP), or complement component C5a.

  • Measurement: Measure the change in absorbance at 550 nm over time using a microplate reader. The reduction of cytochrome c by superoxide leads to an increase in absorbance.

  • Data Analysis: Calculate the rate of superoxide production. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Concluding Remarks

Both this compound and LY255283 are valuable tools for investigating LTB4-mediated inflammation. While both act as LTB4 receptor antagonists, LY255283 shows selectivity for the BLT2 receptor, whereas this compound exhibits a broader profile, also affecting 12-HETE binding and LTB4 synthesis. The choice between these compounds will depend on the specific research question and the desired level of target selectivity. The experimental protocols provided herein offer a framework for their comparative evaluation in various cellular and physiological contexts.

References

SC-41930 as a Leukotriene B4 Antagonist: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SC-41930 with other notable Leukotriene B4 (LTB4) antagonists. The data presented is compiled from various preclinical studies to offer an objective overview of its performance, supported by experimental details.

Leukotriene B4 is a potent inflammatory mediator derived from arachidonic acid, playing a crucial role in the recruitment and activation of neutrophils and other leukocytes at sites of inflammation.[1] Its effects are primarily mediated through two G-protein coupled receptors, BLT1 and BLT2.[1] Antagonism of these receptors is a key therapeutic strategy for a range of inflammatory diseases.

Quantitative Performance Comparison

The following tables summarize the in vitro and in vivo potencies of this compound and other selected LTB4 antagonists.

In Vitro Activity of LTB4 Antagonists
CompoundAssaySpecies/Cell TypeIC50 (nM)Ki (nM)Reference(s)
This compound LTB4-induced Superoxide ProductionHuman Neutrophils4,000-[2]
LTB4-induced Superoxide ProductionHuman Neutrophils~12,000 (C5a stimulated)-[2]
A23187-stimulated LTB4 ProductionHuman Neutrophils5,300-[2]
12(S)-HETE BindingHuman Epidermal Cells (SCL-II)-480[3]
SC-50605 LTB4 Receptor Binding, Chemotaxis, DegranulationNot Specified7-16x more potent than this compound-[4]
CP-105,696 [3H]LTB4 Binding (High-affinity)Human Neutrophils8.42 ± 0.26-[5]
[3H]LTB4 Binding (High-affinity)Murine Spleen Membranes30.217.7[6]
LTB4-mediated ChemotaxisHuman Neutrophils5.0 ± 2.0-[5]
LTB4-mediated Ca2+ MobilizationHuman Monocytes940 ± 70-[5]
BIIL 284 (Prodrug) LTB4 Receptor BindingNot Specified-230[7]
BIIL 315 (Active Metabolite) LTB4 Receptor BindingHuman Neutrophil Membranes-1.9[7][8]
LTB4-induced Ca2+ ReleaseHuman Neutrophils0.75-[7][8]
LTB4-induced ChemotaxisHuman Polymorphonuclear Leukocytes0.65-[7]
AM103 (FLAP Inhibitor) FLAP InhibitionNot Specified4.2-[9]
LTB4 and CysLT Inhibition (ex vivo)Rat Whole Blood-EC50 ~330[10]

FLAP (5-Lipoxygenase-activating protein) inhibitors like AM103 act upstream in the leukotriene synthesis pathway, preventing the production of LTB4.

In Vivo Efficacy of LTB4 Antagonists
CompoundModelSpeciesEndpointED50 (mg/kg, p.o.)Reference(s)
This compound 12(R)-HETE-induced Neutrophil InfiltrationGuinea PigInhibition of Infiltration13.5[11]
SC-50605 LTB4-induced Intradermal ChemotaxisGuinea PigInhibition of Chemotaxis0.10[4]
BIIL 284 LTB4-induced Mouse Ear InflammationMouseInhibition of Inflammation0.008[8]
LTB4-induced Transdermal ChemotaxisGuinea PigInhibition of Chemotaxis0.03[8]
LTB4-induced NeutropeniaMonkeyInhibition of Neutropenia0.004[8]
AM103 Calcium Ionophore-induced LTB4 ProductionRat LungInhibition of LTB4 Production0.8[10]
Calcium Ionophore-induced CysLT ProductionRat LungInhibition of CysLT Production1[10]

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the methods used for validation, the following diagrams illustrate the LTB4 signaling pathway and a general experimental workflow for evaluating LTB4 antagonists.

LTB4_Signaling_Pathway AA Arachidonic Acid LTA4 LTA4 AA->LTA4 via 5-LO/FLAP FLAP FLAP FiveLO 5-LO FLAP->FiveLO Presents AA to cPLA2 cPLA2 cPLA2->AA Releases from membrane FiveLO->LTA4 LTB4 LTB4 LTA4->LTB4 via LTA4 Hydrolase LTA4H LTA4 Hydrolase LTA4H->LTB4 BLT1 BLT1 Receptor LTB4->BLT1 Binds to G_Protein G-protein Activation BLT1->G_Protein PLC PLC Activation G_Protein->PLC Chemotaxis Chemotaxis G_Protein->Chemotaxis Degranulation Degranulation G_Protein->Degranulation Superoxide Superoxide Production G_Protein->Superoxide Calcium Ca2+ Mobilization PLC->Calcium AM103 AM103 (FLAP Inhibitor) AM103->FLAP Inhibits SC41930 This compound (BLT1 Antagonist) SC41930->BLT1 Blocks

Caption: LTB4 signaling pathway in neutrophils.

Experimental_Workflow start Start: Hypothesis Antagonist blocks LTB4 effects invitro In Vitro Validation start->invitro binding Receptor Binding Assay (Determine Ki) invitro->binding functional Functional Assays (Determine IC50) invitro->functional invivo In Vivo Validation invitro->invivo chemotaxis Chemotaxis Assay functional->chemotaxis calcium Calcium Mobilization functional->calcium superoxide Superoxide Production functional->superoxide animal_model Animal Model of Inflammation (e.g., ear edema, colitis) invivo->animal_model efficacy Measure Efficacy (Determine ED50) animal_model->efficacy end End: Characterized LTB4 Antagonist efficacy->end

Caption: General workflow for LTB4 antagonist validation.

Experimental Protocols

Below are generalized protocols for key experiments used in the validation of LTB4 antagonists.

LTB4 Receptor Binding Assay

Objective: To determine the affinity of a compound for the LTB4 receptor (BLT1).

General Protocol:

  • Membrane Preparation: Isolate cell membranes from a source rich in BLT1 receptors, such as human neutrophils or a cell line overexpressing the receptor.

  • Incubation: Incubate the membranes with a constant concentration of radiolabeled LTB4 (e.g., [3H]LTB4) and varying concentrations of the test compound (e.g., this compound).

  • Separation: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The concentration that inhibits 50% of the specific binding is the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

Objective: To assess the ability of a compound to inhibit LTB4-induced neutrophil migration.

General Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood using density gradient centrifugation.

  • Assay Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane separating two compartments.

  • Loading: Place the isolated neutrophils in the upper chamber and a solution containing LTB4 (the chemoattractant) in the lower chamber. The test compound is added to the upper chamber with the neutrophils.

  • Incubation: Incubate the chamber at 37°C to allow the neutrophils to migrate through the membrane towards the LTB4.

  • Quantification: After a set time, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting, measuring an enzyme activity specific to neutrophils (e.g., myeloperoxidase), or using a fluorescent dye.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the LTB4-induced neutrophil migration (IC50).

In Vivo Model: LTB4-Induced Ear Inflammation

Objective: To evaluate the in vivo anti-inflammatory efficacy of an LTB4 antagonist.

General Protocol:

  • Animal Model: Use a suitable animal model, such as mice or guinea pigs.

  • Compound Administration: Administer the test compound (e.g., this compound) to the animals, typically via oral gavage, at various doses. A vehicle control group is also included.

  • Induction of Inflammation: After a predetermined time, induce an inflammatory response by topically applying LTB4 to the ear of the animal.

  • Assessment of Inflammation: After a specific duration, measure the inflammatory response. This is often done by measuring the increase in ear thickness (edema) with a caliper or by taking a biopsy to measure the infiltration of neutrophils (e.g., by measuring myeloperoxidase activity).

  • Data Analysis: Calculate the dose of the test compound that produces a 50% reduction in the inflammatory response (ED50) compared to the vehicle-treated group.

Discussion

This compound has been characterized as a leukotriene B4 receptor antagonist with demonstrated activity in both in vitro and in vivo models.[2][11][12] Notably, it has also been shown to inhibit the production of LTB4 and prostaglandin (B15479496) E2 in certain cell types and to antagonize the 12(S)-HETE receptor.[2][3] This suggests a broader mechanism of action compared to highly specific BLT1 antagonists.

In comparison to other LTB4 antagonists, such as CP-105,696 and the active metabolites of BIIL 284, the reported in vitro potencies of this compound in functional assays appear to be in the micromolar range, whereas compounds like BIIL 315 exhibit nanomolar potency.[2][5][7][8] A second-generation compound related to this compound, named SC-50605, was developed and showed significantly higher potency in LTB4 receptor binding and functional assays.[4][13]

The in vivo data for this compound demonstrates its anti-inflammatory effects in a guinea pig model.[11] Other antagonists, such as BIIL 284, have shown high potency in various in vivo models at very low oral doses.[8]

AM103 represents a different therapeutic approach by targeting FLAP, an upstream protein essential for leukotriene synthesis.[9][10] This results in the inhibition of both LTB4 and cysteinyl leukotrienes, which could offer a broader anti-inflammatory effect.

Conclusion

This compound is a validated LTB4 antagonist with a multifaceted mechanism of action that includes inhibition of inflammatory mediator production. While it demonstrates efficacy, other compounds such as BIIL 315 and CP-105,696, as well as the second-generation analog SC-50605, exhibit higher potency in specific in vitro and in vivo assays. The choice of an appropriate LTB4 antagonist for research or therapeutic development will depend on the specific requirements of the study, including the desired potency, selectivity, and pharmacokinetic properties. This guide provides a foundational comparison to aid in this selection process.

References

Comparative Potency of SC-41930 and Other Leukotriene B4 (LTB4) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the potency of SC-41930, a selective Leukotriene B4 (LTB4) receptor antagonist, with other notable LTB4 inhibitors. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data from various in vitro and in vivo studies to facilitate an objective assessment of these compounds. The information is presented in a clear, structured format, including detailed experimental methodologies and a visual representation of the LTB4 signaling pathway.

LTB4 Inhibitor Potency: A Tabular Comparison

The following table summarizes the inhibitory potency of this compound and other LTB4 receptor antagonists. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, which are standard measures of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundAssay TypeSpeciesPotency (IC50/Ki)Reference(s)
This compound [³H]LTB4 BindingHumanKᵢ: 480 nM[1]
LTB4-induced ChemotaxisHumanpA₂: 6.35
LTB4-induced DegranulationHuman-
CP-105,696 [³H]LTB4 BindingHumanIC₅₀: 8.42 nM[2]
LTB4-induced ChemotaxisHumanIC₅₀: 5.0 nM[2]
[³H]-LTB4 Binding to high affinity receptorMurineKᵢ: 17.7 nM, IC₅₀: 30.2 nM[3]
ONO-4057 [³H]LTB4 BindingHumanKᵢ: 3.7 nM[4]
LTB4-induced Ca²⁺ riseHumanIC₅₀: 0.7 µM[4][5]
LTB4-induced ChemotaxisHumanIC₅₀: 0.9 µM[4]
LTB4-induced DegranulationHumanIC₅₀: 1.6 µM[4]
BIIL 284 (Amelubant) [³H]LTB4 Binding (as active metabolite BIIL 315)HumanKᵢ: 1.9 nM[6][7]
LTB4-induced Ca²⁺ release (as active metabolite BIIL 315)HumanIC₅₀: 0.75 nM[6][7]
LTB4-induced Chemotaxis (as active metabolite BIIL 315)HumanIC₅₀: 0.65 nM[7]
LY255283 [³H]LTB4 BindingGuinea PigIC₅₀: ~100 nM[8]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide. These protocols provide a foundational understanding of how the potency of LTB4 inhibitors is determined.

LTB4 Receptor Binding Assay

This assay is designed to measure the affinity of a compound for the LTB4 receptor.

  • Preparation of Cell Membranes: Neutrophils are isolated from human or animal blood. The cells are then lysed, and the cell membranes, which contain the LTB4 receptors, are isolated by centrifugation.

  • Competitive Binding: A known concentration of radiolabeled LTB4 (e.g., [³H]LTB4) is incubated with the prepared cell membranes.

  • Addition of Inhibitor: The test compound (e.g., this compound) is added at various concentrations to compete with the radiolabeled LTB4 for binding to the receptors.

  • Separation and Quantification: The membrane-bound radioactivity is separated from the unbound radioactivity by filtration. The amount of radioactivity on the filter is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled LTB4 is determined and reported as the IC50 value. The Ki value can be calculated from the IC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as LTB4.

  • Neutrophil Isolation: Neutrophils are isolated from fresh human or animal blood.

  • Boyden Chamber Setup: A Boyden chamber or a similar multi-well migration plate is used. This apparatus consists of two compartments separated by a microporous membrane.

  • Loading of Components: The lower chamber is filled with a solution containing LTB4 as the chemoattractant. The isolated neutrophils and the test inhibitor at various concentrations are placed in the upper chamber.

  • Incubation: The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the LTB4 in the lower chamber.

  • Quantification of Migration: After the incubation period, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a plate reader-based method that measures cell number.

  • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the number of migrated cells is determined as the IC50 value.

Neutrophil Degranulation Assay

This assay measures the ability of a compound to inhibit the release of granular contents from neutrophils upon stimulation with LTB4.

  • Neutrophil Preparation: Isolated neutrophils are pre-incubated with cytochalasin B, which enhances the degranulation response.

  • Inhibitor and Stimulant Addition: The cells are then incubated with the test inhibitor at various concentrations, followed by stimulation with LTB4.

  • Measurement of Enzyme Release: The degranulation process involves the release of enzymes such as lysozyme (B549824) or β-glucuronidase from the neutrophil granules into the surrounding medium. The activity of these enzymes in the supernatant is measured using a spectrophotometric assay.

  • Data Analysis: The concentration of the inhibitor that reduces the enzyme release by 50% is calculated as the IC50 value.

LTB4 Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathway of LTB4 and the points at which LTB4 receptor antagonists exert their inhibitory effects.

LTB4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTB4 LTB4 BLT1_Receptor BLT1 Receptor LTB4->BLT1_Receptor Binds to G_Protein G-protein Activation BLT1_Receptor->G_Protein Activates PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC_Activation PKC Activation IP3_DAG->PKC_Activation Cellular_Responses Cellular Responses (Chemotaxis, Degranulation) Ca_Mobilization->Cellular_Responses PKC_Activation->Cellular_Responses SC-41930_etc This compound & Other Antagonists SC-41930_etc->BLT1_Receptor Block

Caption: LTB4 signaling pathway and mechanism of antagonist action.

This guide serves as a valuable resource for the scientific community, offering a clear and concise comparison of this compound and other LTB4 inhibitors. The provided data and protocols are intended to support further research and development in the field of inflammatory diseases.

References

Navigating the Inflammatory Cascade: A Comparative Guide to Leukotriene B4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the inflammatory response, orchestrating the recruitment and activation of leukocytes to sites of inflammation. Its effects are mediated through two G protein-coupled receptors, BLT1 and BLT2, making them attractive targets for therapeutic intervention in a host of inflammatory diseases. This guide provides a comparative overview of key LTB4 receptor antagonists, presenting their performance based on available experimental data to aid in research and development efforts.

The LTB4 Signaling Pathway: A Closer Look

Leukotriene B4 initiates a signaling cascade upon binding to its high-affinity receptor, BLT1, or its low-affinity receptor, BLT2.[1][2][3][4] This interaction activates intracellular G proteins, leading to the activation of downstream effector enzymes such as phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately culminates in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines. The LTB4 signaling pathway is also known to involve the activation of the NF-κB and MAPK signaling pathways.

Leukotriene B4 Signaling Pathway LTB4 Leukotriene B4 (LTB4) BLT1_R BLT1 Receptor LTB4->BLT1_R Binds to BLT2_R BLT2 Receptor LTB4->BLT2_R Binds to G_Protein G Protein BLT1_R->G_Protein Activates BLT2_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates MAPK MAPK Pathway G_Protein->MAPK Activates NFkB NF-κB Pathway G_Protein->NFkB Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Production) Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to MAPK->Cellular_Response Leads to NFkB->Cellular_Response Leads to

Caption: LTB4 Signaling Cascade

Comparative Performance of LTB4 Receptor Antagonists

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of several well-characterized LTB4 receptor antagonists. These values are critical for comparing the efficacy and selectivity of these compounds.

Table 1: BLT1 Receptor Antagonist Performance

CompoundKi (nM) for human BLT1IC50 (nM) for LTB4-induced Chemotaxis (human neutrophils)IC50 (nM) for LTB4-induced Ca²⁺ Mobilization (human neutrophils)
BIIL 260 (active metabolite of BIIL 284) 1.7[5]-0.82[5]
BIIL 315 (active metabolite of BIIL 284) 1.9[5]-0.75[5]
CP-105,696 -5.0[6][7]940 (monocytes)[7]
U-75302 159 (guinea pig lung)[8]--
LY293111 (Etalocib) 25[9][10]6.3[11]20[9][10]
ONO-4057 3.7[12]0.9[12]0.7 (µM)[12]

Table 2: BLT2 Receptor Antagonist Performance

CompoundKi (nM) for human BLT2IC50 (nM) for BLT2-mediated functionSelectivity
U-75302 Does not antagonize [3H]-LTB4 binding to human BLT2[1][8]-BLT1 selective
Compound 15b 132[13]224 (chemotaxis in CHO-BLT2 cells)[13]Selective for BLT2 over BLT1[13]

Clinical Trial Outcomes

Several LTB4 receptor antagonists have advanced to clinical trials for various inflammatory conditions. The results have been mixed, highlighting the complexities of translating preclinical efficacy to clinical success.

Table 3: Summary of Key Clinical Trials

CompoundIndicationPhaseKey Findings
Amelubant (BIIL 284) Rheumatoid ArthritisIIShowed only modest improvements in disease activity. No statistically significant differences were found between treatment and placebo groups for the primary endpoints.[3]
Amelubant (BIIL 284) Cystic FibrosisIIThe trial was terminated early due to a significant increase in pulmonary-related serious adverse events in adults receiving the drug.[14][15][16][17]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of LTB4 receptor antagonists. Below are representative methodologies for key in vitro assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for the LTB4 receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare cell membranes expressing BLT1 or BLT2 Start->Prepare_Membranes Incubate Incubate membranes with radiolabeled LTB4 ([³H]LTB4) and varying concentrations of antagonist Prepare_Membranes->Incubate Separate Separate bound and free radioligand via filtration Incubate->Separate Measure Measure radioactivity of bound radioligand Separate->Measure Analyze Analyze data to determine IC50 and calculate Ki Measure->Analyze End End Analyze->End

Caption: Radioligand Binding Assay

Detailed Steps:

  • Membrane Preparation: Cell membranes expressing the target receptor (BLT1 or BLT2) are prepared from cultured cells or tissues.[18][19][20][21][22]

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4) and varying concentrations of the unlabeled antagonist.

  • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.[20]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from the resulting curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This assay assesses the ability of an antagonist to block the LTB4-induced migration of neutrophils, a key function in the inflammatory response.

Detailed Steps:

  • Neutrophil Isolation: Neutrophils are isolated from fresh human blood.

  • Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.

  • Loading: The lower compartment is filled with a solution containing LTB4 as the chemoattractant. The upper compartment is loaded with a suspension of neutrophils that have been pre-incubated with varying concentrations of the LTB4 receptor antagonist or a vehicle control.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere to allow the neutrophils to migrate through the membrane towards the chemoattractant.

  • Cell Staining and Counting: After the incubation period, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted under a microscope.

  • Data Analysis: The results are expressed as the percentage of inhibition of chemotaxis compared to the vehicle control. The IC50 value is determined from the dose-response curve.[4][23][24][25]

In Vivo Models of Inflammation

The efficacy of LTB4 receptor antagonists is further evaluated in various animal models of inflammatory diseases. These models are crucial for understanding the therapeutic potential of these compounds in a physiological context.

Commonly Used Murine Models:

  • Carrageenan-Induced Paw Edema: A model of acute inflammation where the antagonist's ability to reduce swelling is measured.[26]

  • Collagen-Induced Arthritis: A model that mimics the pathology of rheumatoid arthritis, used to assess the effect of antagonists on joint inflammation and destruction.[3]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: A model for inflammatory bowel disease where antagonists are evaluated for their ability to reduce intestinal inflammation.[27][28]

  • Murine Tail Lymphedema Model: Used to study the role of LTB4 in lymphatic function and the potential of antagonists to resolve edema.[29]

  • Atherosclerosis Models (e.g., ApoE-/- mice): These models are used to investigate the role of LTB4 in the development of atherosclerotic plaques and the potential of antagonists to slow disease progression.[30]

The data and protocols presented in this guide offer a valuable resource for the comparative evaluation of leukotriene B4 receptor antagonists. A thorough understanding of their potency, selectivity, and performance in relevant biological systems is paramount for the development of novel anti-inflammatory therapeutics.

References

SC-41930: A Comparative Analysis of a Selective Leukotriene B4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of SC-41930, a selective antagonist of the Leukotriene B4 (LTB4) receptor, with its second-generation counterpart, SC-50605. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for inflammatory disease research.

Executive Summary

This compound is a potent and selective antagonist of the high-affinity Leukotriene B4 (LTB4) receptor (BLT1), a key mediator in inflammatory responses.[1][2] While exhibiting selectivity for the LTB4 receptor, this compound also demonstrates inhibitory activity at the 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) receptor.[3] Further development has led to the synthesis of SC-50605, a second-generation LTB4 receptor antagonist with significantly increased potency.[1][4][5] This document outlines the available data on the specificity and selectivity of this compound and compares its performance with SC-50605.

Data Presentation

Table 1: Comparative In Vitro and In Vivo Activity of this compound and SC-50605
CompoundTargetAssay TypePotencyReference
This compound LTB4 ReceptorLTB4 Receptor Binding-[1][5]
12(S)-HETE Receptor12(S)-HETE Binding (SCL-II cells)Ki = 480 nM[3]
LTB4-induced ChemotaxisGuinea Pig Dermis (intragastric)ED50 = 1.7 mg/kg
SC-50605 LTB4 ReceptorLTB4 Receptor Binding7-16 times more potent than this compound[1][5]
LTB4-induced ChemotaxisGuinea Pig Dermis (intragastric)ED50 = 0.10 mg/kg[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the LTB4 signaling pathway antagonized by this compound and a typical workflow for assessing compound activity.

LTB4_Signaling_Pathway cluster_cell Leukocyte LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 Binds G_protein G-protein (Gi/o, Gq) BLT1->G_protein Activates SC41930 This compound SC41930->BLT1 Blocks PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Degranulation Degranulation PKC->Degranulation NFkB NF-κB Activation MAPK_cascade->NFkB Cytokine_Production Cytokine Production NFkB->Cytokine_Production

Caption: LTB4 Signaling Pathway Antagonism by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_data Data Analysis receptor_binding Radioligand Binding Assay (LTB4 & 12-HETE receptors) data_analysis_potency Potency Determination receptor_binding->data_analysis_potency Determine Ki / IC50 chemotaxis_assay Neutrophil Chemotaxis Assay data_analysis_functional Functional Activity chemotaxis_assay->data_analysis_functional Measure Migration degranulation_assay Degranulation Assay degranulation_assay->data_analysis_functional Measure Enzyme Release animal_models Inflammation Models (e.g., Guinea Pig Dermis) data_analysis_invivo In Vivo Efficacy animal_models->data_analysis_invivo Assess Anti-inflammatory Effect (ED50) compound Test Compound (this compound or SC-50605) compound->receptor_binding compound->chemotaxis_assay compound->degranulation_assay compound->animal_models

Caption: Experimental Workflow for Characterizing LTB4 Antagonists.

Experimental Protocols

Radioligand Binding Assay for LTB4 Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound to the LTB4 receptor.

  • Membrane Preparation:

    • Isolate membranes from cells expressing the LTB4 receptor (e.g., human neutrophils or a recombinant cell line).

    • Homogenize cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, [3H]-LTB4 (radioligand), and varying concentrations of the test compound (e.g., this compound).

    • To determine non-specific binding, include wells with a high concentration of unlabeled LTB4.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-LTB4 binding).

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This protocol outlines a common method for assessing the effect of a compound on neutrophil migration towards a chemoattractant.[6][7]

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Chemotaxis Assay (Boyden Chamber):

    • Use a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.

    • Place a solution containing a chemoattractant (e.g., LTB4 or fMLP) in the lower chamber.[6]

    • Add the isolated neutrophils, pre-incubated with the test compound (e.g., this compound) or vehicle control, to the upper chamber.

    • Incubate the chamber to allow neutrophils to migrate through the pores towards the chemoattractant.

  • Quantification of Migration:

    • After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting, or by using a fluorescent or colorimetric assay that measures cell number.

  • Data Analysis:

    • Compare the number of migrated cells in the presence of the test compound to the vehicle control.

    • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound.

    • Determine the IC50 or ED50 value for the inhibition of chemotaxis.

Conclusion

This compound is a well-characterized, selective LTB4 receptor antagonist that has served as a valuable tool in inflammation research. While it exhibits high affinity for the BLT1 receptor, its off-target activity on the 12(S)-HETE receptor should be considered when interpreting experimental results. The development of SC-50605 represents a significant advancement, offering substantially greater potency in antagonizing LTB4-mediated responses. The choice between these compounds will depend on the specific requirements of the research, with SC-50605 being a more suitable candidate for studies requiring high on-target potency. Further studies are warranted to fully characterize the broader selectivity profile of both compounds.

References

SC-41930 Cross-Reactivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SC-41930 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key mediator in inflammatory responses.[1][2][3][4][5] However, a comprehensive understanding of its cross-reactivity with other receptors and its off-target effects is crucial for accurate interpretation of experimental results and for the assessment of its therapeutic potential. This guide provides a comparative analysis of the binding affinity and inhibitory activity of this compound against its primary target and other biological molecules, supported by experimental data and detailed methodologies.

Comparative Binding Affinity and Inhibitory Activity

The following table summarizes the quantitative data on the interaction of this compound with various receptors and enzymes. This allows for a direct comparison of its potency at its intended target versus its activity at off-target sites.

TargetParameterValueCell/System
Leukotriene B4 (LTB4) Receptor K D0.2 µM (200 nM)Human Neutrophils
12-Hydroxyeicosatetraenoic Acid (12-HETE) ReceptorK i480 nMHuman Epidermal Cell Line (SCL-II)
N-formyl-methionyl-leucyl-phenylalanine (fMLP) ReceptorK D2 µM (2000 nM)Human Neutrophils
Human Synovial Phospholipase A2IC 5072 µMEnzyme Assay
Rat Peritoneal Leukotriene A4 HydrolaseIC 5020 µMEnzyme Assay
A23187-stimulated 5-HETE production (5-Lipoxygenase pathway)IC 508.5 µMHuman Polymorphonuclear Neutrophils (PMN)
fMLP-stimulated Superoxide (B77818) GenerationIC 504 µMHuman Neutrophils
C5a-stimulated Superoxide GenerationIC 50~12 µMHuman Neutrophils

Analysis of Cross-Reactivity

This compound exhibits a notable cross-reactivity with the 12-HETE receptor , with a binding affinity (Ki of 480 nM) that is in a similar nanomolar range to its primary target, the LTB4 receptor (KD of 200 nM).[1] This suggests that at therapeutic concentrations, this compound may exert biological effects through the modulation of both LTB4 and 12-HETE signaling pathways.

The compound also interacts with the fMLP receptor , albeit with a 10-fold lower affinity (KD of 2 µM) compared to the LTB4 receptor.[1] This indicates a degree of selectivity for the LTB4 receptor over the fMLP receptor.

Beyond receptor binding, this compound demonstrates inhibitory activity against enzymes involved in the inflammatory cascade, such as phospholipase A2 and leukotriene A4 hydrolase .[3] However, the concentrations required for this inhibition (IC50 values of 72 µM and 20 µM, respectively) are significantly higher than those needed for LTB4 receptor antagonism, suggesting these are likely off-target effects observed at supra-pharmacological doses.

Furthermore, this compound inhibits superoxide generation in neutrophils stimulated by fMLP and C5a.[3] The IC50 values for this inhibition are in the low micromolar range, indicating that the compound can interfere with downstream signaling pathways activated by these chemoattractants. This "post-receptor" effect may contribute to its overall anti-inflammatory profile.

Signaling Pathway and Cross-Reactivity Diagram

The following diagram illustrates the primary target and known cross-reactivities of this compound.

SC41930_CrossReactivity cluster_primary Primary Target cluster_crosstargets Cross-Reactivity Targets cluster_receptors Receptors cluster_enzymes Enzymes cluster_cellular Cellular Effects LTB4R LTB4 Receptor HETER 12-HETE Receptor fMLPR fMLP Receptor PLA2 Phospholipase A2 LTA4H Leukotriene A4 Hydrolase Superoxide Superoxide Generation SC41930 This compound SC41930->LTB4R Antagonist (KD = 200 nM) SC41930->HETER Antagonist (Ki = 480 nM) SC41930->fMLPR Antagonist (KD = 2000 nM) SC41930->PLA2 Inhibitor (IC50 = 72 µM) SC41930->LTA4H Inhibitor (IC50 = 20 µM) SC41930->Superoxide Inhibitor (IC50 = 4-12 µM)

Caption: Binding profile of this compound.

Experimental Methodologies

Below are detailed descriptions of the key experimental protocols used to determine the cross-reactivity of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (KD or Ki) of this compound for the LTB4, 12-HETE, and fMLP receptors.

General Protocol:

  • Cell Preparation: Human neutrophils or other appropriate cell lines expressing the target receptor are isolated and prepared. For instance, human polymorphonuclear leukocytes (PMNs) are purified from whole blood.

  • Radioligand: A radiolabeled ligand specific for the receptor of interest (e.g., [3H]LTB4, [3H]12-HETE, or [3H]fMLP) is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cells in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki or KD is then calculated from the IC50 value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Objective: To determine the concentration of this compound that inhibits 50% of the activity (IC50) of enzymes like phospholipase A2 and leukotriene A4 hydrolase.

General Protocol for Phospholipase A2 (PLA2) Assay:

  • Enzyme Source: Purified human synovial PLA2 or other relevant sources of the enzyme are used.

  • Substrate: A suitable substrate for PLA2, often a radiolabeled or fluorescently tagged phospholipid, is prepared in an appropriate buffer.

  • Inhibition Assay: The enzyme is pre-incubated with varying concentrations of this compound before the addition of the substrate.

  • Reaction: The enzymatic reaction is allowed to proceed for a specific time at an optimal temperature and pH.

  • Termination: The reaction is stopped, for example, by the addition of a quenching solution.

  • Product Quantification: The amount of product formed (e.g., released fatty acid) is quantified using methods such as scintillation counting or fluorescence measurement.

  • Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of this compound.

General Protocol for Leukotriene A4 (LTA4) Hydrolase Assay:

  • Enzyme Source: Recombinant or purified LTA4 hydrolase is used.

  • Substrate: The natural substrate, LTA4, is used.

  • Inhibition Assay: The enzyme is incubated with different concentrations of this compound.

  • Reaction Initiation: The reaction is initiated by the addition of LTA4.

  • Product Measurement: The formation of the product, LTB4, is measured using techniques such as ELISA or HPLC.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Cellular Functional Assays (Superoxide Production)

Objective: To assess the inhibitory effect of this compound on neutrophil superoxide production stimulated by fMLP or C5a.

Protocol using Cytochrome c Reduction:

  • Neutrophil Isolation: Human neutrophils are isolated from fresh blood.

  • Cell Stimulation: Neutrophils are pre-incubated with various concentrations of this compound.

  • Activator Addition: The cells are then stimulated with a known concentration of fMLP or C5a in the presence of cytochrome c.

  • Measurement: The reduction of cytochrome c by superoxide anions is measured spectrophotometrically as a change in absorbance at a specific wavelength (e.g., 550 nm).

  • Data Analysis: The IC50 value is determined from the concentration-response curve of this compound's inhibition of superoxide production.

Conclusion

This compound is a potent LTB4 receptor antagonist with significant cross-reactivity for the 12-HETE receptor. Its interactions with the fMLP receptor and its inhibitory effects on inflammatory enzymes and cellular functions like superoxide production occur at higher concentrations, suggesting they are off-target effects. Researchers using this compound should be aware of these cross-reactivities to accurately interpret their findings and to consider the potential for multifaceted biological effects beyond simple LTB4 receptor blockade. This guide provides a foundational understanding of the selectivity profile of this compound, enabling more informed experimental design and data interpretation in the fields of inflammation research and drug development.

References

Evaluating the Therapeutic Potential of SC-41930: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the leukotriene B4 (LTB4) receptor antagonist SC-41930 with its next-generation analogs and alternative therapeutic strategies. This document summarizes preclinical data, details key experimental methodologies, and visualizes relevant biological pathways to support further investigation into LTB4-targeted therapies for inflammatory diseases.

Introduction

This compound is a selective, orally active antagonist of the leukotriene B4 (LTB4) receptor.[1] LTB4 is a potent lipid mediator derived from arachidonic acid that plays a crucial role in the inflammatory cascade, primarily by inducing the chemotaxis, adhesion, and activation of neutrophils and other leukocytes. By blocking the LTB4 receptor, this compound has been investigated for its therapeutic potential in a range of inflammatory conditions, including psoriasis and ulcerative colitis. This guide provides a comparative analysis of this compound with its more potent successors, SC-50605 and SC-53228, as well as with inhibitors of the 5-lipoxygenase (5-LO) pathway, Zileuton and MK-886, which represent an alternative strategy to mitigate LTB4-mediated inflammation.

Mechanism of Action: LTB4 Receptor Antagonism vs. 5-Lipoxygenase Inhibition

The therapeutic strategies discussed herein primarily target the LTB4 signaling pathway, albeit at different points. This compound and its analogs directly compete with LTB4 for binding to its cell surface receptors, BLT1 and BLT2. In contrast, 5-lipoxygenase inhibitors prevent the synthesis of LTB4 from arachidonic acid.

LTB4 Receptor Antagonism

This compound, SC-50605, and SC-53228 are competitive antagonists of the high-affinity LTB4 receptor, BLT1, which is predominantly expressed on leukocytes.[2] By blocking this receptor, these compounds inhibit the downstream signaling events that lead to neutrophil chemotaxis, degranulation, and superoxide (B77818) production.[3][4]

cluster_membrane Cell Membrane LTB4_Receptor LTB4 Receptor (BLT1) Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation) LTB4_Receptor->Inflammatory_Response Activates Arachidonic_Acid Arachidonic Acid 5_LO 5-Lipoxygenase Arachidonic_Acid->5_LO LTB4 Leukotriene B4 (LTB4) 5_LO->LTB4 LTB4->LTB4_Receptor Binds to SC_41930 This compound & Analogs SC_41930->LTB4_Receptor Antagonizes

Figure 1. Mechanism of LTB4 Receptor Antagonists.
5-Lipoxygenase Inhibition

Zileuton and MK-886 inhibit the 5-lipoxygenase enzyme, which is a key step in the biosynthesis of all leukotrienes, including LTB4. MK-886 specifically targets the 5-lipoxygenase-activating protein (FLAP), which is essential for 5-LO activity. By preventing the production of LTB4, these agents effectively reduce the downstream inflammatory signaling.

Arachidonic_Acid Arachidonic Acid 5_LO 5-Lipoxygenase Arachidonic_Acid->5_LO LTB4 Leukotriene B4 (LTB4) 5_LO->LTB4 Zileuton_MK886 Zileuton / MK-886 Zileuton_MK886->5_LO Inhibits LTB4_Receptor LTB4 Receptor (BLT1) LTB4->LTB4_Receptor Binds to Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation) LTB4_Receptor->Inflammatory_Response Activates

Figure 2. Mechanism of 5-Lipoxygenase Inhibitors.

Comparative Preclinical Data

The following tables summarize the available preclinical data for this compound and its comparators. Direct head-to-head clinical trial data for this compound is not publicly available, limiting a direct comparison of clinical efficacy.

In Vitro Potency
CompoundTargetAssaySpeciesIC50 / KiReference
This compound LTB4 ReceptorLTB4-primed neutrophil membrane depolarizationHuman-[3]
SC-53228 LTB4 ReceptorLTB4-primed neutrophil membrane depolarizationHuman34 nM[3]
Zileuton 5-LipoxygenaseLTB4 synthesis in whole bloodHuman2.6 µM[5]
MK-886 FLAPLeukotriene biosynthesis in intact leukocytesHuman3 nM[6]

Note: A direct IC50 or Ki value for this compound from a comparable in vitro assay was not identified in the reviewed literature. However, SC-50605, a closely related analog, was reported to be 7-16 times more potent than this compound in LTB4 receptor binding, chemotaxis, and degranulation assays.[4][7]

In Vivo Efficacy in Animal Models
CompoundAnimal ModelEndpointRoute of AdministrationED50Reference
This compound LTB4-induced neutrophil chemotaxis in guinea pigInhibition of myeloperoxidase (MPO) activityOral1.7 mg/kg[8][9]
SC-50605 LTB4-induced neutrophil chemotaxis in guinea pigInhibition of myeloperoxidase (MPO) activityOral0.10 mg/kg[7][9]
SC-53228 LTB4-induced neutrophil chemotaxis in guinea pigInhibition of myeloperoxidase (MPO) activityIntragastric0.07 mg/kg[8]
This compound Acetic acid-induced colitis in guinea pigReduction in inflammationOral20 mg/kg
Zileuton Trinitrobenzene sulfonic acid-induced colitis in ratsReduction of colonic LTB4 and MPO activityOral50 mg/kg (twice daily)[10]

Experimental Protocols

Detailed methodologies for key assays are crucial for the replication and validation of experimental findings. Below are summaries of protocols relevant to the evaluation of LTB4 receptor antagonists and 5-lipoxygenase inhibitors.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant, such as LTB4.

cluster_workflow Boyden Chamber Assay Workflow Isolate_Neutrophils 1. Isolate neutrophils from whole blood Prepare_Chamber 2. Prepare Boyden chamber with porous membrane Isolate_Neutrophils->Prepare_Chamber Add_Chemoattractant 3. Add chemoattractant (e.g., LTB4) to lower chamber Prepare_Chamber->Add_Chemoattractant Add_Cells 4. Add neutrophils +/- inhibitor (e.g., this compound) to upper chamber Add_Chemoattractant->Add_Cells Incubate 5. Incubate to allow migration Add_Cells->Incubate Stain_and_Count 6. Stain and count migrated cells on the underside of the membrane Incubate->Stain_and_Count

Figure 3. Neutrophil Chemotaxis Assay Workflow.

Protocol Summary:

  • Neutrophil Isolation: Neutrophils are isolated from fresh whole blood using density gradient centrifugation.[11]

  • Chamber Assembly: A Boyden chamber is assembled with a microporous membrane separating the upper and lower wells.[12]

  • Chemoattractant Addition: A solution containing a chemoattractant (e.g., LTB4) is added to the lower chamber.

  • Cell Seeding: A suspension of isolated neutrophils, pre-incubated with or without the test compound (e.g., this compound), is added to the upper chamber.[13]

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere to allow for neutrophil migration through the pores of the membrane towards the chemoattractant.

  • Quantification: After incubation, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy.[14]

Neutrophil Degranulation Assay

This assay measures the release of granular contents, such as myeloperoxidase (MPO), from neutrophils upon stimulation.

Protocol Summary:

  • Neutrophil Isolation: Neutrophils are isolated as described in the chemotaxis assay.

  • Cell Stimulation: Neutrophils are incubated with a stimulating agent (e.g., LTB4) in the presence or absence of the test compound.

  • Centrifugation: The cell suspension is centrifuged to pellet the neutrophils.

  • Supernatant Analysis: The supernatant is collected and assayed for the presence of granule contents. For MPO, its enzymatic activity can be measured spectrophotometrically using a substrate that produces a colored product upon oxidation.[15]

Acetic Acid-Induced Colitis Model

This is a widely used animal model to study ulcerative colitis and evaluate the efficacy of anti-inflammatory agents.

Protocol Summary:

  • Animal Preparation: Rodents (rats or guinea pigs) are fasted overnight.

  • Induction of Colitis: A dilute solution of acetic acid is administered intra-rectally to induce localized inflammation of the colon.[11][12]

  • Treatment: The test compound (e.g., this compound) is administered orally or via another relevant route before or after the induction of colitis.

  • Evaluation: After a set period, the animals are euthanized, and the colons are excised. The severity of colitis is assessed by macroscopic scoring (e.g., ulceration, thickening) and histological examination.[16] Myeloperoxidase (MPO) activity in the colonic tissue is also measured as a biochemical marker of neutrophil infiltration and inflammation.[8][17]

Clinical Development and Therapeutic Outlook

While this compound showed promise in preclinical models, its clinical development for psoriasis and ulcerative colitis appears to have been discontinued, and there is a lack of published clinical trial data. This may be due to the superior potency of its second-generation successors, SC-50605 and SC-53228.[3][7]

Of the alternatives discussed, Zileuton (Zyflo) is approved for the treatment of asthma but its development for ulcerative colitis was halted as it showed no significant advantage over existing therapies. Clinical trials of MK-886 in psoriasis did not demonstrate clinical efficacy despite evidence of systemic leukotriene inhibition.

The landscape of treatment for psoriasis and ulcerative colitis has evolved significantly with the advent of biologic therapies targeting specific cytokines like TNF-α, IL-17, and IL-23.[18] These agents have demonstrated high efficacy in many patients. The therapeutic potential of LTB4 pathway inhibitors would need to be considered in the context of these established and effective treatments.

Conclusion

This compound is a valuable research tool for investigating the role of the LTB4 pathway in inflammation. Preclinical data demonstrates its ability to inhibit neutrophil function and reduce inflammation in animal models. However, the lack of available clinical trial data for this compound makes a direct comparison of its therapeutic potential with currently approved drugs challenging. The development of more potent second-generation LTB4 receptor antagonists and the emergence of highly effective biologic therapies have shifted the focus of drug development for inflammatory diseases like psoriasis and ulcerative colitis. Future research into LTB4-targeted therapies may need to focus on specific patient populations or combination therapies to find a niche in the current treatment paradigm.

References

SC-41930: A Comparative Guide for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SC-41930 with other anti-inflammatory agents, supported by experimental data. This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key mediator in inflammatory responses.[1] Its efficacy has been demonstrated in various preclinical models of inflammation. This document aims to contextualize the performance of this compound against other LTB4 receptor antagonists and traditional non-steroidal anti-inflammatory drugs (NSAIDs) that act via cyclooxygenase (COX) inhibition.

Quantitative Performance Comparison

The following tables summarize the in vitro and in vivo activities of this compound and selected comparator compounds. This data facilitates a direct comparison of their potency and selectivity.

Table 1: In Vitro Activity of LTB4 Receptor Antagonists

CompoundTarget(s)AssaySpeciesIC50 / KiReference
This compound LTB4 Receptor, 12(S)-HETE BindingLTB4 Receptor BindingHuman NeutrophilsKi: ~480 nM[2]
12(S)-HETE BindingHuman Epidermal CellsKi: 480 nM[2]
Phospholipase A2Enzyme ActivityHuman SynovialIC50: 72 µM
LTA4 HydrolaseEnzyme ActivityRat PeritonealIC50: 20 µM
LY255283BLT2 Receptor (selective)Receptor BindingHuman RecombinantIC50: ~1 µM (BLT2), >10 µM (BLT1)[3]
LTB4 ProductionA23187-stimulatedHuman PMNs & MonocytesIC50: 100 nM[4][5]
CP-105696LTB4 ReceptorReceptor Binding (High Affinity)Human NeutrophilsIC50: 8.42 nM[6][7]
LTB4-mediated ChemotaxisHuman NeutrophilsIC50: 5.0 nM[6][8]
LTB4-mediated Ca2+ MobilizationHuman MonocytesIC50: 940 nM[6][8]
BIIL 284 (active metabolite BIIL 260)LTB4 ReceptorReceptor BindingHuman NeutrophilsKi: 1.7 nM[9]
LTB4-induced Ca2+ ReleaseHuman NeutrophilsIC50: 0.82 nM[9]
LTB4-induced ChemotaxisHuman PMNsIC50: 0.65 nM[10]
SC-50605LTB4 ReceptorReceptor Binding, Chemotaxis, Degranulation7-16 times more potent than this compound

Table 2: In Vivo Activity of LTB4 Receptor Antagonists

CompoundModelSpeciesEndpointED50Reference
This compound 12(R)-HETE-induced Neutrophil InfiltrationGuinea PigMyeloperoxidase Levels13.5 mg/kg (intragastric)[11]
CP-105696LTB4-induced Neutrophil & Eosinophil InfiltrationGuinea PigCell Infiltration0.3 mg/kg (oral)[7]
Arachidonic Acid-induced InfiltrationGuinea PigCell Infiltration0.3 mg/kg (oral)[7]
BIIL 284LTB4-induced Ear InflammationMouseEdema0.008 mg/kg (p.o.)[9][10]
LTB4-induced Transdermal ChemotaxisGuinea PigNeutrophil Infiltration0.03 mg/kg (p.o.)[9]
LTB4-induced NeutropeniaMonkeyNeutrophil Count0.004 mg/kg (p.o.)[9]

Table 3: In Vitro Activity of COX Inhibitors

CompoundTarget(s)AssayIC50Reference
IbuprofenCOX-1 / COX-2Enzyme Activity2.9 µM / 1.1 µM
Human Monocytes12 µM / 80 µM[12]
Naproxen (B1676952)COX-1 / COX-2Cell-based Assay8.72 µM / 5.15 µM[13]
Enzyme Activity340 nM / 180 nM[14]
Human Whole Blood (ex vivo)35.48 µM / 64.62 µM[15]
CelecoxibCOX-1 / COX-2Enzyme Activity15 µM / 0.04 µM
Sf9 Cells40 nM (COX-2)
Human Whole BloodCOX-1/COX-2 ratio: 7.6

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental evaluation process, the following diagrams are provided in DOT language.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_inhibitors Points of Intervention BLT1 BLT1 Receptor G_protein G-protein Activation BLT1->G_protein BLT2 BLT2 Receptor BLT2->G_protein LTB4 Leukotriene B4 LTB4->BLT1 High Affinity LTB4->BLT2 Low Affinity PLC Phospholipase C G_protein->PLC PI3K PI3K G_protein->PI3K Chemotaxis Chemotaxis G_protein->Chemotaxis Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization ERK ERK1/2 PI3K->ERK Cytokine_Production Cytokine Production ERK->Cytokine_Production Degranulation Degranulation Ca_mobilization->Degranulation Inflammatory_Response Inflammatory Response Chemotaxis->Inflammatory_Response Degranulation->Inflammatory_Response Cytokine_Production->Inflammatory_Response SC41930 This compound SC41930->BLT1 NSAIDs NSAIDs COX_enzymes COX-1/COX-2 NSAIDs->COX_enzymes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_enzymes Prostaglandins Prostaglandins COX_enzymes->Prostaglandins Prostaglandins->Inflammatory_Response

Caption: LTB4 Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cell_based cluster_invivo In Vivo Validation cluster_acute cluster_chronic Receptor_Binding LTB4 Receptor Binding Assay Cell_Based_Assays Cell-Based Functional Assays Receptor_Binding->Cell_Based_Assays Enzyme_Assay Enzyme Inhibition Assays (COX, PLA2, etc.) Enzyme_Assay->Cell_Based_Assays Chemotaxis Neutrophil Chemotaxis Assay Cell_Based_Assays->Chemotaxis Degranulation Neutrophil Degranulation Assay Cell_Based_Assays->Degranulation Superoxide Superoxide Production Assay Cell_Based_Assays->Superoxide Lead_Candidate Lead Candidate Identification Chemotaxis->Lead_Candidate Degranulation->Lead_Candidate Superoxide->Lead_Candidate Acute_Inflammation Acute Inflammation Models Paw_Edema Carrageenan-induced Paw Edema Acute_Inflammation->Paw_Edema Ear_Edema Croton Oil-induced Ear Edema Acute_Inflammation->Ear_Edema Chronic_Inflammation Chronic Inflammation Models Arthritis Adjuvant-induced Arthritis Chronic_Inflammation->Arthritis Paw_Edema->Chronic_Inflammation Ear_Edema->Chronic_Inflammation Clinical_Trials Preclinical/Clinical Development Arthritis->Clinical_Trials Start Compound Library Start->Receptor_Binding Start->Enzyme_Assay Lead_Candidate->Acute_Inflammation

Caption: Experimental Workflow for Anti-Inflammatory Drug Discovery.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Assays

1. LTB4 Receptor Binding Assay

  • Objective: To determine the binding affinity of test compounds to the LTB4 receptor.

  • Materials:

    • Human peripheral neutrophils isolated from healthy donors.

    • [3H]-LTB4 (radioligand).

    • Test compounds (e.g., this compound) at various concentrations.

    • Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Isolate human neutrophils from whole blood using density gradient centrifugation.

    • Resuspend neutrophils in binding buffer to a concentration of 1-5 x 10^6 cells/mL.

    • In a 96-well plate, add the test compound at various concentrations.

    • Add a fixed concentration of [3H]-LTB4 to each well.

    • Initiate the binding reaction by adding the neutrophil suspension to each well.

    • Incubate at 4°C for 30-60 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of unlabeled LTB4.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 or Ki value of the test compound by non-linear regression analysis.

2. Neutrophil Chemotaxis Assay

  • Objective: To assess the ability of a test compound to inhibit neutrophil migration towards a chemoattractant.[16][17][18][19][20]

  • Materials:

    • Isolated human peripheral blood neutrophils.

    • Chemoattractant (e.g., LTB4, IL-8).

    • Test compounds.

    • Boyden chamber or similar chemotaxis system with a microporous membrane (e.g., 5 µm pore size).

    • Culture medium (e.g., DMEM).

  • Protocol:

    • Isolate neutrophils as described above and resuspend in culture medium.

    • Place the chemoattractant and the test compound in the lower chamber of the Boyden chamber.

    • Add the neutrophil suspension to the upper chamber.

    • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

    • After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.

    • Quantify the migrated cells by microscopy or by measuring cellular ATP levels in the lower chamber.

    • Calculate the percentage inhibition of chemotaxis by the test compound compared to the vehicle control.

In Vivo Models

1. Carrageenan-Induced Paw Edema

  • Objective: To evaluate the anti-inflammatory effect of a test compound in an acute model of inflammation.[21][22][23][24][25]

  • Materials:

    • Rodents (rats or mice).

    • Carrageenan solution (e.g., 1% in saline).

    • Test compound administered via a suitable route (e.g., oral gavage).

    • Plethysmometer or calipers to measure paw volume/thickness.

  • Protocol:

    • Administer the test compound or vehicle to the animals at a predetermined time before carrageenan injection.

    • Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, and 4 hours).

    • Calculate the increase in paw volume (edema) for each animal.

    • Determine the percentage inhibition of edema by the test compound compared to the vehicle-treated group.

This guide provides a foundational understanding of this compound in the context of other anti-inflammatory agents. The provided data and protocols are intended to support further research and development in this field.

References

Safety Operating Guide

Navigating the Safe Handling of SC-41930: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of SC-41930, a chemical compound supplied by Santa Cruz Biotechnology. While a specific Safety Data Sheet (SDS) for this compound was not located, this document outlines general safety protocols based on information for other chemical products from the same supplier and standard laboratory safety practices.

It is critical to obtain and review the official Safety Data Sheet for this compound from the manufacturer before any handling, storage, or disposal of this compound. The information presented here should be considered as a preliminary guide to be supplemented by the specific details in the SDS.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling chemical compounds in a laboratory setting. These recommendations are based on general safety data sheets for chemicals from Santa Cruz Biotechnology.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Skin Protective GlovesChemical-resistant gloves (e.g., nitrile) are recommended.
Protective ClothingA lab coat or other protective clothing should be worn.
Respiratory NIOSH/MSHA Approved RespiratorRecommended if exposure limits are exceeded or if irritation is experienced.

Operational Workflow for Safe Handling

A systematic approach is crucial for minimizing risks associated with chemical handling. The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Review SDS for this compound b Don Personal Protective Equipment (PPE) a->b c Work in a Well-Ventilated Area b->c d Handle with Care to Avoid Contact c->d e Decontaminate Work Area d->e f Dispose of Waste in Accordance with Regulations e->f g Remove and Dispose of PPE Properly f->g

Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.

First Aid and Emergency Procedures

In the event of exposure to a chemical agent, immediate and appropriate first aid is crucial. The following are general first aid measures. Refer to the specific SDS for this compound for detailed instructions.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.
Skin Contact Wash skin with soap and water.
Inhalation Move to fresh air. If breathing is difficult, give oxygen.
Ingestion Clean mouth with water. Do not induce vomiting.

For any exposure, it is advisable to consult a physician and provide them with the chemical's Safety Data Sheet.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment. The general procedure for disposing of chemical waste, in the absence of a specific protocol for this compound, is as follows:

  • Segregation : Keep this compound waste separate from other chemical waste streams unless compatibility is confirmed.

  • Containment : Place waste in a clearly labeled, sealed, and appropriate container.

  • Disposal : Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Protocol: Safe Handling of a Research Chemical with an Unavailable SDS

In situations where a specific SDS is not immediately available, the following precautionary protocol should be implemented to ensure a high level of safety.

Objective: To safely handle a research chemical (this compound) for experimental use while minimizing exposure risk.

Materials:

  • This compound

  • Appropriate solvents and reagents

  • Personal Protective Equipment (as outlined in the table above)

  • Chemical fume hood

  • Labeled waste containers

Procedure:

  • Pre-Handling Assessment :

    • Attempt to contact the supplier (Santa Cruz Biotechnology) to request the SDS for this compound.

    • Treat the compound as if it were highly toxic and hazardous.

  • Engineering Controls :

    • All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment :

    • Don all recommended PPE before entering the designated handling area.

  • Handling :

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid creating dust or aerosols.

    • Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.

  • Spill Response :

    • In case of a spill, evacuate the immediate area.

    • If safe to do so, absorb the spill with an inert material and place it in a sealed container for disposal.

    • Ventilate the area.

  • Decontamination and Waste Disposal :

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Dispose of all contaminated materials, including PPE, in a labeled hazardous waste container.

  • Documentation :

    • Maintain a detailed record of the handling procedure, including the date, quantity used, and any observations.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling new or uncharacterized chemical compounds, fostering a secure and responsible research environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SC-41930
Reactant of Route 2
SC-41930

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.